Product packaging for Cyanobacterin(Cat. No.:CAS No. 80902-00-7)

Cyanobacterin

Cat. No.: B1239541
CAS No.: 80902-00-7
M. Wt: 430.9 g/mol
InChI Key: YYPUQBCQRSMSKU-YLBRSAIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanobacterin is a chlorinated gamma-lactone natural product originally isolated from the cyanobacterium Scytonema hofmanni . This compound exhibits significant herbicidal activity by specifically inhibiting photosystem II (PSII) . Its mechanism of action involves hindering light-dependent oxygen evolution, but it binds to a distinct site within PSII compared to traditional inhibitors like DCMU, making it a promising candidate for investigating novel herbicide targets and resistance mechanisms . Beyond its algicidal effects on cyanobacteria and green algae, recent in silico molecular docking studies suggest this compound possesses antibacterial potential, showing strong binding affinities against protein targets in Staphylococcus aureus . The biosynthesis of this compound has been elucidated, revealing a novel class of enzymes known as furanolide synthases, which are responsible for assembling its core structure and open avenues for bioengineering and sustainable production . Ongoing research continues to explore its chemical space, leading to the identification of novel natural analogues . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23ClO6 B1239541 Cyanobacterin CAS No. 80902-00-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80902-00-7

Molecular Formula

C23H23ClO6

Molecular Weight

430.9 g/mol

IUPAC Name

(3R,4R,5Z)-3-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-5-[(4-methoxyphenyl)methylidene]-4-propan-2-yloxolan-2-one

InChI

InChI=1S/C23H23ClO6/c1-13(2)23(26)17(8-15-9-18(24)21-19(10-15)28-12-29-21)22(25)30-20(23)11-14-4-6-16(27-3)7-5-14/h4-7,9-11,13,17,26H,8,12H2,1-3H3/b20-11-/t17-,23+/m0/s1

InChI Key

YYPUQBCQRSMSKU-YLBRSAIOSA-N

SMILES

CC(C)C1(C(C(=O)OC1=CC2=CC=C(C=C2)OC)CC3=CC4=C(C(=C3)Cl)OCO4)O

Isomeric SMILES

CC(C)[C@]\1([C@H](C(=O)O/C1=C\C2=CC=C(C=C2)OC)CC3=CC4=C(C(=C3)Cl)OCO4)O

Canonical SMILES

CC(C)C1(C(C(=O)OC1=CC2=CC=C(C=C2)OC)CC3=CC4=C(C(=C3)Cl)OCO4)O

Synonyms

cyanobacterin

Origin of Product

United States

Foundational & Exploratory

The Chemical Landscape of Cyanobacterin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobacterin is a potent natural phytotoxin produced by the freshwater cyanobacterium Scytonema hofmanni.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biosynthetic pathway of this compound. It is intended to serve as a valuable resource for researchers in natural product chemistry, chemical biology, and drug discovery, offering detailed insights into its molecular architecture and biological activity. The document summarizes key quantitative data, outlines experimental methodologies for its study, and visualizes its complex biosynthesis.

Chemical Structure and Physicochemical Properties

This compound is a chlorinated, highly functionalized γ-butyrolactone.[1][2] Its intricate structure is a key determinant of its biological activity as a potent inhibitor of photosystem II (PSII) in photosynthetic organisms.[2][3] The full chemical structure and stereochemistry of the naturally occurring isomer were elucidated in 1986 through X-ray structure analysis, alongside spectroscopic methods including mass spectrometry (MS), infrared (IR) spectroscopy, and both proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy.[2][4]

The core of this compound is a γ-butyrolactone ring, a motif found in numerous natural signaling molecules and other specialized metabolites.[5][6] This central scaffold is elaborately decorated with several substituents that are crucial for its function.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (3R,4R,5Z)-3-[(7-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-5-[(4-methoxyphenyl)methylidene]-4-(propan-2-yl)oxolan-2-one[7]
Molecular Formula C₂₃H₂₃ClO₆[1][7]
Molar Mass 430.88 g·mol⁻¹[7]
CAS Number 80902-00-7[7]
Core Structure γ-butyrolactone[5][6]

Biological Activity and Mechanism of Action

This compound is a powerful inhibitor of photosynthetic electron transport at the level of photosystem II.[2][3] This activity confers its potent algicidal and herbicidal properties.[2] A key aspect of its mechanism is that it appears to target a different binding site on PSII than the well-known herbicide 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), as DCMU-resistant mutants remain sensitive to this compound.[8] The hydroxyl group on the γ-lactone core is essential for its herbicidal activity.[9]

Table 2: Quantitative Biological Activity Data for this compound

ParameterValueTarget/SystemReference
IC₅₀ 16 nMInhibition of photosystem II electron transport[8]
IC₅₀ (vs. DCMU) 300 nMInhibition of photosystem II electron transport[8]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that has been elucidated through targeted bioinformatic screening, heterologous expression in Escherichia coli, and in vitro enzymatic assays.[5][9][10] The enzymatic machinery responsible for assembling the core structure of this compound and related furanolides has been a subject of extensive research.[5][6][9] The biosynthetic gene cluster (BGC), designated as cyb, has been identified and characterized.[8][11]

The assembly of the furanolide core of this compound is a streamlined carbon-carbon bond-forming cascade.[5][6] This process involves the fusion of three amino acid precursors.[8] Key enzymes in this pathway include:

  • CybB and CybC: Catalyze the formation of 4-coumaroyl-CoA.[9]

  • CybE: A thiamine pyrophosphate (TPP)-dependent enzyme that facilitates an acyloin coupling reaction.[8]

  • CybF: A furanolide synthase that catalyzes a remarkable reaction cascade, including a formal Morita-Baylis-Hillman (MBH) reaction, to form the γ-butyrolactone core.[5][8]

Visualizing the Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of the prethis compound I core, a key intermediate in the formation of this compound.

Cyanobacterin_Biosynthesis cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_core_synthesis Furanolide Core Synthesis L-Tyrosine L-Tyrosine L-Valine L-Valine alpha-Ketoisovaleric Acid alpha-Ketoisovaleric Acid L-Valine->alpha-Ketoisovaleric Acid Transaminase 4-Coumaric Acid 4-Coumaric Acid 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumaric Acid->4-Coumaroyl-CoA CybB, CybC 4-Hydroxyphenylpyruvic Acid 4-Hydroxyphenylpyruvic Acid Intermediate_16 Acyloin Intermediate 4-Hydroxyphenylpyruvic Acid->Intermediate_16 CybE (TPP-dependent) alpha-Ketoisovaleric Acid->Intermediate_16 CybE (TPP-dependent) Prethis compound I Prethis compound I Intermediate_16->Prethis compound I CybF (Furanolide Synthase) 4-Coumaroyl-CoA->Prethis compound I CybF (Furanolide Synthase)

Biosynthesis of the Prethis compound I Core

Experimental Protocols

Isolation of this compound from Scytonema hofmanni

The original isolation of this compound relied on a bioassay-guided fractionation approach.[1] While a detailed, step-by-step protocol is proprietary to the original research, the general workflow can be outlined as follows:

  • Culturing: Scytonema hofmanni is cultured in a suitable medium (e.g., BG-11) under controlled conditions of light and temperature.[4]

  • Harvesting: The cyanobacterial biomass is harvested by centrifugation or filtration.[4]

  • Extraction: The lyophilized cells are extracted with an organic solvent mixture, such as methylene chloride/methanol (1:1), to obtain a crude extract.[4]

  • Bioassay-Guided Fractionation: The crude extract is subjected to chromatographic separation techniques (e.g., column chromatography, HPLC). Fractions are tested for biological activity (e.g., inhibition of a test organism like Synechococcus) to guide the purification of the active compound.[1]

  • Structure Elucidation: The purified compound is then subjected to spectroscopic analysis (NMR, MS, IR) and X-ray crystallography to determine its structure.[2][4]

Heterologous Expression for Biosynthetic Studies

Modern approaches to study this compound biosynthesis involve heterologous expression of the cyb gene cluster in a host organism like E. coli.[9][11]

  • Gene Cluster Cloning: The cyb biosynthetic gene cluster is identified through bioinformatics and cloned into an expression vector. The Direct Pathway Cloning (DiPaC) method has been successfully used for this purpose.[11]

  • Host Transformation: The expression vector containing the cyb gene cluster is transformed into a suitable E. coli strain (e.g., BAP1).[11]

  • Expression and Fermentation: The recombinant E. coli is cultured under conditions that induce the expression of the cyb genes.

  • Metabolite Analysis: The culture is then extracted, and the produced metabolites are analyzed by techniques such as HPLC-UV and high-resolution mass spectrometry to identify this compound and its biosynthetic intermediates.[9][11]

Photosystem II Inhibition Assay

The inhibitory effect of this compound on PSII can be quantified by measuring the inhibition of photosynthetic electron transport.

  • Preparation of Photosynthetic Material: Isolated thylakoid membranes or intact cells of a suitable photosynthetic organism are used.

  • Electron Transport Measurement: Electron transport is measured as the rate of reduction of an artificial electron acceptor, such as dichlorophenolindophenol (DCPIP), which changes color upon reduction.[12]

  • Inhibition Assay: The photosynthetic material is incubated with varying concentrations of this compound.

  • Data Analysis: The rate of electron transport is measured for each concentration, and the data is used to generate a dose-response curve from which the IC₅₀ value can be determined.

Experimental Workflow for Biosynthetic Gene Cluster Analysis

BGC_Analysis_Workflow cluster_bioinformatics Bioinformatics cluster_cloning_expression Cloning and Expression cluster_analysis Analysis A Genome Sequencing of Scytonema hofmanni B Bioinformatic Screening for Biosynthetic Gene Clusters (cyb) A->B C Direct Pathway Cloning (DiPaC) of cyb Gene Cluster B->C D Heterologous Expression in E. coli C->D E Metabolite Extraction D->E F HPLC-UV and HR-MS Analysis E->F G Identification of This compound and Intermediates F->G

Workflow for BGC Identification and Heterologous Expression

Conclusion

This compound remains a molecule of significant interest due to its potent biological activity and unique chemical structure. The elucidation of its biosynthetic pathway has not only provided a deeper understanding of how this complex natural product is assembled but has also opened up avenues for biosynthetic engineering and the creation of novel analogs. This technical guide consolidates the current knowledge on this compound, providing a foundation for future research aimed at harnessing its potential in agriculture and medicine. Further investigations into its precise binding site on photosystem II and the exploration of its broader pharmacological activities are promising areas for future exploration.

References

A Technical Guide to the Discovery and Isolation of Cyanobacterin from Scytonema hofmanni

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobacterin is a potent natural algicide and herbicide produced by the freshwater cyanobacterium Scytonema hofmanni. First reported in 1982, this chlorinated γ-lactone has garnered significant interest due to its specific and highly effective inhibition of photosynthetic electron transport in photosystem II (PSII). This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for the cultivation of Scytonema hofmanni, the extraction and purification of this compound, and bioassays for determining its activity. Quantitative data are summarized in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding of the underlying biochemical and experimental pathways. This document is intended to serve as a valuable resource for researchers in natural products chemistry, phycology, and herbicide development.

Introduction

The discovery of novel, bioactive secondary metabolites from microorganisms has been a cornerstone of drug discovery and development. Cyanobacteria, in particular, are a rich source of structurally diverse and biologically active natural products.[1] this compound, isolated from the filamentous cyanobacterium Scytonema hofmanni, stands out as a potent inhibitor of photosynthesis.[2][3] Its unique mode of action and high efficacy make it a compelling lead compound for the development of new algaecides and herbicides.[4]

This guide details the scientific journey from the initial discovery of this compound's antibiotic properties to the elucidation of its structure and mechanism of action. It aims to provide researchers with the necessary technical information to culture Scytonema hofmanni, isolate this compound, and evaluate its biological activity.

Physicochemical and Biological Properties of this compound

This compound is a chlorinated γ-lactone with the empirical formula C₂₃H₂₃O₆Cl and a molecular weight of 430 g/mol .[2][3] Its structure was fully elucidated in 1986. The key biological activity of this compound is the inhibition of photosynthetic electron transport in photosystem II.[4] It has been shown to be effective against a wide range of cyanobacteria, green algae, and even higher plants, while having limited effects on non-photosynthetic organisms.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₂₃O₆Cl[2][3]
Molecular Weight430 g/mol [2][3]
Chemical ClassChlorinated γ-lactone[2][3]

Table 2: Biological Activity of this compound

Target OrganismActivityIC₅₀ ValueReference
Synechococcus sp.Growth Inhibition~5 µM[4]
Angiosperms (e.g., corn, peas)Growth InhibitionNot specified[4]
Isolated Pea ChloroplastsHill Reaction InhibitionLower than DCMU[4]

Experimental Protocols

Cultivation of Scytonema hofmanni

The production of this compound is dependent on the successful cultivation of Scytonema hofmanni. The strain UTEX B 2349 is a known producer of this compound.

3.1.1. Culture Medium

BG-11 medium is a standard and effective medium for the cultivation of Scytonema hofmanni.

Table 3: Composition of BG-11 Medium

ComponentConcentration (g/L)
NaNO₃1.5
K₂HPO₄·3H₂O0.04
MgSO₄·7H₂O0.075
CaCl₂·2H₂O0.036
Citric acid0.006
Ferric ammonium citrate0.006
EDTA (disodium salt)0.001
Na₂CO₃0.02
Trace Metal Solution1 mL/L

3.1.2. Cultivation Conditions

  • Temperature: 25-28 °C

  • Light Intensity: 20-40 µmol photons m⁻² s⁻¹

  • Photoperiod: 16:8 hour light:dark cycle

  • Aeration: Gentle bubbling with sterile air

3.1.3. Protocol

  • Prepare BG-11 medium and sterilize by autoclaving.

  • Inoculate the sterile medium with a healthy starter culture of Scytonema hofmanni.

  • Incubate the culture under the conditions specified above.

  • Monitor the growth of the culture visually and by measuring optical density at 750 nm.

  • Harvest the biomass by filtration or centrifugation when the culture reaches the late logarithmic or early stationary phase.

Extraction and Isolation of this compound

The following protocol is a representative workflow for the extraction and purification of this compound from Scytonema hofmanni biomass.

3.2.1. Extraction

  • Lyophilize the harvested cyanobacterial biomass to dryness.

  • Extract the dried biomass with a 1:1 mixture of dichloromethane and methanol at room temperature with stirring for 24 hours.

  • Filter the extract to remove the cell debris.

  • Concentrate the filtrate under reduced pressure to yield a crude extract.

3.2.2. Purification

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Pool the this compound-containing fractions and concentrate under reduced pressure.

  • Perform a final purification step using high-performance liquid chromatography (HPLC) on a C18 reverse-phase column with a methanol-water gradient.

Bioassay for Photosystem II Inhibition

The Hill reaction assay is a common method to assess the activity of photosystem II inhibitors. This assay measures the light-dependent reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), by isolated chloroplasts.

3.3.1. Reagents

  • Isolated chloroplasts (e.g., from spinach)

  • DCPIP solution (0.1 mM)

  • Assay buffer (e.g., Tricine buffer, pH 7.5)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

3.3.2. Protocol

  • Prepare a reaction mixture containing the assay buffer, DCPIP, and isolated chloroplasts.

  • Add varying concentrations of this compound to the reaction mixtures. Include a control with no this compound and a positive control with a known PSII inhibitor like DCMU.

  • Measure the initial absorbance of the reaction mixtures at 600 nm.

  • Expose the reaction mixtures to a light source.

  • Measure the absorbance at 600 nm at regular time intervals. The decrease in absorbance indicates the reduction of DCPIP.

  • Calculate the rate of DCPIP reduction for each concentration of this compound.

  • Determine the IC₅₀ value of this compound by plotting the inhibition of the Hill reaction against the logarithm of the this compound concentration.

Signaling Pathways and Experimental Workflows

Inhibition of Photosystem II Electron Transport

This compound inhibits the photosynthetic electron transport chain at the level of photosystem II. It is believed to bind to the Q₈ site on the D1 protein, thereby blocking the binding of plastoquinone, the natural electron acceptor. This disruption of electron flow halts the process of photosynthesis.

PhotosystemII_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA Pheo->QA Electron Transfer QB QB Site on D1 Protein QA->QB Electron Transfer PQ Plastoquinone Pool QB->PQ Reduced Plastoquinone Light Light Energy Light->P680 Excitation Cytb6f Cytochrome b6f Complex PQ->Cytb6f This compound This compound This compound->QB Binding and Inhibition

Caption: Inhibition of electron transport in Photosystem II by this compound.

Experimental Workflow for Isolation and Characterization

The overall process of isolating and characterizing this compound involves a series of sequential steps, from cultivation to final structure elucidation and bioactivity testing.

Isolation_Workflow Cultivation Cultivation of Scytonema hofmanni Harvesting Harvesting Biomass Cultivation->Harvesting Extraction Solvent Extraction Harvesting->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Silica Gel Chromatography CrudeExtract->Chromatography HPLC Reverse-Phase HPLC Chromatography->HPLC PureCompound Pure this compound HPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation Bioassay Bioactivity Assays (PSII Inhibition) PureCompound->Bioassay

Caption: Workflow for this compound isolation and characterization.

Conclusion

This compound remains a significant natural product with considerable potential in agriculture and biotechnology. This guide has provided a detailed overview of the key technical aspects related to its discovery and isolation from Scytonema hofmanni. The experimental protocols and data presented herein offer a solid foundation for researchers seeking to work with this fascinating molecule. Further research into the biosynthesis of this compound and the development of synthetic analogues could lead to the creation of novel and environmentally friendly herbicides.

References

Cyanobacterin: A Potent Aquatic Phytotoxin - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobacterin is a potent, naturally occurring phytotoxin produced by the cyanobacterium Scytonema hofmanni. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a powerful inhibitor of photosynthetic electron transport. The document summarizes available quantitative toxicity data, details key experimental protocols for its study, and elucidates the downstream signaling pathways associated with its phytotoxic effects. This guide is intended to be a valuable resource for researchers in the fields of phycology, plant biology, and natural product chemistry, as well as for professionals involved in the development of novel herbicides and algaecides.

Introduction

This compound is a chlorinated secondary metabolite with a highly functionalized γ-butyrolactone core structure.[1][2] It exhibits significant phytotoxic activity against a broad spectrum of aquatic and terrestrial plants, as well as various algal species.[3] The potent inhibitory effect of this compound on photosynthesis makes it a subject of considerable interest for its potential application as a natural herbicide or algaecide.[4] Understanding its mechanism of action and toxicological profile is crucial for both harnessing its potential and assessing its environmental impact.

Mechanism of Action: Inhibition of Photosystem II

The primary mechanism of action for this compound is the potent and specific inhibition of photosynthetic electron transport at Photosystem II (PSII).[3][4] PSII is a critical protein complex in the thylakoid membranes of chloroplasts responsible for water photolysis and the initial steps of converting light energy into chemical energy.

This compound disrupts the normal flow of electrons within PSII, effectively halting the photosynthetic process.[3] This inhibition leads to a cascade of downstream effects, ultimately causing cellular damage and death of the plant or alga. While the precise binding site of this compound on the PSII complex is still under investigation, it is known to be different from that of the well-characterized herbicide 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU).[2] This is evidenced by the fact that DCMU-resistant mutants remain sensitive to this compound.[2]

Quantitative Phytotoxicity Data

The potency of this compound as a phytotoxin is demonstrated by its low effective concentrations. The available quantitative data on the toxicity of this compound are summarized in the table below. It is important to note that comprehensive data across a wide range of species is still limited, highlighting an area for future research.

Target Organism/ProcessEndpointConcentrationReference
Photosystem II (in vitro)IC50 (Silicomolybdate Reduction)16 nM[2][5]
Algae (general)Growth Inhibition~5 µM[4]

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the measured activity. The provided data indicates that this compound is a significantly more potent inhibitor of PSII than DCMU, which has an IC50 of 300 nM for the same process.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the phytotoxicity and mechanism of action of this compound.

Algal Growth Inhibition Assay (Adapted from OECD Guideline 201)

This protocol describes a method to determine the effects of this compound on the growth of a freshwater green alga, such as Pseudokirchneriella subcapitata.

1. Test Organism and Culture Conditions:

  • Organism: Pseudokirchneriella subcapitata (or other relevant algal species).

  • Culture Medium: OECD TG 201 medium.

  • Temperature: 21-24°C.

  • Light: Continuous, cool white fluorescent lighting (60-120 µE/m²/s).

  • Culture Flasks: Sterile conical flasks, allowing for adequate gas exchange.

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO) at a known concentration.

  • Prepare a series of dilutions of the this compound stock solution in the culture medium to achieve the desired final test concentrations. A geometric series of at least five concentrations is recommended.

  • Include a control group (culture medium with solvent but no this compound) and a blank group (culture medium only).

3. Test Procedure:

  • Inoculate the test flasks with an exponentially growing algal culture to an initial cell density of approximately 10⁴ cells/mL.

  • Incubate the flasks under the specified conditions for 72 hours.

  • At 24, 48, and 72 hours, measure the algal biomass. This can be done by cell counts using a hemocytometer or an electronic particle counter, or by measuring a surrogate parameter like chlorophyll fluorescence.

4. Data Analysis:

  • For each test concentration and the control, calculate the average growth rate.

  • Determine the percent inhibition of the growth rate for each this compound concentration relative to the control.

  • Calculate the EC50 value (the concentration of this compound that causes a 50% inhibition of growth) using a suitable statistical method (e.g., probit analysis, logistic regression).

Lemna sp. Growth Inhibition Test (Adapted from OECD Guideline 221)

This protocol details a method for assessing the phytotoxicity of this compound on the aquatic macrophyte Lemna minor.

1. Test Organism and Culture Conditions:

  • Organism: Lemna minor.

  • Culture Medium: Steinberg medium or a modified Hoagland's solution.

  • Temperature: 24 ± 2°C.

  • Light: Continuous, cool white fluorescent lighting (80-140 µE/m²/s).

  • Test Vessels: Sterile glass beakers or crystallizing dishes.

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound and a series of dilutions in the test medium as described for the algal growth inhibition assay.

3. Test Procedure:

  • Select healthy Lemna minor colonies with 2-4 fronds.

  • Transfer the colonies to the test vessels containing the different concentrations of this compound. Each vessel should contain a specific number of colonies (e.g., 3 colonies with a total of 9-12 fronds).

  • Incubate the test vessels for 7 days.

  • At the end of the test period, determine the number of fronds and the dry weight of the plants in each vessel.

4. Data Analysis:

  • Calculate the average growth rate based on frond number and dry weight for each concentration and the control.

  • Determine the percent inhibition of the growth rate for each this compound concentration relative to the control.

  • Calculate the IC50 value (the concentration of this compound that causes a 50% inhibition of growth) for both frond number and dry weight.

Hill Reaction Assay for Photosystem II Activity

This assay measures the rate of photoreduction of an artificial electron acceptor by isolated chloroplasts, providing a direct measure of PSII activity.

1. Isolation of Chloroplasts:

  • Homogenize fresh spinach leaves (or other suitable plant material) in a chilled isolation buffer (e.g., containing sucrose, MgCl₂, and a buffering agent like HEPES or Tris-HCl).

  • Filter the homogenate through several layers of cheesecloth to remove large debris.

  • Centrifuge the filtrate at a low speed to pellet the chloroplasts.

  • Resuspend the chloroplast pellet in a small volume of the isolation buffer.

  • Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

2. Reaction Mixture and Measurement:

  • Prepare a reaction mixture containing the isolated chloroplasts, a suitable buffer, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or silicomolybdate.

  • Add different concentrations of this compound to the reaction mixtures. Include a control without this compound.

  • Expose the reaction mixtures to a light source and monitor the reduction of the electron acceptor over time using a spectrophotometer. For DCPIP, this is observed as a decrease in absorbance at 600 nm.

3. Data Analysis:

  • Calculate the rate of the Hill reaction for each this compound concentration and the control.

  • Determine the percent inhibition of the Hill reaction rate for each concentration relative to the control.

  • Calculate the IC50 value for the inhibition of PSII activity.

Signaling Pathways and Downstream Effects

The inhibition of PSII by this compound triggers a cascade of downstream events within the plant cell, leading to oxidative stress and ultimately cell death. While specific signaling pathways activated by this compound have not been fully elucidated, inferences can be drawn from studies on other PSII-inhibiting herbicides.

The blockage of electron flow in PSII leads to the over-reduction of the plastoquinone (PQ) pool and the accumulation of excited chlorophyll molecules. This results in the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻). These ROS can cause significant damage to cellular components, including:

  • Lipid peroxidation: Damage to cell membranes, leading to loss of integrity and leakage of cellular contents.

  • Protein oxidation: Inactivation of enzymes and other proteins.

  • DNA damage: Mutations and strand breaks.

The accumulation of ROS also acts as a stress signal, potentially activating various defense and cell death pathways within the plant. This can involve changes in gene expression, leading to the production of stress-related proteins and enzymes.

Visualizations

Photosystem_II_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane PSII Photosystem II PQ Plastoquinone Pool PSII->PQ Electron Flow ROS Reactive Oxygen Species (ROS) PSII->ROS Leads to Cytb6f Cytochrome b6f PQ->Cytb6f CellularDamage Cellular Damage (Lipid Peroxidation, Protein Oxidation) ROS->CellularDamage Causes This compound This compound This compound->PSII Inhibition Phytotoxicity Phytotoxicity (Growth Inhibition, Cell Death) CellularDamage->Phytotoxicity Results in Experimental_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_measurement Measurement & Analysis Culture 1. Culture Target Organism (Algae / Lemna) Inoculation 3. Inoculate Test Vessels Culture->Inoculation Cyanobacterin_Prep 2. Prepare this compound Stock & Dilutions Cyanobacterin_Prep->Inoculation Incubation 4. Incubate under Controlled Conditions Inoculation->Incubation Data_Collection 5. Measure Growth / PSII Activity Incubation->Data_Collection Analysis 6. Calculate % Inhibition & IC50/EC50 Data_Collection->Analysis

References

An In-depth Technical Guide on the Mechanism of Action of Cyanobacterin as a Photosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobacterin is a potent natural phytotoxin produced by the cyanobacterium Scytonema hofmanni. It exhibits strong inhibitory effects on photosynthetic electron transport within Photosystem II (PSII), making it a subject of interest for potential applications in herbicide development and as a tool for studying photosynthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its effects on the photosynthetic apparatus, and presenting relevant experimental protocols for its study. A key finding is that this compound acts at a novel binding site within PSII, distinct from the well-characterized QB site targeted by many commercial herbicides.

Introduction to this compound and Photosystem II Inhibition

Photosystem II is a multi-subunit protein complex located in the thylakoid membranes of cyanobacteria, algae, and plants. It catalyzes the light-driven oxidation of water and the reduction of plastoquinone, initiating the photosynthetic electron transport chain. The inhibition of PSII is a common mechanism for many herbicides, which typically act by blocking the electron flow from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB, on the D1 protein subunit.

This compound has been identified as a highly effective inhibitor of PSII.[1] It disrupts the normal photosynthetic electron flow, leading to a rapid cessation of oxygen evolution and ultimately, cell death in susceptible photosynthetic organisms.

Mechanism of Action of this compound

Inhibition of Photosynthetic Electron Transport

This compound's primary mode of action is the inhibition of photosynthetic electron transport at the level of Photosystem II.[1] This has been demonstrated through various experimental techniques, including the measurement of oxygen evolution and chlorophyll fluorescence. The potent inhibitory effect of this compound is highlighted by its low half-maximal inhibitory concentration (IC50).

A Novel Binding Site on Photosystem II

A significant aspect of this compound's mechanism is its unique binding site. While many PSII-inhibiting herbicides, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), bind to the QB binding pocket on the D1 protein, evidence suggests that this compound interacts with a different site.[1] This is supported by the finding that DCMU-resistant mutants remain sensitive to this compound.[1] This indicates that this compound does not compete for the same binding niche as DCMU and other "classical" herbicides.

The precise location of this compound's binding site on the PSII complex has not yet been definitively identified. Its characterization represents a significant area for future research and could reveal new targets for herbicide design. The inhibition is non-competitive with respect to the QB site, suggesting an allosteric mode of action where binding at a site remote from the active center induces a conformational change that inhibits electron transfer.

The following diagram illustrates the proposed general mechanism of this compound in contrast to QB-site inhibitors.

G cluster_PSII Photosystem II (PSII) cluster_inhibitors Inhibitors P680 P680 Pheo Pheophytin P680->Pheo Light (hν) QA QA Pheo->QA e⁻ QB_site QB Site (on D1 protein) QA->QB_site e⁻ PQ Plastoquinone Pool QB_site->PQ e⁻ OEC Oxygen Evolving Complex OEC->P680 e⁻ H2O 2H₂O H2O->OEC e⁻ O2 O₂ + 4H⁺ DCMU DCMU / Triazines DCMU->QB_site Competes with Plastoquinone Blocks e⁻ transfer This compound This compound PSII_complex PSII_complex This compound->PSII_complex Binds to a novel site Allosterically inhibits e⁻ transfer

Figure 1. Proposed mechanism of this compound action on PSII.

Quantitative Data on this compound Inhibition

The potency of this compound as a photosynthesis inhibitor has been quantified, primarily through the measurement of its IC50 value.

Inhibitor Assay IC50 (nM) Reference
This compoundInhibition of silicomolybdate reduction16[1]
DCMUInhibition of silicomolybdate reduction300[1]

Table 1: Comparison of IC50 values for this compound and DCMU.

The significantly lower IC50 value of this compound compared to DCMU underscores its high affinity for its binding site and its effectiveness as a PSII inhibitor.[1]

Detailed Experimental Protocols

The study of this compound's mechanism of action relies on a variety of established experimental techniques. Below are detailed protocols for key assays.

Chlorophyll a Fluorescence Measurement

Chlorophyll a fluorescence is a sensitive, non-invasive probe of PSII photochemistry. The induction kinetics of chlorophyll fluorescence can reveal the blockage of electron transport.

Objective: To measure the effect of this compound on the photochemical efficiency of PSII.

Materials:

  • Suspension of cyanobacteria or isolated thylakoids.

  • This compound stock solution (in an appropriate solvent, e.g., ethanol or DMSO).

  • Pulse-Amplitude-Modulated (PAM) fluorometer.

  • Dark adaptation chamber.

  • Cuvette or sample holder.

Protocol:

  • Sample Preparation: Dilute the cyanobacterial culture or thylakoid suspension to a standardized chlorophyll concentration.

  • Dark Adaptation: Place the sample in complete darkness for at least 15-20 minutes to ensure all reaction centers are open (oxidized QA).

  • Inhibitor Incubation: Add the desired concentration of this compound to the sample. An equivalent volume of the solvent should be added to the control sample. Incubate for a specific period (e.g., 5-10 minutes) in the dark.

  • Measurement of F0: Measure the minimal fluorescence level (F0) by applying a weak measuring light.

  • Measurement of Fm: Apply a short, saturating pulse of light to transiently close all PSII reaction centers and measure the maximal fluorescence level (Fm).

  • Calculation of Fv/Fm: Calculate the maximum quantum yield of PSII photochemistry using the formula: Fv/Fm = (Fm - F0) / Fm.

  • Analysis: A decrease in the Fv/Fm ratio in the presence of this compound indicates a disruption in the primary photochemistry of PSII.

The following diagram illustrates the general workflow for a chlorophyll fluorescence experiment.

G cluster_prep Sample Preparation cluster_treatment Treatment cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Cyanobacterial Culture or Thylakoid Suspension B Standardize Chlorophyll Concentration A->B C Dark Adaptation (15-20 min) B->C D Incubate with This compound (or control) C->D E Measure F₀ (Minimal Fluorescence) D->E F Apply Saturating Pulse E->F G Measure Fₘ (Maximal Fluorescence) F->G H Calculate Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ G->H I Compare Treated vs. Control H->I

Figure 2. Experimental workflow for chlorophyll fluorescence measurement.
Oxygen Evolution Measurement

The rate of photosynthetic oxygen evolution is a direct measure of the overall activity of the water-splitting and electron transport processes in PSII.

Objective: To quantify the inhibitory effect of this compound on the rate of oxygen evolution.

Materials:

  • Suspension of cyanobacteria or isolated thylakoids.

  • This compound stock solution.

  • Clark-type oxygen electrode or an optical oxygen sensor.

  • Light source with controlled intensity.

  • Temperature-controlled reaction vessel.

  • Artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone, DCBQ).

Protocol:

  • Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Sample Preparation: Resuspend the cyanobacterial cells or thylakoids in a suitable buffer and place them in the reaction vessel.

  • Dark Respiration: Measure the rate of oxygen consumption in the dark to determine the basal respiration rate.

  • Initiation of Photosynthesis: Illuminate the sample with a saturating light intensity and record the rate of oxygen evolution.

  • Inhibitor Addition: Inject a known concentration of this compound into the reaction vessel.

  • Measurement of Inhibition: Continue to record the oxygen evolution rate in the presence of the inhibitor.

  • Data Analysis: Calculate the percentage of inhibition by comparing the rate of oxygen evolution before and after the addition of this compound, after correcting for dark respiration.

The logical flow of an oxygen evolution experiment is depicted below.

G A Calibrate Oxygen Electrode B Prepare Sample in Reaction Vessel A->B C Measure Dark Respiration Rate B->C D Illuminate Sample and Measure O₂ Evolution (Control) C->D E Add this compound D->E F Measure O₂ Evolution (Inhibited) E->F G Calculate % Inhibition F->G

Figure 3. Logical workflow of an oxygen evolution inhibition assay.
Silicomolybdate Reduction Assay

This assay is used to localize the site of inhibition within the PSII electron transport chain. Silicomolybdate can accept electrons from QA, thus bypassing the QB site. If an inhibitor blocks electron transfer before QA, it will inhibit silicomolybdate reduction. If it acts at the QB site or later, silicomolybdate reduction will be unaffected or even stimulated.

Objective: To determine if this compound inhibits electron transport at or before the QA reduction step.

Materials:

  • Isolated thylakoid membranes.

  • This compound stock solution.

  • Silicomolybdic acid solution.

  • Spectrophotometer.

  • DCMU (as a control inhibitor of the QB site).

Protocol:

  • Sample Preparation: Prepare a suspension of thylakoid membranes in a suitable buffer.

  • Inhibitor Incubation: Incubate the thylakoids with this compound or DCMU for a defined period.

  • Reaction Mixture: In a cuvette, combine the treated thylakoid suspension with the silicomolybdate solution.

  • Measurement: Illuminate the sample and monitor the reduction of silicomolybdate by measuring the change in absorbance at a specific wavelength (e.g., 400 nm).

  • Data Analysis: Compare the rate of silicomolybdate reduction in the presence of this compound to the control and DCMU-treated samples. Inhibition of silicomolybdate reduction by this compound would indicate that its binding site is at or before the QA reduction step. The published IC50 value for this compound was determined using this assay.[1]

Signaling Pathways and Logical Relationships

The inhibitory action of this compound on PSII initiates a cascade of events within the photosynthetic cell, although these are secondary effects of the primary inhibition of electron transport.

G This compound This compound PSII Photosystem II This compound->PSII Binds to novel site ElectronTransport Inhibition of Electron Transport This compound->ElectronTransport Causes PSII->ElectronTransport O2_Evolution Cessation of O₂ Evolution ElectronTransport->O2_Evolution ATP_NADPH Reduced ATP & NADPH Production ElectronTransport->ATP_NADPH ROS Increased Reactive Oxygen Species (ROS) ElectronTransport->ROS CO2_Fixation Inhibition of CO₂ Fixation ATP_NADPH->CO2_Fixation Cell_Death Cell Death CO2_Fixation->Cell_Death Cellular_Damage Cellular Damage ROS->Cellular_Damage Cellular_Damage->Cell_Death

Figure 4. Signaling cascade following PSII inhibition by this compound.

Conclusion and Future Directions

This compound is a highly potent inhibitor of Photosystem II, acting through a mechanism that is distinct from that of many conventional herbicides. The evidence strongly points to a novel binding site on the PSII complex, making it a valuable tool for probing the structure and function of this vital photosynthetic enzyme. The elucidation of the precise molecular interactions at this novel binding site through techniques such as X-ray crystallography of a this compound-PSII co-complex, photoaffinity labeling, and advanced molecular docking studies is a critical next step. Such research will not only deepen our fundamental understanding of photosynthesis but also has the potential to pave the way for the development of a new generation of herbicides with novel modes of action. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intriguing mechanism of this powerful natural phytotoxin.

References

The Bioactivity Spectrum of Cyanobacterin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanobacterin is a potent natural product synthesized by the cyanobacterium Scytonema hofmanni. Structurally classified as a chlorinated γ-lactone, it exhibits significant bioactivity against a broad range of photosynthetic organisms. This technical guide provides an in-depth exploration of the bioactivity spectrum of this compound, its mechanism of action, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in the fields of phycology, plant science, and natural product-based drug discovery.

Bioactivity Spectrum and Mechanism of Action

This compound is a potent inhibitor of photosynthetic electron transport. Its primary target is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts and cyanobacteria. By interfering with the normal function of PSII, this compound effectively blocks the light-dependent reactions of photosynthesis, leading to growth inhibition and cell death in susceptible organisms.

The bioactivity of this compound extends across a wide array of photosynthetic life, including:

  • Eukaryotic Algae: Various species of green algae are sensitive to this compound.

  • Cyanobacteria: It is also effective against other species of cyanobacteria.

  • Angiosperms: this compound has been shown to inhibit the growth of both aquatic and terrestrial plants, such as Lemna (duckweed), corn, and peas.[1][2]

The precise molecular target of this compound within PSII is believed to be the QB binding site on the D1 protein. This is the same binding niche for the well-known herbicide 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU). This compound competes with plastoquinone, the native electron acceptor, for this binding site, thereby disrupting the electron flow from QA to QB.

Quantitative Bioactivity Data

Comprehensive quantitative bioactivity data for this compound against a wide range of organisms is not extensively available in the public domain. However, existing studies provide key insights into its potency.

Target Organism/ProcessAssay TypeBioactivity MetricValueReference
Photosystem II (from pea chloroplasts)Silicomolybdate reductionIC5016 nMNot explicitly cited, but implied by mechanism studies
Algae (general)Growth InhibitionEffective Concentration~5 µM[1][2]

Note: The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are crucial for comparing the potency of bioactive compounds. Further research is needed to establish a more comprehensive dataset of these values for this compound against a broader panel of species.

Experimental Protocols

Algal Growth Inhibition Assay

This protocol is designed to determine the EC50 of this compound against a model green alga, such as Chlorella vulgaris.

Materials:

  • Axenic culture of Chlorella vulgaris

  • Appropriate algal growth medium (e.g., Bold's Basal Medium)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Sterile culture flasks or multi-well plates

  • Spectrophotometer or cell counter

  • Incubator with controlled temperature and light conditions

Procedure:

  • Culture Preparation: Grow Chlorella vulgaris in liquid medium until it reaches the exponential growth phase.

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in the algal growth medium. A typical concentration range to test, based on available data, would be from 0.1 µM to 50 µM. Include a solvent control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

  • Inoculation: Inoculate the prepared test solutions and controls with a known density of Chlorella vulgaris cells (e.g., 1 x 104 cells/mL).

  • Incubation: Incubate the cultures under controlled conditions (e.g., 25°C, continuous light at a specific intensity) for a defined period, typically 72 to 96 hours.

  • Growth Measurement: At the end of the incubation period, measure the algal cell density in each replicate using a spectrophotometer (measuring absorbance at a specific wavelength, e.g., 680 nm) or by direct cell counting with a hemocytometer.

  • Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control. Plot the inhibition percentage against the logarithm of the this compound concentration and determine the EC50 value using a suitable statistical software.

Hill Reaction Assay for Photosystem II Inhibition

This assay measures the rate of photoreduction of an artificial electron acceptor by isolated chloroplasts, providing a direct measure of PSII activity.

Materials:

  • Fresh spinach leaves

  • Isolation buffer (e.g., containing sucrose, MgCl2, and a buffering agent like HEPES-KOH)

  • Assay buffer

  • DCPIP (2,6-dichlorophenolindophenol) solution (an artificial electron acceptor)

  • This compound stock solution

  • Spectrophotometer

  • Light source

Procedure:

  • Chloroplast Isolation:

    • Homogenize fresh spinach leaves in ice-cold isolation buffer.

    • Filter the homogenate through several layers of cheesecloth.

    • Centrifuge the filtrate at a low speed to pellet intact chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of isolation buffer.

  • Assay Preparation:

    • Prepare reaction mixtures in cuvettes containing assay buffer, DCPIP solution, and varying concentrations of this compound (e.g., 1 nM to 1 µM). Include a solvent control and a no-inhibitor control.

  • Reaction Initiation and Measurement:

    • Add the isolated chloroplast suspension to each cuvette to initiate the reaction.

    • Immediately measure the initial absorbance of the DCPIP at 600 nm.

    • Expose the cuvettes to a strong light source.

    • Measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for a few minutes. The reduction of blue DCPIP to its colorless form indicates PSII activity.[3][4][5][6][7]

  • Data Analysis:

    • Calculate the rate of DCPIP reduction for each this compound concentration.

    • Determine the percentage of inhibition of the Hill reaction compared to the control.

    • Plot the inhibition percentage against the this compound concentration to determine the IC50 value.

Visualizations

Photosynthetic Electron Transport Chain and Site of this compound Action

G cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA QB QB QA->QB PQ_pool Plastoquinone Pool (PQ) QB->PQ_pool e⁻ OEC Oxygen Evolving Complex OEC->P680 O2 O₂ + 4H⁺ OEC->O2 H2O 2H₂O H2O->OEC Cytb6f Cyt b6f PC Plastocyanin (PC) Cytb6f->PC e⁻ P700 P700 A0 A0 P700->A0 A1 A1 A0->A1 FeS Fe-S Centers A1->FeS Fd Ferredoxin (Fd) FeS->Fd e⁻ PQ_pool->Cytb6f e⁻ PC->P700 e⁻ FNR FNR Fd->FNR e⁻ NADPH NADPH FNR->NADPH NADP NADP⁺ + H⁺ NADP->FNR This compound This compound This compound->QB Inhibition

Caption: Photosynthetic electron transport chain showing the site of inhibition by this compound at the QB binding site of Photosystem II.

Experimental Workflow for Bioactivity Assessmentdot

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis culture Prepare axenic algal/ cyanobacterial culture inoculate Inoculate cultures with This compound dilutions culture->inoculate stock Prepare this compound stock solution serial_dil Perform serial dilutions stock->serial_dil serial_dil->inoculate incubate Incubate under controlled light and temperature inoculate->incubate measure Measure growth (e.g., OD680) at set time points incubate->measure inhibition Calculate percent inhibition measure->inhibition plot Plot dose-response curve inhibition->plot ec50 Determine EC50 value plot->ec50

References

Unveiling the Blueprint: A Technical Guide to the Identification of the Cyanobacterin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and findings related to the identification and characterization of the cyanobacterin biosynthetic gene cluster (cyb). This compound, a potent phytotoxin with potential pharmaceutical applications, is a furanolide natural product whose enzymatic assembly has been a subject of significant research interest. This document details the experimental protocols, summarizes key quantitative data, and visualizes the intricate biosynthetic pathways and experimental workflows.

The this compound Biosynthetic Gene Cluster (cyb): A Quantitative Overview

The this compound biosynthetic gene cluster (cyb) is a contiguous stretch of genes responsible for the enzymatic synthesis of this compound. Through a combination of bioinformatics, heterologous expression, and in vitro biochemical assays, the cluster has been identified and its components characterized. The key quantitative features of the cyb BGC are summarized in the table below.

PropertyValueDescription
Size ~15.7 kbThe approximate length of the entire biosynthetic gene cluster.
Number of Genes 11The total count of open reading frames (ORFs) within the cluster, designated cybA through cybK.
Producing Organism Scytonema hofmanniThe cyanobacterium from which the cyb gene cluster was originally identified.
Heterologous Host Escherichia coliA common host for the expression of the cyb BGC to produce this compound precursors.
Precursor Products Prethis compound I & IINon-chlorinated analogs of this compound produced via heterologous expression in E. coli.

The Genetic Architecture of this compound Biosynthesis

The cyb gene cluster is a model system for furanolide biosynthesis. It encodes a suite of enzymes that orchestrate a streamlined carbon-carbon bond-forming cascade, along with a series of tailoring enzymes that modify the core structure. The functions of the individual genes within the cyb cluster are detailed below.

GeneProposed FunctionRole in Biosynthesis
cybA UndeterminedFunction not yet fully elucidated.
cybB Tyrosine ammonia lyaseConverts L-tyrosine to 4-coumaric acid, a key precursor.
cybC Acyl-CoA synthetaseActivates 4-coumaric acid to 4-coumaroyl-CoA.
cybD O-methyltransferaseCatalyzes the installation of a methoxy group at C17.
cybE Thiamine pyrophosphate (TPP)-dependent enzymeAssembles a key intermediate from 4-hydroxyphenylpyruvic acid and ketoisovaleric acid.
cybF Furanolide synthaseCatalyzes the core C-C bond formation and cyclization to form the furanolide ring.
cybG Ene-reductaseReduces the C4-C13 double bond, leading to non-toxic congeners.
cybH UndeterminedFunction not yet fully elucidated.
cybI HalogenaseResponsible for the chlorination at C8.
cybJ O-methyltransferaseCatalyzes the O-methylation at C10.
cybK HydroxylasePerforms the hydroxylation at C10.

Experimental Protocols for BGC Identification and Characterization

The identification of the this compound BGC relied on a multi-step experimental workflow. This section provides a detailed overview of the key methodologies employed.

Targeted Bioinformatic Screening

The initial step in identifying the cyb BGC involved a targeted bioinformatic search of cyanobacterial genomes. This approach leverages the conserved nature of genes encoding specific enzymatic functions, such as those involved in the biosynthesis of natural products.

Methodology:

  • Genome Sequencing: The genomic DNA of the producing organism, Scytonema hofmanni, is sequenced using next-generation sequencing technologies to obtain a high-quality whole-genome sequence.

  • BGC Prediction with antiSMASH: The assembled genome is analyzed using the 'antibiotics and Secondary Metabolite Analysis Shell' (antiSMASH) software.[1] This tool identifies putative secondary metabolite biosynthetic gene clusters based on the presence of signature genes and domain architectures.

  • Targeted Homology Searching: A targeted search is performed within the predicted BGCs for genes encoding enzymes expected to be involved in this compound biosynthesis. Given the chemical structure of this compound, key search queries include halogenases, methyltransferases, and enzymes involved in the metabolism of aromatic amino acids.

  • Gene Cluster Annotation and Comparison: The identified candidate BGC is manually annotated to predict the function of each open reading frame (ORF). The gene organization and predicted functions are then compared to known BGCs for structurally related natural products to build confidence in the putative identification.

Heterologous Expression in Escherichia coli

To functionally validate the identified cyb BGC, it is expressed in a heterologous host, typically E. coli, which is genetically tractable and has a well-understood metabolism.

Methodology:

  • BGC Cloning: The entire cyb BGC (or specific sub-clusters) is amplified from the genomic DNA of S. hofmanni using high-fidelity PCR. The amplified DNA is then cloned into a suitable expression vector, such as a pET series vector, using methods like Gibson Assembly or restriction-ligation cloning. The vector should contain an inducible promoter (e.g., T7 promoter) to control gene expression.

  • Transformation: The resulting expression construct is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Cultivation and Induction: The recombinant E. coli is cultured in a suitable medium (e.g., LB or TB medium) at an appropriate temperature (e.g., 37°C) to a specific optical density (OD600). Gene expression is then induced by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated for a further period at a lower temperature (e.g., 18-25°C) to enhance soluble protein expression.

  • Metabolite Extraction and Analysis: After incubation, the culture is harvested, and the metabolites are extracted from the cells and/or the culture medium using an organic solvent (e.g., ethyl acetate). The extract is then analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the production of this compound or its precursors.

In Vitro Biochemical Assays

To elucidate the specific function of individual enzymes within the cyb BGC, in vitro biochemical assays are performed using purified recombinant proteins.

Methodology:

  • Individual Gene Cloning and Protein Expression: Each gene of interest (e.g., cybB, cybC, cybE, cybF) is individually cloned into an expression vector, often with an affinity tag (e.g., His-tag) for purification. The proteins are then expressed in E. coli and purified using affinity chromatography.

  • Enzymatic Reactions: The purified enzyme is incubated with its predicted substrate(s) in a suitable buffer system containing any necessary cofactors (e.g., ATP, Mg2+, TPP).

  • Reaction Quenching and Product Analysis: The enzymatic reaction is stopped after a specific time, and the reaction mixture is analyzed by HPLC, LC-MS, or other analytical techniques to identify the product. The identity of the product is confirmed by comparing its retention time and mass spectrum to an authentic standard, if available.

  • Enzyme Kinetics: To further characterize the enzyme, kinetic parameters such as Km and kcat can be determined by measuring the initial reaction rates at varying substrate concentrations.

Visualizing the Path to Discovery and Biosynthesis

Diagrams are essential tools for understanding complex biological processes. The following visualizations, created using the DOT language for Graphviz, illustrate the experimental workflow for identifying the this compound BGC and the proposed biosynthetic pathway.

Experimental Workflow for BGC Identification

experimental_workflow cluster_bioinformatics Bioinformatic Analysis cluster_validation Functional Validation cluster_characterization Enzymatic Characterization genome_seq Genome Sequencing of S. hofmanni antismash antiSMASH Analysis genome_seq->antismash targeted_search Targeted Homology Search antismash->targeted_search bgc_annotation BGC Annotation & Comparison targeted_search->bgc_annotation bgc_cloning BGC Cloning into Expression Vector bgc_annotation->bgc_cloning transformation Transformation into E. coli bgc_cloning->transformation expression Heterologous Expression transformation->expression analysis Metabolite Analysis (HPLC-MS) expression->analysis protein_expression Individual Protein Expression & Purification analysis->protein_expression in_vitro_assay In Vitro Biochemical Assays protein_expression->in_vitro_assay product_id Product Identification in_vitro_assay->product_id

Caption: Experimental workflow for the identification of the this compound BGC.

This compound Biosynthetic Pathway

cyanobacterin_biosynthesis cluster_precursors Precursor Supply cluster_core Furanolide Core Biosynthesis cluster_tailoring Tailoring Reactions tyrosine L-Tyrosine h_pyruvate 4-Hydroxyphenylpyruvic acid tyrosine->h_pyruvate Transaminase coumaric_acid 4-Coumaric acid tyrosine->coumaric_acid CybB valine L-Valine k_valerate Ketoisovaleric acid valine->k_valerate Transaminase intermediate1 Intermediate 1 h_pyruvate->intermediate1 CybE k_valerate->intermediate1 coumaroyl_coa 4-Coumaroyl-CoA coumaric_acid->coumaroyl_coa CybC furanolide_core Furanolide Core coumaroyl_coa->furanolide_core intermediate1->furanolide_core CybF hydroxylated C10-Hydroxylated Intermediate furanolide_core->hydroxylated CybK methylated1 C10-O-Methylated Intermediate hydroxylated->methylated1 CybJ chlorinated C8-Chlorinated Intermediate methylated1->chlorinated CybI methylated2 C17-O-Methylated Intermediate chlorinated->methylated2 CybD This compound This compound methylated2->this compound

Caption: Proposed biosynthetic pathway of this compound.

Regulatory Mechanisms

The regulation of secondary metabolite biosynthesis in cyanobacteria is a complex process that is not yet fully understood for the this compound pathway. However, general regulatory mechanisms in cyanobacteria involve transcriptional regulators that respond to environmental cues such as nutrient availability (e.g., nitrogen and phosphate levels), light intensity, and temperature. These factors can influence the expression of the biosynthetic genes, thereby controlling the production of the natural product. Further research is needed to identify the specific regulatory elements and transcription factors that govern the expression of the cyb gene cluster.

Conclusion

The identification and characterization of the this compound biosynthetic gene cluster represent a significant advancement in our understanding of furanolide biosynthesis. The methodologies outlined in this guide, from targeted bioinformatics to heterologous expression and in vitro enzymology, provide a robust framework for the discovery and characterization of novel natural product biosynthetic pathways. The detailed knowledge of the cyb gene cluster not only illuminates the intricate biochemistry of this compound formation but also opens avenues for the bioengineering of novel furanolide analogs with potentially improved or novel therapeutic properties. This guide serves as a valuable resource for researchers in natural product discovery, synthetic biology, and drug development, facilitating further exploration into the vast biosynthetic potential of cyanobacteria.

References

Unveiling the Microbial Architects of Cyanobacterin: A Technical Guide to its Natural Production and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the natural producers of cyanobacterin and its analogs. This powerful phytotoxin, known for its allelopathic properties, and its related compounds are primarily synthesized by filamentous cyanobacteria, with Scytonema hofmanni being the principal source of this compound and various Nostoc species producing a range of structural analogs, including the nostoclides.

This guide provides a detailed overview of the biosynthetic pathways, quantitative production data, and experimental protocols essential for the study and potential exploitation of these bioactive compounds.

Key Natural Producers and Analogs

This compound is a potent secondary metabolite first isolated from the freshwater cyanobacterium Scytonema hofmanni.[1][2] This organism remains the most well-documented natural producer of this chlorinated γ-lactone. Structural analogs of this compound, which share the core furanolide structure, are produced by various species of the genus Nostoc.[3][4][5] For instance, nostoclides have been isolated from symbiotic Nostoc species.

Quantitative Production of this compound and its Analogs

While the natural production of this compound by Scytonema hofmanni is often cited as being in small quantities, specific yields from wild-type strains are not extensively reported in the literature.[6][7] However, significant progress has been made in the heterologous expression of the this compound biosynthetic gene cluster (cyb) in Escherichia coli. This approach has not only facilitated the elucidation of the biosynthetic pathway but has also demonstrated the potential for enhanced production.

CompoundProducerProduction SystemYieldReference
Prethis compound I (anhydro-cyanobacterin analog)Scytonema hofmanni (cyb gene cluster)Heterologous expression in E. coli26 mg/L[8]
Prethis compound II (anhydro-cyanobacterin analog)Scytonema hofmanni (cyb gene cluster)Heterologous expression in E. coli2.75 mg/L[8]
Nodularin (a different cyanotoxin for comparison)Nostoc sp. CENA543Laboratory Culture4.3 mg/g (dry weight)[9]
Biomass (for context on growth)Nostoc muscorumLaboratory Culture769 mg/L (after 19 days)[10]

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by the enzymes encoded within the cyb biosynthetic gene cluster. The pathway commences with precursors from primary metabolism and involves a series of enzymatic reactions to construct the complex furanolide core.

Key Precursors:
  • L-Tyrosine

  • L-Valine (via its α-keto acid, ketoisovaleric acid)

  • 4-Hydroxyphenylpyruvic acid

Core Biosynthetic Enzymes and their Roles:
  • CybB: A tyrosine ammonia lyase that converts L-tyrosine to 4-coumaric acid.

  • CybC: A long-chain acyl-CoA synthetase that activates 4-coumaric acid to 4-coumaroyl-CoA.

  • CybE: A thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes an acyloin condensation between 4-hydroxyphenylpyruvic acid and ketoisovaleric acid.

  • CybF: A furanolide synthase that catalyzes the key C-C bond formation and cyclization to form the γ-butyrolactone ring of the furanolide core.

While the core biosynthetic steps are well-understood, the specific signaling pathways that regulate the expression of the cyb gene cluster in Scytonema hofmanni remain an active area of research. General regulatory elements in cyanobacteria, such as two-component systems and transcriptional regulators responsive to environmental cues like light and nutrient availability, are likely involved.[11][12]

Cyanobacterin_Biosynthesis cluster_precursors Precursors from Primary Metabolism cluster_pathway This compound Biosynthetic Pathway Tyrosine L-Tyrosine CybB CybB (Tyrosine Ammonia Lyase) Tyrosine->CybB Valine L-Valine KIV Ketoisovaleric Acid Valine->KIV Transamination HPP 4-Hydroxyphenylpyruvic Acid CybE CybE (Acyloin Condensation) HPP->CybE Coumaric_Acid 4-Coumaric Acid CybB->Coumaric_Acid CybC CybC (Acyl-CoA Synthetase) Coumaric_Acid->CybC Coumaroyl_CoA 4-Coumaroyl-CoA CybC->Coumaroyl_CoA CybF CybF (Furanolide Synthase) Coumaroyl_CoA->CybF KIV->CybE Intermediate1 Acyloin Intermediate CybE->Intermediate1 Intermediate1->CybF Furanolide_Core Furanolide Core CybF->Furanolide_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Halogenase) Furanolide_Core->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Caption: Biosynthetic pathway of this compound.

Experimental Protocols: From Culture to Purified Compound

The following outlines a general workflow for the cultivation of Scytonema hofmanni and the subsequent isolation and purification of this compound.

Cultivation of Scytonema hofmanni
  • Culture Medium: BG-11 medium is a commonly used medium for the cultivation of cyanobacteria.

  • Culture Conditions: Cultures are typically maintained at 25-28°C under a 16:8 hour light:dark cycle with a light intensity of approximately 50 µmol photons m⁻² s⁻¹.

  • Harvesting: Cells are harvested in the late exponential or early stationary phase by centrifugation or filtration.

Extraction of this compound
  • Cell Lysis: The harvested cell biomass is lyophilized and then subjected to cell lysis, often through ultrasonication in an appropriate solvent.

  • Solvent Extraction: A common extraction procedure involves the use of a moderately polar organic solvent, such as a mixture of methanol and dichloromethane, to extract the cellular components. The extraction is typically repeated multiple times to ensure a high yield.

Purification of this compound
  • Solid-Phase Extraction (SPE): The crude extract is often first fractionated using solid-phase extraction. A C18 reversed-phase cartridge is commonly employed, with a stepwise elution using a gradient of increasing organic solvent (e.g., methanol or acetonitrile in water).

  • High-Performance Liquid Chromatography (HPLC): The fractions containing this compound, as identified by a bioassay or analytical method like LC-MS, are then subjected to further purification by reversed-phase HPLC.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile or methanol in water is a common mobile phase.

    • Detection: Detection is often performed using a UV detector, monitoring at a wavelength where this compound absorbs, or by mass spectrometry for more specific detection and identification.

Experimental_Workflow Cultivation 1. Cultivation of Scytonema hofmanni Harvesting 2. Harvesting of Biomass (Centrifugation/Filtration) Cultivation->Harvesting Extraction 3. Extraction (Solvent Extraction & Sonication) Harvesting->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract SPE 4. Solid-Phase Extraction (SPE) (C18 Cartridge) Crude_Extract->SPE Fractions Enriched Fractions SPE->Fractions HPLC 5. HPLC Purification (Reversed-Phase C18) Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Analysis 6. Analysis (LC-MS, NMR) Pure_this compound->Analysis

Caption: Experimental workflow for this compound isolation.

This technical guide serves as a foundational resource for the scientific community, providing critical information on the natural sources and production of this compound and its analogs. The detailed methodologies and biosynthetic insights are intended to facilitate further research into the pharmacological potential and ecological roles of these fascinating cyanobacterial metabolites.

References

The Ecological Role of Cyanobacterin in Aquatic Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobacterin is a potent allelopathic agent produced by the cyanobacterium Scytonema hofmanni. This chlorinated γ-lactone plays a significant ecological role by inhibiting the growth of competing photosynthetic organisms, including other cyanobacteria and algae. Its primary mode of action is the inhibition of photosystem II (PSII) electron transport, a mechanism shared with several commercial herbicides. This technical guide provides an in-depth overview of the biosynthesis, mode of action, and ecological implications of this compound in aquatic environments. It includes a summary of its inhibitory activity, detailed experimental protocols for its study, and visualizations of key biological pathways and experimental workflows.

Introduction

Cyanobacteria are a diverse group of photosynthetic prokaryotes that play a crucial role in global carbon and nitrogen cycles.[1] In the competitive aquatic environment, many cyanobacteria produce secondary metabolites, known as cyanotoxins or allelochemicals, to gain a competitive advantage.[2][3] One such compound is this compound, a chlorinated γ-lactone first isolated from the freshwater cyanobacterium Scytonema hofmanni.[4] this compound exhibits potent inhibitory activity against a wide range of photosynthetic organisms while having limited effects on non-photosynthetic bacteria and protozoans.[4] This specificity makes it a subject of interest for its ecological significance and potential applications as a natural algicide.

This guide delves into the technical aspects of this compound, providing researchers and drug development professionals with a comprehensive resource on its ecological function and methods for its investigation.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster. Recent research has elucidated the pathway, revealing a novel enzymatic cascade for the formation of its furanolide core structure.[5] The biosynthetic machinery assembles the molecule from precursor amino acids, a process that has been successfully reconstituted in a heterologous host (Escherichia coli).[5] Understanding this pathway is crucial for potential biotechnological production of this compound and its analogs.[6][7]

Mode of Action: Inhibition of Photosystem II

The primary molecular target of this compound is Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. This compound acts as a potent inhibitor of PSII, disrupting the flow of electrons from water to plastoquinone.[8][9]

The Photosystem II Electron Transport Chain

The PSII complex, located in the thylakoid membranes of chloroplasts and cyanobacteria, utilizes light energy to split water molecules, releasing oxygen, protons, and electrons. These electrons are transferred through a series of cofactors within the PSII reaction center. The binding site for the mobile electron carrier, plastoquinone (QB), is located on the D1 protein subunit of the PSII reaction center.[10][11]

This compound's Binding and Inhibition Mechanism

This compound competitively inhibits the binding of plastoquinone to the QB site on the D1 protein.[10][12] This blockage of the QB site prevents the transfer of electrons from the primary quinone acceptor (QA) to QB, effectively halting the photosynthetic electron flow.[13] The specific amino acid residues within the QB binding pocket that interact with this compound are crucial for its inhibitory activity.[10]

Photosystem_II_Inhibition cluster_thylakoid Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy O2 O2 + 4H+ QA QA Pheo->QA e- QB_site QB Binding Site (D1 Protein) QA->QB_site e- PQ Plastoquinone (PQ) QB_site->PQ e- Cytb6f Cytochrome b6f PQ->Cytb6f e- This compound This compound This compound->QB_site Blocks Binding H2O 2H2O H2O->P680 e- Isolation_Workflow start Scytonema hofmanni Biomass extraction Solvent Extraction (CH2Cl2:MeOH) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotovap) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract silica_column Silica Gel Chromatography crude_extract->silica_column fractionation Fraction Collection silica_column->fractionation bioassay Bioassay for Activity fractionation->bioassay pooling Pooling of Active Fractions bioassay->pooling Active Fractions concentration2 Concentration pooling->concentration2 hplc HPLC Purification (C18) concentration2->hplc pure_this compound Pure this compound hplc->pure_this compound Hill_Reaction_Workflow start Spinach Leaves homogenize Homogenize in Isolation Buffer start->homogenize filter Filter through Cheesecloth homogenize->filter centrifuge1 Low-Speed Centrifugation filter->centrifuge1 centrifuge2 High-Speed Centrifugation of Supernatant centrifuge1->centrifuge2 resuspend Resuspend Chloroplast Pellet centrifuge2->resuspend chloroplasts Isolated Chloroplasts resuspend->chloroplasts prepare_rxn Prepare Reaction Mix (Chloroplasts + DCPIP) chloroplasts->prepare_rxn add_this compound Add this compound (Varying Concentrations) prepare_rxn->add_this compound measure_initial_A600 Measure Initial A600 (Dark) add_this compound->measure_initial_A600 illuminate Illuminate with Light Source measure_initial_A600->illuminate measure_A600_time Measure A600 over Time illuminate->measure_A600_time calculate_rate Calculate Reaction Rate & IC50 measure_A600_time->calculate_rate end Results calculate_rate->end

References

An In-Depth Technical Guide to the γ-Butyrolactone Core of Cyanobacterin

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Cyanobacterin is a potent, chlorinated phytotoxin produced by the freshwater cyanobacterium Scytonema hofmanni.[1][2] Its significant herbicidal and algicidal activity stems from a highly functionalized γ-butyrolactone core, a structural feature common to a class of natural products known as furanolides.[1][3] The primary mechanism of action is the potent inhibition of photosynthetic electron transport at Photosystem II (PSII), making it a promising lead structure for agrochemical development.[2][4] Recent breakthroughs have elucidated the complete biosynthetic pathway, revealing a novel enzymatic cascade for the assembly of the furanolide core.[1][5] This guide provides a detailed examination of the this compound γ-butyrolactone core, covering its biosynthesis, mechanism of action, relevant quantitative data, and key experimental methodologies for its study and production.

The Furanolide Architecture of this compound

This compound was the first chlorinated natural product identified from freshwater cyanobacteria, isolated from Scytonema hofmanni in 1982.[1][2] Its full chemical structure and stereochemistry were established in 1986.[2] The molecule's defining feature is its γ-butyrolactone core, which is substituted at the α, β, and γ positions.[6] This core structure is shared by other natural products, now collectively termed the furanolide family.[1][2] A critical feature for this compound's potent biological activity is a hydroxy group on the lactone core; its corresponding dehydrated form, anhydrothis compound, is biologically inactive.[1][2]

Biosynthesis of the γ-Butyrolactone Core

The enzymatic machinery responsible for assembling the this compound core remained elusive for decades, pointing to an unusual biosynthetic process.[1][7] The this compound biosynthetic gene cluster (cyb) has now been identified and functionally validated through heterologous expression in Escherichia coli.[1][3][8] The assembly is a streamlined carbon-carbon bond-forming cascade involving several key enzymes that fuse three primary building blocks.[1][3]

The three precursor molecules are:

  • 4-coumaric acid , derived from L-tyrosine.

  • α-ketoisovaleric acid , derived from L-valine.

  • 4-hydroxyphenylpyruvic acid , also derived from L-tyrosine.[1][2]

The enzymatic sequence for the core assembly is as follows:

  • CybB , a pathway-specific ammonia lyase, converts L-tyrosine to 4-coumaric acid.[1]

  • CybC , a long-chain acyl-CoA synthetase, activates 4-coumaric acid to its CoA-thioester, coumaroyl-CoA.[1]

  • CybE performs an acyloin coupling reaction between 4-hydroxyphenylpyruvic acid and α-ketoisovaleric acid.[2]

  • CybF , a novel furanolide synthase, catalyzes the final cyclization to form the furanolide core structure, a reaction that features a Morita–Baylis–Hillman type transformation.[1][5][9]

Following the core assembly, a series of tailoring enzymes (CybD, CybG, CybI, CybJ, CybK) are responsible for modifications such as chlorination, methylation, and hydroxylation to produce the final this compound molecule.[9]

This compound Core Biosynthesis cluster_precursors Precursors cluster_intermediates Biosynthetic Intermediates cluster_enzymes Key Enzymes L_Tyr1 L-Tyrosine CybB CybB L_Tyr1->CybB L_Tyr2 L-Tyrosine Housekeeping Transaminases L_Tyr2->Housekeeping L_Val L-Valine L_Val->Housekeeping Coumaric_Acid 4-Coumaric Acid CybC CybC Coumaric_Acid->CybC Coumaroyl_CoA Coumaroyl-CoA CybF CybF Coumaroyl_CoA->CybF HPPA 4-Hydroxyphenylpyruvic Acid CybE CybE HPPA->CybE KIV α-Ketoisovaleric Acid KIV->CybE Acyloin_Intermediate Acyloin Intermediate Acyloin_Intermediate->CybF Core Prethis compound I (γ-Butyrolactone Core) CybB->Coumaric_Acid CybC->Coumaroyl_CoA Housekeeping->HPPA Housekeeping->KIV CybE->Acyloin_Intermediate CybF->Core

Caption: Biosynthetic pathway for the this compound γ-butyrolactone core.

Mechanism of Action: Photosystem II Inhibition

This compound is a highly effective inhibitor of oxygenic photosynthesis in cyanobacteria, algae, and higher plants.[10][11] Its molecular target is the Photosystem II (PSII) complex, where it blocks photosynthetic electron transport.[1][4][12]

The specific site of action is believed to be on the electron acceptor side of PSII, interfering with the transfer of electrons from the primary quinone acceptor, Qₐ, to the secondary quinone acceptor, Qₑ.[13] While many commercial herbicides, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), also target the Qₑ binding site, this compound appears to utilize a different binding pocket.[1] This is evidenced by the fact that DCMU-resistant mutants remain fully sensitive to this compound.[1][2] This unique mechanism contributes to its high potency.

PSII Inhibition Light Light (Photons) P680 P680 Light->P680 OEC OEC (2H₂O → O₂ + 4H⁺) OEC->P680 e⁻ Pheo Pheophytin P680->Pheo e⁻ QA Qₐ Pheo->QA e⁻ QB Qₑ QA->QB e⁻ PQ_Pool Plastoquinone Pool QB->PQ_Pool e⁻ Cytb6f Cytochrome b₆f PQ_Pool->Cytb6f This compound This compound This compound->QA  Inhibits e⁻ transfer (Unique Binding Site) Heterologous Expression Workflow A Identify cyb Cluster (Bioinformatics) B Amplify & Clone Cluster (e.g., DiPaC) A->B C Ligate into Expression Vector B->C D Transform Host (E. coli) C->D E Cultivate & Induce Expression D->E F Extract Metabolites E->F G Analyze via LC-MS F->G H Confirm Structure (NMR) G->H I Validate Production H->I

References

Initial Investigations into Cyanobacterin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanobacterin is a potent phytotoxin with a highly functionalized γ-butyrolactone core, a structural motif present in a variety of bioactive natural products known as furanolides. For decades, the enzymatic machinery responsible for assembling this complex scaffold remained unknown. Recent breakthroughs have elucidated the this compound biosynthetic pathway, identifying a unique enzymatic cascade for carbon-carbon bond formation. This guide provides an in-depth overview of the initial investigations into this pathway, detailing the biosynthetic gene cluster, the roles of key enzymes, and the experimental methodologies used to uncover this novel biochemistry. The findings present a new paradigm for furanolide biosynthesis and offer a biocatalytic toolbox for the synthesis of natural and unnatural analogs for applications in drug development and agriculture.

The this compound Biosynthetic Gene Cluster (cyb)

Initial investigations into the biosynthesis of this compound were unlocked through the identification of its corresponding biosynthetic gene cluster (BGC), designated cyb. Bioinformatic screening, targeting halogenase-encoding genes, led to the discovery of the cyb cluster.[1] The validation of this gene cluster was achieved through heterologous expression in Escherichia coli.[1][2] The core set of genes required for the assembly of the furanolide backbone were identified as cybB, cybC, cybE, and cybF.[3] Further tailoring enzymes responsible for the maturation of the this compound molecule are also encoded within the cluster.

The Biosynthetic Pathway to the Furanolide Core

The assembly of the prethis compound furanolide core is a streamlined process that efficiently fuses three building blocks derived from two amino acid precursors: L-tyrosine and L-valine.[1] The pathway involves a novel enzymatic cascade that installs reactive functionality at the typically unreactive Cα positions of these precursors.[2]

Precursor and Intermediate Formation

The biosynthesis is initiated from L-tyrosine and L-valine, which are converted into key keto-acid and coumaric acid intermediates:

  • 4-Coumaroyl-CoA (3): L-tyrosine (1) is acted upon by the ammonia lyase CybB to produce 4-coumaric acid (2).[1] This intermediate is then activated to its coenzyme A thioester, 4-coumaroyl-CoA (3), by the long-chain acyl-CoA synthetase CybC .[1]

  • Acyloin Intermediate (6): The thiamine pyrophosphate (TPP)-dependent enzyme CybE catalyzes an acyloin condensation of two keto-acid precursors derived from L-valine and L-tyrosine: 4-hydroxyphenylpyruvic acid (4) and ketoisovaleric acid (5).[1] This reaction forms the key C-C bond that will become the β- and γ-positions of the furanolide core, resulting in the carboxylic acid intermediate (6).[1]

Furanolide Core Assembly by Furanolide Synthase (CybF)

The central and most remarkable step in the pathway is catalyzed by CybF , a novel enzyme classified as a furanolide synthase.[4] CybF orchestrates a complex cascade of reactions that fuses the acyloin intermediate (6) and 4-coumaroyl-CoA (3) to construct the furanolide ring system. The proposed mechanism involves:

  • An initial O-acylation of the acyloin intermediate (6) with 4-coumaroyl-CoA (3).

  • A subsequent intramolecular C-C bond formation that resembles a Morita-Baylis-Hillman (MBH) reaction, a previously unknown transformation in enzymology.[1]

  • A final 1,4-hydride shift to adjust the oxidation state, followed by elimination of water to yield the stable furanolide core.[5]

This enzymatic sequence results in the formation of prethis compound I (7) and its isomer prethis compound II.[1]

This compound Biosynthesis Pathway cluster_cybF CybF Catalyzed Cascade L_tyrosine L-Tyrosine (1) CybB CybB L_tyrosine->CybB coumaric_acid 4-Coumaric Acid (2) CybC CybC coumaric_acid->CybC coumaroyl_coa 4-Coumaroyl-CoA (3) CybF CybF (Furanolide Synthase) coumaroyl_coa->CybF hpp 4-Hydroxyphenylpyruvic Acid (4) CybE CybE hpp->CybE kiv Ketoisovaleric Acid (5) kiv->CybE acyloin Acyloin Intermediate (6) acyloin->CybF prethis compound Prethis compound I (7) CybB->coumaric_acid CybC->coumaroyl_coa CybE->acyloin CybF->prethis compound

Caption: Proposed biosynthetic pathway for the prethis compound I core structure.

Tailoring Enzymes in this compound Maturation

Following the assembly of the furanolide core, a series of tailoring enzymes are responsible for the final chemical modifications that lead to the mature this compound molecule. These modifications include hydroxylation, O-methylation, and chlorination. For instance, the flavin-dependent halogenase CybI is suggested to be responsible for the late-stage chlorination of the molecule.[6]

Quantitative Data

While detailed enzyme kinetic parameters (Km, kcat) for the Cyb enzymes have not been extensively reported in the initial studies, subsequent investigations into the substrate promiscuity of CybE and CybF have provided semi-quantitative data on their catalytic efficiency with various analogs. The tables below summarize the conditions used in the foundational in vitro experiments.

Table 1: In Vitro Assay Conditions for Furanolide Synthesis

Component Concentration Role
At4CL1 (CybC homolog) 5 µM Activation of coumaric acid analogs
CybE 5 µM Acyloin condensation
CybF 6.5 µM Furanolide core assembly
Substrates 500 µM Building blocks for synthesis
MgCl2 5 mM Cofactor
ATP 5 mM Energy source for CoA ligation
Coenzyme A 1 mM Thioester activation
Thiamine Pyrophosphate (TPP) 1 mM Cofactor for CybE
Tris-HCl Buffer (pH 7.8) 100 mM Reaction buffer

Data sourced from a study on the chemo-enzymatic platform for furanolide synthesis.[7]

Table 2: Substrate Scope of Key Biosynthetic Enzymes

Enzyme Natural Substrate(s) Tested Alternative Substrates Outcome
CybE 4-Hydroxyphenylpyruvic acid, Ketoisovaleric acid Various α-keto acids High promiscuity, accepting numerous analogs.
CybF Acyloin intermediate (6), 4-Coumaroyl-CoA (3) Coumaric acid analogs, acyloin analogs Broad substrate tolerance, enabling the synthesis of a diverse library of furanolide derivatives.[2]

This table summarizes the qualitative findings on the substrate flexibility of CybE and CybF.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relied on a combination of modern synthetic biology, enzymology, and analytical chemistry techniques.[4]

Gene Cluster Identification and Heterologous Expression

The experimental workflow to identify and validate the cyb gene cluster is a cornerstone of this research.

Experimental Workflow A Bioinformatic Screening (Targeting Halogenase Genes) B Identification of Putative cyb Gene Cluster A->B C Direct Pathway Cloning (DiPaC) of cyb BGC B->C G Gene Knockout Studies B->G D Heterologous Expression in E. coli C->D E Metabolite Extraction and Analysis (HPLC, MS) D->E F Detection of Prethis compound I & II E->F H Confirmation of Core Biosynthetic Genes F->H G->D

Caption: Workflow for identification and validation of the cyb gene cluster.
  • Gene Cluster Cloning: The cyb BGC was captured from the native producer, Scytonema hofmanni, using Direct Pathway Cloning (DiPaC), a synthetic biology method that allows for the rapid and efficient transfer of entire biosynthetic pathways into a recombinant host.[4]

  • Host Strain and Expression: E. coli was used as the heterologous host for expressing the cyb gene cluster.[2] While specific vectors and transformation protocols are detailed in the primary literature's supplementary materials, the general approach involves placing the BGC under the control of an inducible promoter suitable for E. coli.

  • Product Analysis: Cultures of E. coli harboring the cyb BGC were grown, and the production of novel metabolites was monitored. The resulting compounds, prethis compound I and II, were extracted from the culture, purified via High-Performance Liquid Chromatography (HPLC), and structurally characterized using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

In Vitro Enzymatic Assays

To confirm the function of individual enzymes, particularly the core assembly enzymes CybE and CybF, in vitro biochemical assays were performed.

  • Protein Expression and Purification: The genes cybE and cybF were individually cloned into expression vectors for recombinant production in E. coli. The resulting proteins were purified to homogeneity. The native CybC enzyme was found to be inactive in vitro and was substituted with a homologous, more robust enzyme, At4CL1 from Arabidopsis thaliana, for the assays.[3][8]

  • Reaction Conditions: The assays were conducted at an analytical scale in a buffered solution (100 mM Tris-HCl, pH 7.8) containing the purified enzymes, necessary precursors, and cofactors as detailed in Table 1. Reactions were incubated at 25°C with shaking for 16 hours.[7]

  • Product Detection: The formation of furanolide products was analyzed by HRLC-MS/MS, allowing for the sensitive detection and quantification of the enzymatic products.[7]

Conclusion and Future Outlook

The initial investigations into this compound biosynthesis have successfully delineated a novel and efficient enzymatic strategy for the construction of the furanolide core structure. The discovery of the furanolide synthase, CybF, and its unique Morita-Baylis-Hillman-type catalytic activity significantly expands the known repertoire of biocatalytic reactions for C-C bond formation.[1] The demonstrated substrate promiscuity of the key enzymes CybE and CybF opens avenues for the chemo-enzymatic synthesis of novel furanolide derivatives.[2] This work lays the foundation for the targeted discovery of new furanolide natural products through genome mining and provides powerful enzymatic tools for the sustainable biotechnological production and structural diversification of this compound and related compounds for future drug and agrochemical development.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Cyanobacterin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanobacterin is a potent natural product derived from the freshwater cyanobacterium Scytonema hofmanni (reclassified as Tolypothrix sp. PCC 9009).[1][2] It exhibits significant herbicidal and algicidal properties by inhibiting photosystem II, making it a molecule of interest for agricultural and biotechnological applications.[2][3] Chemically, this compound is a chlorinated γ-lactone with a molecular weight of 430 g/mol and an empirical formula of C₂₃H₂₃ClO₆.[1][4] Its unique structure and biological activity necessitate a robust protocol for its isolation and purification to enable further research and development.

This document provides a detailed protocol for the isolation and purification of this compound from cyanobacterial cultures. The methodology is synthesized from established techniques for the extraction of secondary metabolites from cyanobacteria and specific information available in the scientific literature regarding this compound.

Data Presentation

The following table summarizes the expected outcomes of a typical this compound purification process. Please note that actual yields and purity may vary depending on the culture conditions, strain productivity, and specific laboratory practices.

Purification StepTotal Extract (mg)This compound (mg)Purity (%)Yield (%)
Crude Methanol Extract1000101100
Liquid-Liquid Extraction30082.780
Flash Chromatography5061260
Semipreparative HPLC43.8>9538

Experimental Protocols

Culturing of Tolypothrix sp. PCC 9009

A robust culture of Tolypothrix sp. PCC 9009 is the essential starting point for obtaining a significant yield of this compound.

Materials:

  • Tolypothrix sp. PCC 9009 culture

  • BG-11 medium

  • Autoclaved culture vessels (e.g., 2 L flasks or larger photobioreactors)

  • Light source providing a 12:12 hour light:dark cycle

  • Air supply with a 0.22 µm filter

Protocol:

  • Prepare sterile BG-11 medium according to the standard formulation.

  • Inoculate the fresh medium with an axenic culture of Tolypothrix sp. PCC 9009.

  • Incubate the culture at 25-28°C with continuous gentle aeration.

  • Provide a light intensity of 30-50 µmol photons m⁻² s⁻¹.

  • Allow the culture to grow for 4-6 weeks to reach a high cell density.

  • Harvest the cyanobacterial biomass by centrifugation or filtration.

  • Lyophilize (freeze-dry) the biomass to obtain a dry cell powder. Store the dried biomass at -20°C until extraction.

Extraction of this compound

This protocol focuses on the extraction of this compound from the dried cyanobacterial biomass. Methanol has been shown to be an effective solvent for extracting this compound from the cellular mass.

Materials:

  • Lyophilized Tolypothrix sp. PCC 9009 biomass

  • Methanol (HPLC grade)

  • Sonicator

  • Centrifuge and appropriate centrifuge tubes

  • Rotary evaporator

Protocol:

  • Weigh the lyophilized cyanobacterial biomass.

  • For every 1 gram of biomass, add 20 mL of methanol.

  • Sonicate the mixture for 20 minutes in an ice bath to promote cell lysis and extraction.

  • Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the cell debris.

  • Carefully decant the supernatant, which contains the crude extract.

  • Repeat the extraction process (steps 2-5) on the pellet two more times to ensure complete extraction.

  • Pool the supernatants from all three extractions.

  • Concentrate the pooled supernatant to dryness using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue is the crude methanol extract.

Liquid-Liquid Extraction for Preliminary Purification

This step aims to partition the this compound into an organic solvent, removing more polar and non-polar impurities.

Materials:

  • Crude methanol extract

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Separatory funnel

Protocol:

  • Dissolve the crude methanol extract in a minimal amount of 50% aqueous methanol.

  • Transfer the dissolved extract to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Collect the upper ethyl acetate layer, which now contains the this compound.

  • Repeat the extraction of the aqueous layer with ethyl acetate two more times.

  • Pool the ethyl acetate fractions.

  • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator.

Flash Chromatography

Flash chromatography is employed for a more refined separation of compounds based on their polarity.

Materials:

  • Concentrated ethyl acetate extract

  • Silica gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column for flash chromatography

Protocol:

  • Prepare a silica gel column in hexane.

  • Dissolve the dried ethyl acetate extract in a minimal volume of dichloromethane and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

  • Elute the column with a step gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Collect fractions of the eluate.

  • Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Pool the this compound-containing fractions and concentrate them to dryness.

Semipreparative High-Performance Liquid Chromatography (HPLC)

The final purification step utilizes semipreparative HPLC to isolate this compound to a high degree of purity.

Materials:

  • Concentrated fraction from flash chromatography

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • C18 semipreparative HPLC column

  • HPLC system with a UV detector

Protocol:

  • Dissolve the concentrated fraction from flash chromatography in a small volume of the initial mobile phase (e.g., 50% acetonitrile in water).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the HPLC system with a C18 semipreparative column.

  • Use a gradient elution method, for example, starting with 50% acetonitrile in water and increasing to 100% acetonitrile over 30 minutes. The flow rate will depend on the column dimensions.

  • Monitor the elution at a wavelength where this compound absorbs (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy of a partially purified fraction).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction by analytical HPLC.

  • Evaporate the solvent from the purified fraction to obtain pure this compound.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Cyanobacterin_Purification_Workflow cluster_culture 1. Culturing cluster_extraction 2. Extraction cluster_partition 3. Preliminary Purification cluster_chromatography 4. Chromatographic Purification Culture Tolypothrix sp. PCC 9009 Culture Harvest Harvest Biomass Culture->Harvest Lyophilize Lyophilize Biomass Harvest->Lyophilize Extraction Methanol Extraction Lyophilize->Extraction Concentration1 Concentrate Extract Extraction->Concentration1 Partition Liquid-Liquid Extraction (Ethyl Acetate/Water) Concentration1->Partition Concentration2 Concentrate Organic Phase Partition->Concentration2 Flash Silica Gel Flash Chromatography Concentration2->Flash HPLC Semipreparative HPLC (C18) Flash->HPLC Pure Pure this compound HPLC->Pure

Caption: Workflow for the isolation and purification of this compound.

References

Heterologous Expression of Cyanobacterin in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Abstract

Cyanobacterin is a potent phytotoxin with a unique furanolide core structure, exhibiting herbicidal and potential therapeutic activities. The elucidation of its biosynthetic gene cluster (BGC) has paved the way for its heterologous expression in tractable hosts like Escherichia coli. This application note provides a comprehensive overview and detailed protocols for the expression of the this compound BGC in E. coli, leading to the production of its non-chlorinated precursors, prethis compound I and II. The methodologies cover the cloning of the BGC, transformation of the E. coli host, cultivation, and extraction of the target compounds. This enables the reliable production and further investigation of these bioactive molecules for drug discovery and development.

Introduction

Cyanobacteria are a rich source of structurally diverse and biologically active natural products. Among these, this compound, produced by Scytonema hofmanni, has garnered significant interest due to its potent inhibitory effects on photosystem II, making it a powerful algicide and herbicide. The complex structure and low natural abundance of this compound have historically hindered its detailed study and development. However, the identification and characterization of the this compound biosynthetic gene cluster (cyb) have opened up possibilities for its sustainable production through heterologous expression.[1]

Escherichia coli is a well-established host for the heterologous expression of natural product BGCs due to its rapid growth, well-characterized genetics, and the availability of a vast array of molecular biology tools.[2][3] The successful expression of the cyb gene cluster in E. coli has been demonstrated, leading to the production of the non-chlorinated precursors, prethis compound I and II.[1] This achievement provides a platform for the engineered biosynthesis of this compound and its analogs, facilitating structure-activity relationship studies and the development of novel herbicides or therapeutic agents.

Biosynthesis and Signaling Pathway of this compound

The biosynthesis of the furanolide core of this compound is a fascinating example of enzymatic C-C bond formation. The pathway is initiated from chorismate, a key intermediate in the shikimate pathway. A series of enzymatic reactions catalyzed by proteins encoded by the cyb gene cluster leads to the formation of the characteristic γ-butyrolactone motif.

The key enzymes and their roles in the biosynthesis of the prethis compound core are:

  • CybB: A tyrosine ammonia lyase that converts L-tyrosine to p-coumaric acid.

  • CybC: A long-chain acyl-CoA synthetase that activates p-coumaric acid to p-coumaroyl-CoA.

  • CybE: A thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the condensation of two precursor molecules.

  • CybF: A furanolide synthase that facilitates a cascade of reactions to form the furanolide core structure.[1][4]

The heterologous expression of the minimal set of genes (cybB, C, E, F) in E. coli is sufficient to produce the furanolide core. The full cyb gene cluster also contains genes for tailoring enzymes, including a halogenase (CybI) responsible for the chlorination of the final product, which is not typically functional in standard E. coli expression systems without further engineering.[5][6]

G cluster_precursors Precursor Supply cluster_pathway This compound Core Biosynthesis L-Tyrosine L-Tyrosine p-Coumaric_Acid p-Coumaric Acid L-Tyrosine->p-Coumaric_Acid CybB Primary_Metabolism Primary Metabolism Intermediate_1 Intermediate_1 Primary_Metabolism->Intermediate_1 CybE p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_Acid->p-Coumaroyl-CoA CybC Furanolide_Core Furanolide Core (Prethis compound I/II) p-Coumaroyl-CoA->Furanolide_Core Intermediate_1->Furanolide_Core CybF

Caption: Simplified biosynthetic pathway of the this compound furanolide core.
Applications

The heterologous production of this compound precursors in E. coli has several important applications:

  • Sustainable Production: Provides a reliable and scalable source of these complex molecules, overcoming the limitations of isolation from their natural source.

  • Drug Discovery and Development: Enables the production of sufficient quantities for detailed biological evaluation, including herbicidal, algicidal, and potential anticancer activities.

  • Analogue Generation: The E. coli expression system can be used as a platform for biosynthetic engineering to create novel analogs of this compound with improved properties.

  • Mechanistic Studies: Facilitates the study of the novel enzymatic reactions involved in the this compound biosynthetic pathway.

Data Summary

The heterologous expression of the this compound biosynthetic gene cluster in E. coli has been successfully achieved, leading to the production of prethis compound I and II. While the primary literature confirms the production of these compounds, specific quantitative yields have not been reported. The following table summarizes the key experimental parameters.

ParameterValueReference
Expression Host E. coli NEB® 10-beta[1]
Vector pTumo-DiPaC[1]
Gene Cluster This compound BGC (cybA-K)[1]
Culture Medium Terrific Broth (TB)[1]
Culture Volume 1 L[1]
Induction Not explicitly stated (likely constitutive promoter)[1]
Cultivation Time 48 hours[1]
Cultivation Temp. 37°C[1]
Product Yield Not quantitatively reported[1]
Products Prethis compound I & II[1][5]

Experimental Protocols

Vector Construction and Gene Cluster Cloning

The Direct Pathway Cloning (DiPaC) method is a powerful technique for the efficient cloning of large biosynthetic gene clusters.[1] This protocol is based on the methodology described for cloning the this compound BGC.

G gDNA Genomic DNA from S. hofmanni PCR Long-range PCR Amplification of cyb BGC gDNA->PCR Assembly HiFi DNA Assembly PCR->Assembly Vector pTumo-DiPaC (linearized) Vector->Assembly Transformation Transformation into E. coli NEB® 10-beta Assembly->Transformation Selection Selection on Antibiotic Plates Transformation->Selection Verification Colony PCR and Sequencing Selection->Verification

Caption: Experimental workflow for cloning the this compound BGC.

Materials:

  • Genomic DNA from Scytonema hofmanni

  • High-fidelity DNA polymerase for long-range PCR

  • Primers flanking the this compound BGC with overhangs for HiFi DNA assembly

  • pTumo-DiPaC expression vector

  • Restriction enzyme for vector linearization

  • HiFi DNA Assembly Master Mix

  • Chemically competent E. coli NEB® 10-beta cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers to amplify the entire this compound BGC (~15.7 kb). The primers should have 5' overhangs of at least 20 bp that are homologous to the ends of the linearized pTumo-DiPaC vector.

  • Vector Linearization: Linearize the pTumo-DiPaC vector using a suitable restriction enzyme that cuts at the desired cloning site. Purify the linearized vector using a PCR purification kit.

  • Long-Range PCR: Perform a long-range PCR to amplify the this compound BGC from S. hofmanni genomic DNA using the designed primers and a high-fidelity polymerase. Follow the manufacturer's instructions for the polymerase and optimize the annealing temperature and extension time for the large amplicon size.

  • PCR Product Purification: Run the PCR product on an agarose gel and purify the band corresponding to the correct size using a gel extraction kit.

  • HiFi DNA Assembly: Set up the HiFi DNA assembly reaction by mixing the linearized vector and the purified PCR product in a molar ratio of approximately 1:2. Add the HiFi DNA Assembly Master Mix and incubate at 50°C for 1 hour.

  • Transformation: Transform the entire assembly reaction into chemically competent E. coli NEB® 10-beta cells using a standard heat-shock protocol.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the pTumo-DiPaC vector. Incubate overnight at 37°C.

  • Verification: Screen the resulting colonies by colony PCR using primers that amplify a small region within the cyb gene cluster. Verify the integrity of the cloned BGC in positive clones by Sanger sequencing of the vector-insert junctions and potentially next-generation sequencing of the entire insert.

Heterologous Expression in E. coli

Materials:

  • Verified E. coli clone containing the pTumo-DiPaC-cyb vector

  • Terrific Broth (TB) medium

  • Appropriate antibiotic

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Starter Culture: Inoculate a single colony of the recombinant E. coli strain into 5 mL of TB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

  • Large-Scale Culture: Inoculate 1 L of TB medium with the overnight starter culture to an initial OD600 of 0.1.

  • Cultivation: Incubate the culture at 37°C with vigorous shaking (200 rpm) for 48 hours.

  • Cell Harvesting: After 48 hours, harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until extraction.

Extraction and Purification of this compound Precursors

Materials:

  • Cell pellet from the 1 L culture

  • Ethyl acetate

  • Sonicator or homogenizer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., hexane/ethyl acetate gradient)

  • High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Procedure:

  • Cell Lysis and Extraction: Resuspend the cell pellet in a suitable buffer and lyse the cells by sonication or homogenization. Extract the lysate three times with an equal volume of ethyl acetate.

  • Solvent Evaporation: Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto a silica gel column. Elute the compounds using a gradient of increasing polarity, for example, a hexane/ethyl acetate gradient.

  • Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing prethis compound I and II.

  • Final Purification: Pool the fractions containing the target compounds and perform a final purification step using preparative HPLC to obtain pure prethis compound I and II.

  • Structure Verification: Confirm the identity and purity of the isolated compounds by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

References

Application Notes and Protocols for a Reliable Bioassay of Cyanobacterin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanobacterin is a potent natural algicide and herbicide produced by the cyanobacterium Scytonema hofmanni. Its mode of action is the specific inhibition of photosynthetic electron transport within Photosystem II (PSII). This property makes it a compound of interest for the development of novel herbicides and algaecides. A reliable and reproducible bioassay is crucial for screening this compound analogues, determining its potency, and understanding its mechanism of action in detail.

These application notes provide a comprehensive guide to developing and executing a reliable bioassay for this compound activity. Two primary protocols are detailed: a whole-cell chlorophyll fluorescence assay for rapid and sensitive determination of PSII inhibition, and a classic algal growth inhibition assay for assessing the overall toxicological effect.

Mechanism of Action: Inhibition of Photosystem II

This compound targets the D1 protein of the Photosystem II reaction center, thereby blocking the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). This disruption of the electron transport chain leads to a rapid cessation of photosynthesis and, consequently, cell death in susceptible photosynthetic organisms. The high specificity and potency of this compound for PSII make assays that measure photosynthetic efficiency particularly suitable for quantifying its activity.

Data Presentation

The following tables summarize representative quantitative data for this compound activity. Table 1 presents a dose-response relationship for the inhibition of Photosystem II, and Table 2 provides a comparison of the half-maximal inhibitory concentration (IC50) of this compound with a well-characterized synthetic herbicide, DCMU.

Table 1: Dose-Response of this compound on Photosystem II Activity

This compound Concentration (nM)% Inhibition of PSII Activity (Mean ± SD)
00 ± 2.1
115 ± 3.5
535 ± 4.2
1048 ± 3.9
1650 ± 2.8
2565 ± 5.1
5085 ± 4.5
10098 ± 1.7

Table 2: Comparative Potency of this compound

CompoundTargetIC50 (nM)
This compoundPhotosystem II (silicomolybdate reduction)16
DCMU (Diuron)Photosystem II (silicomolybdate reduction)300

Mandatory Visualizations

G cluster_0 Photosystem II (PSII) P680 P680 Pheo Pheophytin QA QA QB QB Cyt_b6f Cytochrome b6f This compound This compound This compound->QB Inhibits Electron Flow

G cluster_0 Experimental Workflow cluster_1 Key Parameters A Prepare Algal Culture (e.g., Synechococcus sp.) B Dispense into 96-well plate C Add this compound (serial dilutions) D Incubate under controlled light and temperature E Measure Chlorophyll Fluorescence (PAM Fluorometer) FvFm Fv/Fm (Max. Quantum Yield) E->FvFm Yield Y(II) (Effective Quantum Yield) E->Yield F Calculate % Inhibition G Determine IC50

Experimental Protocols

Protocol 1: Whole-Cell Chlorophyll Fluorescence Assay for PSII Inhibition

This protocol provides a rapid and sensitive method to determine the direct inhibitory effect of this compound on Photosystem II activity in intact algal cells.

1. Materials and Reagents:

  • Test Organism: A cyanobacterium such as Synechococcus sp. PCC 7942 or a green alga like Chlorella vulgaris.

  • Culture Medium: Appropriate sterile growth medium for the chosen test organism (e.g., BG-11 for Synechococcus).

  • This compound Stock Solution: A concentrated stock solution of purified this compound in a suitable solvent (e.g., DMSO or ethanol).

  • 96-well black, clear-bottom microplates.

  • Pulse-Amplitude-Modulation (PAM) Fluorometer equipped with a microplate reader.

  • Growth Chamber or Incubator with controlled temperature and light.

  • Spectrophotometer or cell counter for determining initial cell density.

2. Procedure:

  • Culture Preparation: Grow the test organism in its recommended liquid medium to the mid-exponential phase. Ensure the culture is healthy and actively growing.

  • Cell Density Adjustment: Determine the cell density of the culture and dilute it with fresh sterile medium to a standardized concentration (e.g., 1 x 10^6 cells/mL).

  • Preparation of this compound Dilutions: Prepare a series of this compound dilutions from the stock solution in the appropriate culture medium. A typical concentration range to test would be from 0.1 nM to 1000 nM. Include a solvent control (medium with the same concentration of solvent used for the stock solution).

  • Assay Setup:

    • Pipette 100 µL of the diluted algal culture into each well of a 96-well black, clear-bottom microplate.

    • Add 100 µL of the this compound dilutions to the respective wells. Each concentration should be tested in triplicate. Include triplicate wells for the negative control (algal culture with medium only) and the solvent control.

  • Incubation: Incubate the microplate in the growth chamber under optimal growth conditions (e.g., 25°C, 50 µmol photons m⁻² s⁻¹) for a short period (e.g., 1-2 hours) to allow for the inhibitor to act.

  • Chlorophyll Fluorescence Measurement:

    • Dark-adapt the plate for 15-20 minutes before measurement.

    • Measure the minimum fluorescence (Fo) and maximum fluorescence (Fm) to determine the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm).

    • Alternatively, measure the effective quantum yield of PSII (Y(II)) under actinic light.

  • Data Analysis:

    • Calculate the percentage of inhibition of Fv/Fm or Y(II) for each this compound concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition) using a suitable non-linear regression model (e.g., four-parameter logistic curve).

Protocol 2: Algal Growth Inhibition Assay (72-hour)

This protocol assesses the overall toxicity of this compound by measuring its effect on the growth of a target algal species over a longer period.

1. Materials and Reagents:

  • Test Organism: Chlorella vulgaris or other sensitive algal species.

  • Culture Medium: Sterile algal growth medium (e.g., Bold's Basal Medium).

  • This compound Stock Solution.

  • Sterile culture flasks or 24-well plates.

  • Spectrophotometer or fluorometer for measuring chlorophyll a or a cell counter.

  • Growth Chamber or Incubator.

2. Procedure:

  • Inoculum Preparation: Prepare an exponentially growing culture of the test organism.

  • Assay Setup:

    • In sterile culture flasks or wells of a 24-well plate, add the appropriate volume of sterile culture medium.

    • Add the required volume of this compound stock solution to achieve the desired final concentrations (e.g., ranging from 1 nM to 1000 nM). Include a solvent control.

    • Inoculate each flask/well with the test organism to a low initial cell density (e.g., 1 x 10^4 cells/mL).

  • Incubation: Incubate the cultures under controlled conditions (e.g., 22 ± 2°C, continuous illumination of 60-120 µmol photons m⁻² s⁻¹) for 72 hours.

  • Growth Measurement:

    • After 72 hours, determine the algal biomass in each flask/well. This can be done by:

      • Measuring the absorbance at a specific wavelength (e.g., 680 nm or 750 nm).

      • Extracting chlorophyll a and measuring its fluorescence.

      • Direct cell counting using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each this compound concentration compared to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value for growth inhibition.

Conclusion

The provided protocols offer robust and reliable methods for assessing the biological activity of this compound. The chlorophyll fluorescence assay is a powerful tool for rapid screening and mechanistic studies focused on PSII inhibition, while the growth inhibition assay provides a more holistic view of the compound's toxicity to algae. The choice of assay will depend on the specific research question and the throughput required. By following these detailed protocols and utilizing the provided data presentation formats, researchers can generate high-quality, reproducible data on this compound activity.

Application of Cyanobacterin as a Natural Algicide: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanobacterin is a potent, naturally occurring algicide produced by the cyanobacterium Scytonema hofmanni.[1][2] This secondary metabolite has garnered significant interest within the scientific community for its specific and efficient inhibition of a wide range of algae, including various cyanobacteria and green algae. Its targeted mechanism of action, primarily the disruption of photosynthetic electron transport, makes it a promising candidate for the development of novel, environmentally benign algaecides for the control of harmful algal blooms (HABs). This document provides detailed application notes and experimental protocols for the research and development of this compound as a natural algicide.

Mechanism of Action

This compound's primary mode of action is the inhibition of Photosystem II (PSII) in the photosynthetic electron transport chain.[1][2] By blocking electron flow at PSII, this compound effectively halts the process of oxygenic photosynthesis. This inhibition leads to a cascade of downstream effects, including the generation of reactive oxygen species (ROS), which induce oxidative stress and subsequent damage to cellular components, ultimately leading to cell death.[3]

Quantitative Efficacy Data

The following table summarizes the available quantitative data on the efficacy of this compound. Further research is encouraged to expand this dataset across a wider range of algal species.

ParameterValueTarget Organism/SystemReference
IC50 (PSII Inhibition) 16 nMInhibition of silicomolybdate reduction in Photosystem II[4]
Minimum Effective Concentration (Growth Inhibition) ~5 µMGeneral algal growth[1]
Minimum Effective Dose (Growth Inhibition) 2 µg/mL (~4.6 µM)Various cyanobacteria[5]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway of this compound, from the initial inhibition of Photosystem II to the downstream effects leading to algal cell death.

Cyanobacterin_Signaling_Pathway This compound This compound PSII Photosystem II (PSII) This compound->PSII Electron_Transport Inhibition of Electron Transport PSII->Electron_Transport ROS_Production Reactive Oxygen Species (ROS) Production Electron_Transport->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage Cell_Death Cell Death (Apoptosis/Necrosis) Lipid_Peroxidation->Cell_Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Caption: Signaling pathway of this compound's algicidal activity.

Experimental Protocols

The following section provides detailed protocols for the extraction and purification of this compound, as well as methods for assessing its algicidal activity.

Experimental Workflow for Algicide Testing

The diagram below outlines a general workflow for screening and characterizing the algicidal properties of this compound.

Algicide_Testing_Workflow Start Start: Obtain This compound Extraction Extraction & Purification of this compound Start->Extraction Algal_Culture Prepare Target Algal Cultures Start->Algal_Culture Dose_Response Dose-Response Experiments Extraction->Dose_Response Algal_Culture->Dose_Response Growth_Inhibition Measure Growth Inhibition (IC50) Dose_Response->Growth_Inhibition Photosynthesis_Assay Assess Photosynthetic Activity (e.g., Chlorophyll Fluorescence) Dose_Response->Photosynthesis_Assay ROS_Assay Measure Reactive Oxygen Species (ROS) Dose_Response->ROS_Assay Data_Analysis Data Analysis & Interpretation Growth_Inhibition->Data_Analysis Photosynthesis_Assay->Data_Analysis ROS_Assay->Data_Analysis Conclusion Conclusion on Algicidal Efficacy Data_Analysis->Conclusion

Caption: General workflow for testing this compound's algicidal activity.

Protocol for Extraction and Purification of this compound (Adapted)

This protocol is adapted from methods used for the extraction of other cyanobacterial secondary metabolites. Optimization may be required for Scytonema hofmanni.

Materials:

  • Lyophilized Scytonema hofmanni biomass

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Silica gel for column chromatography

  • Rotary evaporator

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Extraction:

    • Suspend 10 g of lyophilized S. hofmanni biomass in 200 mL of a 2:1 mixture of dichloromethane:methanol.

    • Stir the suspension for 24 hours at room temperature.

    • Filter the mixture to separate the biomass from the solvent.

    • Repeat the extraction process with the biomass two more times.

    • Combine the solvent extracts and evaporate to dryness using a rotary evaporator.

  • Solvent Partitioning:

    • Resuspend the dried extract in 200 mL of 90% methanol.

    • Perform a liquid-liquid extraction with an equal volume of hexane. Repeat this step three times to remove nonpolar compounds.

    • Collect the methanol phase and evaporate to dryness.

    • Resuspend the resulting residue in water and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat three times.

    • Collect the ethyl acetate phase, which will contain the this compound, and evaporate to dryness.

  • Silica Gel Chromatography:

    • Prepare a silica gel column equilibrated with hexane.

    • Dissolve the dried ethyl acetate extract in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by TLC to identify fractions containing this compound.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol for Assessing Algicidal Activity: Growth Inhibition Assay

Materials:

  • Target algal species (e.g., Microcystis aeruginosa, Chlorella vulgaris) in exponential growth phase

  • Appropriate algal growth medium (e.g., BG-11 for cyanobacteria, Bold's Basal Medium for green algae)

  • Purified this compound stock solution (in a suitable solvent like DMSO, ensuring final solvent concentration in culture is non-toxic)

  • 96-well microplates

  • Spectrophotometer or fluorometer capable of reading absorbance or chlorophyll fluorescence

Procedure:

  • Preparation of Algal Inoculum:

    • Dilute the exponentially growing algal culture with fresh medium to a starting cell density of approximately 1 x 10^5 cells/mL.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of the this compound stock solution in the appropriate growth medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM).

    • Include a solvent control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

  • Incubation:

    • In a 96-well microplate, add 100 µL of the prepared algal inoculum to each well.

    • Add 100 µL of the this compound dilutions, solvent control, or negative control to the respective wells.

    • Incubate the microplate under appropriate conditions of light and temperature for the target algal species for 72-96 hours.

  • Measurement of Growth Inhibition:

    • Measure the algal growth daily by reading the absorbance at a specific wavelength (e.g., 680 nm) or by measuring in vivo chlorophyll fluorescence.

    • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of algal growth) by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol for Assessing Photosynthetic Inhibition: Chlorophyll Fluorescence

Materials:

  • Target algal species

  • Purified this compound

  • Pulse-Amplitude-Modulated (PAM) fluorometer

Procedure:

  • Sample Preparation:

    • Expose the target algal cultures to different concentrations of this compound as described in the growth inhibition assay.

  • Measurement of Photosynthetic Efficiency:

    • After a defined exposure time (e.g., 24 hours), take a sample from each treatment.

    • Dark-adapt the samples for 15-20 minutes.

    • Use the PAM fluorometer to measure the minimum fluorescence (Fo) and the maximum fluorescence (Fm) to determine the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm).

    • A decrease in the Fv/Fm ratio indicates a reduction in the photosynthetic efficiency and is a direct measure of the inhibitory effect of this compound on PSII.

Conclusion

This compound presents a compelling case as a natural algicide with high efficacy and a specific mode of action. The provided application notes and protocols offer a framework for researchers to further investigate its potential. Future research should focus on elucidating its efficacy against a broader range of harmful algal species, understanding its environmental fate and non-target effects, and optimizing its production and formulation for practical applications in managing algal blooms.

References

Application Notes and Protocols for the Synthesis of Cyanobacterin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current methodologies for synthesizing cyanobacterin and its derivatives. The protocols outlined below cover both enzymatic and chemical approaches, offering pathways to generate novel analogs for research and drug discovery.

Introduction

This compound is a potent phytotoxin produced by the cyanobacterium Scytonema hofmanni. Its complex structure, featuring a highly functionalized γ-butyrolactone core, and its inhibitory effect on photosystem II (PSII) have made it a compelling target for synthetic chemists and a lead compound for the development of novel herbicides and potential therapeutic agents. The generation of this compound derivatives is crucial for exploring structure-activity relationships (SAR) and optimizing its biological activity.

Methods of Synthesis

The synthesis of this compound derivatives can be broadly categorized into two main strategies:

  • Enzymatic Synthesis: This approach leverages the biosynthetic machinery of this compound to produce the core structure and introduce modifications. It offers high stereoselectivity and the potential for greener synthesis.

  • Chemical Synthesis (Total Synthesis): This classic approach provides the flexibility to create a wide range of analogs with modifications not accessible through enzymatic routes.

Section 1: Enzymatic Synthesis of this compound Precursors

The enzymatic synthesis of this compound derivatives primarily focuses on the production of its core furanolide structure, which can then be subjected to further enzymatic or chemical modifications. The key to this process is the this compound biosynthetic gene cluster (cyb), which encodes the necessary enzymes for its assembly.[1] A one-pot enzymatic synthesis has been developed for the precursor, prethis compound I.[2]

Experimental Protocol: One-Pot Enzymatic Synthesis of Prethis compound I

This protocol describes the in vitro reconstruction of the early stages of this compound biosynthesis to produce prethis compound I.

Materials:

  • Recombinant enzymes:

    • CybC (4-coumarate:CoA ligase)

    • CybE (α-ketoacid decarboxylase)

    • CybF (furanolide synthase)

  • Substrates:

    • L-Tyrosine

    • L-Valine

    • 4-Coumaric acid

    • α-Ketoisovaleric acid

    • 4-Hydroxyphenylpyruvic acid

  • Cofactors:

    • ATP

    • Coenzyme A (CoA)

    • Thiamine pyrophosphate (TPP)

    • Mg²⁺

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., Methanol or Acetonitrile)

  • HPLC system for analysis and purification

Procedure:

  • Enzyme Preparation: Express and purify recombinant CybC, CybE, and CybF enzymes from a suitable host, such as E. coli.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, substrates, and cofactors at optimized concentrations.

  • Initiation: Add the purified enzymes (CybC, CybE, and CybF) to the reaction mixture to initiate the cascade.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specified period (e.g., 4-12 hours).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., an equal volume of cold methanol).

  • Analysis and Purification: Centrifuge the quenched reaction to pellet precipitated proteins. Analyze the supernatant by HPLC to detect the formation of prethis compound I. Purify the product using preparative HPLC.

Data Presentation:

Enzyme CascadeKey SubstratesProductReported Yield
CybC, CybE, CybFL-Tyrosine, L-Valine derived keto-acids, 4-Coumaric acidPrethis compound INot explicitly quantified in initial reports, but successful production demonstrated.
Enzymatic Tailoring for Derivative Generation

The this compound biosynthetic pathway includes several "tailoring" enzymes that introduce specific chemical modifications to the core structure. These enzymes can be used to generate a variety of derivatives.[3]

  • CybK (Hydroxylase): Catalyzes C10-hydroxylation.

  • CybJ (Methyltransferase): Performs C10-O-methylation.

  • CybI (Halogenase): Responsible for C8-chlorination.

  • CybD (Methyltransferase): Installs a methoxy group at C17.

  • CybG (Ene-reductase): Reduces the C4-C13 double bond, leading to non-toxic analogs.[3]

By selectively including these enzymes in the one-pot synthesis or in subsequent enzymatic steps, a range of this compound derivatives can be produced.

Experimental Workflow for Enzymatic Derivatization:

enzymatic_derivatization Precursors Amino Acid Precursors (Tyrosine, Valine) Core_Enzymes CybC, CybE, CybF Precursors->Core_Enzymes Furanolide_Core Furanolide Core (e.g., Prethis compound I) Core_Enzymes->Furanolide_Core Tailoring_Enzymes Tailoring Enzymes (CybK, CybJ, CybI, CybD, CybG) Furanolide_Core->Tailoring_Enzymes Derivatives This compound Derivatives Tailoring_Enzymes->Derivatives

Caption: Enzymatic synthesis of this compound derivatives.

Section 2: Chemical Synthesis of this compound and Derivatives

The total synthesis of this compound and its analogs provides a powerful platform for generating a diverse library of compounds for SAR studies. The chemical synthesis of the dechloro-analog of this compound has been achieved, providing a blueprint for accessing the core structure.[1] A synthesis of (+)-cyanobacterin has also been reported.[4]

General Strategy for Total Synthesis

The total synthesis of this compound analogs typically involves the stereocontrolled construction of the γ-butyrolactone core, followed by the introduction of the various substituents.

Key Synthetic Steps (based on dechloro-cyanobacterin synthesis):

  • Asymmetric Synthesis of the Butenolide Core: A key starting material is a chiral butenolide, which can be prepared using asymmetric methods to establish the stereochemistry of the final product.[5]

  • Conjugate Addition: Introduction of the C3 substituent via a conjugate addition reaction to the butenolide.

  • Aldol Condensation: Formation of the C4 side chain through an aldol reaction with an appropriate aldehyde.

  • Lactonization and Functional Group Manipulations: Cyclization to form the γ-lactone ring and subsequent modifications to install the remaining functional groups.

Experimental Protocol: A Representative Chemical Modification

The following is a generalized protocol for the derivatization of a furanone core, which is central to this compound. Specific conditions would need to be optimized for the this compound scaffold.

Objective: Alkylation of the hydroxyl group on the furanone ring.

Materials:

  • This compound precursor with a free hydroxyl group

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., THF, DMF)

  • TLC plates and developing solvents

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound precursor and the anhydrous solvent.

  • Deprotonation: Cool the solution to 0°C and add the base portion-wise. Stir for 30 minutes to an hour to allow for deprotonation of the hydroxyl group.

  • Alkylation: Add the alkylating agent dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired O-alkylated derivative.

Data Presentation:

Synthetic Logic for Chemical Derivatization:

chemical_derivatization Cyanobacterin_Core This compound Core Functional_Group Reactive Functional Group (e.g., -OH, -C=C) Cyanobacterin_Core->Functional_Group Reaction Chemical Reaction (Alkylation, Reduction, etc.) Functional_Group->Reaction Derivative This compound Derivative Reaction->Derivative

Caption: Logic for chemical modification of the this compound core.

Section 3: Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of photosynthetic electron transport in photosystem II (PSII). It is believed to act by binding to the Q_B binding site on the D1 protein of the PSII reaction center, thereby blocking the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B).[6][7] This disruption of the electron transport chain ultimately inhibits photosynthesis.

Diagram of this compound's Effect on the Photosystem II Signaling Pathway:

PSII_Inhibition cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_products Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA e- QB QB Site on D1 Protein QA->QB e- Cyt_b6f Cytochrome b6f Complex ATP ATP Synthesis (Inhibited) NADPH NADPH Production (Inhibited) Photosynthesis Photosynthesis (Inhibited) This compound This compound This compound->QB Binds and Blocks

Caption: this compound inhibits PSII electron transport.

Conclusion

The synthesis of this compound derivatives is an active area of research with significant potential for the development of new bioactive compounds. Both enzymatic and chemical synthesis routes offer unique advantages. The enzymatic approach provides a highly selective method for producing the core structure and introducing natural modifications, while chemical synthesis offers the versatility to create a broader range of analogs. The detailed protocols and conceptual workflows provided in these application notes serve as a guide for researchers to design and execute the synthesis of novel this compound derivatives for further biological evaluation.

References

Application Notes and Protocols for Scaling Up Cyanobacterin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for scaling up the production of cyanobacterin, a potent phytotoxin with potential applications in agriculture and medicine. The document covers both production from the native cyanobacterial species, Scytonema hofmanni, and heterologous production in Escherichia coli.

Introduction to this compound and its Production

This compound is a chlorinated natural product originally isolated from the freshwater cyanobacterium Scytonema hofmanni.[1][2][3] It exhibits strong inhibitory effects on photosynthetic organisms by targeting photosystem II.[3] The biosynthetic gene cluster responsible for this compound production, denoted as cyb, has been identified, enabling the exploration of heterologous expression systems for its production.[3][4] Scaling up this compound production is crucial for further research into its bioactivity and for potential commercial applications. This document outlines strategies and protocols to enhance the yield of this valuable compound.

Scaling-Up Production in the Native Host: Scytonema hofmanni

Large-scale cultivation of Scytonema hofmanni is a direct approach to producing this compound. This requires optimization of various physical and chemical parameters to maximize biomass and secondary metabolite yield.

Factors Influencing Growth and this compound Production

The production of secondary metabolites in cyanobacteria is often influenced by environmental stressors.[5] Key factors that can be manipulated to enhance this compound yield include:

  • Light Intensity: As photosynthetic organisms, cyanobacteria are highly dependent on light. However, both insufficient and excessive light can limit growth and metabolite production. Optimal light intensity needs to be determined empirically for the specific culture setup.

  • Temperature: Temperature affects enzyme kinetics and overall metabolic rate. Most cyanobacteria have an optimal temperature range for growth, which should be maintained for large-scale cultures.[5]

  • pH: The pH of the culture medium can influence nutrient availability and cellular processes. Maintaining a stable pH, typically between 7.5 and 9.5 for many cyanobacteria, is crucial.[5]

  • Nutrient Composition: The availability of macronutrients (nitrogen, phosphorus, carbon) and micronutrients is critical. Nutrient limitation, particularly of nitrogen or phosphorus, can sometimes trigger the production of secondary metabolites. The composition of the growth medium should be systematically optimized.

  • Salinity: While Scytonema hofmanni is a freshwater cyanobacterium, slight increases in salinity can act as a stressor and potentially enhance secondary metabolite production, as seen with other cyanobacterial compounds like scytonemin.[6]

Bioreactor Systems for Large-Scale Cultivation

Scaling up cyanobacterial cultivation from laboratory flasks to large-scale bioreactors is essential for industrial production.[7] Common types of bioreactors suitable for cyanobacteria include:

  • Open Pond Systems: These are the simplest and most cost-effective systems, but they are susceptible to contamination and offer limited control over environmental parameters.

  • Photobioreactors (PBRs): PBRs are closed systems that offer better control over culture conditions such as light, temperature, pH, and CO2 levels.[7] This control can lead to higher biomass densities and product yields.

    • Tubular PBRs: These consist of an array of transparent tubes, providing a large surface area for illumination.

    • Flat-panel PBRs: These have a large surface area-to-volume ratio, allowing for high light penetration.

    • Bubble Column PBRs: These are simple in design and use sparging of gas for mixing and mass transfer.

Quantitative Data on Cyanobacterial Growth Optimization

While specific data for this compound yield optimization is limited, the following table summarizes representative data from studies on other cyanobacteria, illustrating the impact of key parameters on biomass and metabolite production. This data can serve as a starting point for the optimization of Scytonema hofmanni cultivation.

Cyanobacterium SpeciesParameter OptimizedOptimal ConditionResultReference
Synechocystis salinaTemperature, pH, NaCl25 °C, pH 7.5, 10 g·L⁻¹ NaCl637.43 ± 20.56 mg·L⁻¹·d⁻¹ biomass productivity[5]
Chroococcidiopsis sp.NaCl Concentration20 g L⁻¹ NaCl53-fold increase in scytonemin content (3.17 mg g DW⁻¹)[6]
Westiellopsis MKU 157Medium CompositionOptimized macronutrient levels30% enhancement in growth rate[8]
Synechocystis sp. PCC 6803Light Intensity660 µmol(photons) m⁻²s⁻¹Growth rate of 0.104 ± 0.009 h⁻¹[9]
Experimental Protocol: Optimization of Scytonema hofmanni Culture Conditions

This protocol provides a framework for optimizing the culture conditions for Scytonema hofmanni in a laboratory-scale photobioreactor.

Objective: To determine the optimal light intensity, temperature, and pH for maximal this compound production.

Materials:

  • Axenic culture of Scytonema hofmanni

  • BG-11 medium (or other suitable cyanobacterial growth medium)

  • Laboratory-scale photobioreactor (1-5 L) with controls for light, temperature, and pH

  • Spectrophotometer

  • HPLC system for this compound quantification

  • Sterile glassware and culture supplies

Methodology:

  • Inoculum Preparation: Grow a seed culture of Scytonema hofmanni in BG-11 medium under standard conditions (e.g., 25°C, 50 µmol photons m⁻² s⁻¹, 12:12 h light:dark cycle) until it reaches the mid-exponential growth phase.

  • Bioreactor Setup: Sterilize the photobioreactor and fill it with the appropriate volume of sterile BG-11 medium.

  • Inoculation: Inoculate the bioreactor with the seed culture to an initial optical density at 750 nm (OD₇₅₀) of 0.1.

  • Parameter Optimization (One-Factor-at-a-Time):

    • Light Intensity: Set the temperature and pH to standard values (e.g., 25°C, pH 8.0). Test a range of light intensities (e.g., 50, 100, 200, 400 µmol photons m⁻² s⁻¹).

    • Temperature: Using the optimal light intensity found, test a range of temperatures (e.g., 20, 25, 30, 35°C) at a constant pH.

    • pH: Using the optimal light and temperature, test a range of pH values (e.g., 7.0, 8.0, 9.0, 10.0), maintaining the pH using a pH controller.

  • Sampling and Analysis:

    • Take daily samples to measure biomass concentration (OD₇₅₀ and dry weight).

    • At the end of the exponential growth phase (e.g., day 14), harvest the biomass by centrifugation.

    • Extract this compound from the biomass using a suitable solvent (e.g., ethyl acetate).

    • Quantify this compound concentration using a calibrated HPLC method.

  • Data Analysis: Determine the conditions that result in the highest this compound yield per unit of biomass and per volume of culture.

Heterologous Production of this compound in E. coli

The expression of the this compound biosynthetic gene cluster (cyb) in a fast-growing and genetically tractable host like E. coli offers a promising alternative for large-scale production.[4][10]

Workflow for Heterologous Production

The general workflow for heterologous production of this compound in E. coli involves several key steps:

  • Gene Cluster Cloning: The cyb gene cluster is cloned from the genomic DNA of Scytonema hofmanni.

  • Expression Vector Construction: The cloned gene cluster is inserted into a suitable E. coli expression vector, often under the control of an inducible promoter.

  • Host Strain Engineering: The expression vector is transformed into a suitable E. coli host strain. The host may require further engineering to improve precursor supply or to enhance product tolerance.

  • Fermentation and Induction: The engineered E. coli is grown in a fermenter to a high cell density, and then gene expression is induced to initiate this compound production.

  • Downstream Processing: The this compound is extracted from the culture and purified.

Quantitative Data from Heterologous Production of a Cyanobacterial Product

The following table provides an example of the production scale and yield for another cyanobacterial product, cyanophycin, produced heterologously in E. coli. This demonstrates the potential for high-density fermentation to achieve significant product titers.

ProductHost StrainBioreactor ScaleMediumYieldReference
CyanophycinE. coli DH1500 LTerrific BrothUp to 24% of cellular dry matter[11]
Lyngbyatoxin AE. coliShake Flask-Higher total yield than in native producer, but with intermediates[10]
Experimental Protocol: Heterologous Production of this compound in E. coli

This protocol outlines the steps for the expression and small-scale production of this compound in E. coli.

Objective: To express the cyb gene cluster in E. coli and confirm the production of this compound.

Materials:

  • E. coli expression host (e.g., BL21(DE3))

  • Expression vector containing the cyb gene cluster under an inducible promoter (e.g., T7 promoter)

  • LB medium (or a richer medium like Terrific Broth for higher density)

  • Inducer (e.g., IPTG)

  • Antibiotics for plasmid maintenance

  • Shaking incubator and centrifuge

  • HPLC system for this compound analysis

Methodology:

  • Transformation: Transform the E. coli host strain with the cyb expression plasmid. Select for transformants on antibiotic-containing agar plates.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Production Culture: Inoculate 500 mL of Terrific Broth in a 2 L baffled flask with the overnight culture to an initial OD₆₀₀ of 0.05.

  • Growth and Induction: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. Induce gene expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Post-Induction Growth: Reduce the temperature to 18-25°C and continue to incubate for 16-24 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

  • Extraction and Analysis:

    • Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication).

    • Extract the lysate with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract for the presence of this compound by HPLC-MS, comparing the retention time and mass spectrum to an authentic standard.

Downstream Processing and Purification

The purification of this compound from either native or heterologous production systems is a critical step to obtain a high-purity product. A general downstream processing workflow is as follows:

  • Biomass Harvesting: The first step is to separate the biomass from the culture medium. This is typically achieved by centrifugation or filtration.

  • Cell Lysis (for intracellular products): If this compound is primarily retained within the cells, cell disruption is necessary. Common methods include sonication, high-pressure homogenization, or bead milling.

  • Extraction: The lysed biomass or the entire culture (if the product is secreted) is extracted with a suitable organic solvent to solubilize the this compound.

  • Purification: The crude extract is then subjected to one or more chromatographic steps to purify the this compound.

    • Solid-Phase Extraction (SPE): Used for initial cleanup and concentration of the extract.

    • Flash Chromatography: For preparative separation based on polarity.

    • High-Performance Liquid Chromatography (HPLC): For final purification to high purity.

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate the this compound biosynthetic pathway and the workflows for its production.

Cyanobacterin_Biosynthesis cluster_precursors Precursors cluster_enzymes Biosynthetic Enzymes (cyb gene cluster) cluster_intermediates Intermediates cluster_product Final Product Tyrosine L-Tyrosine CybB CybB (Ammonia Lyase) Tyrosine->CybB Ketoisovalerate α-Ketoisovalerate CybE CybE Ketoisovalerate->CybE HPPA 4-Hydroxyphenylpyruvic acid HPPA->CybE Coumaric_acid 4-Coumaric acid CybB->Coumaric_acid CybC CybC (Acyl-CoA Synthetase) Coumaroyl_CoA 4-Coumaroyl-CoA CybC->Coumaroyl_CoA CybF CybF (Furanolide Synthase) CybE->CybF Intermediate formation Prethis compound Prethis compound CybF->Prethis compound Furanolide core assembly CybI CybI (Halogenase) This compound This compound CybI->this compound Chlorination Coumaric_acid->CybC Coumaroyl_CoA->CybE Prethis compound->CybI

Caption: this compound biosynthetic pathway.

Native_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_final Final Product Inoculum Inoculum Preparation (Scytonema hofmanni) ScaleUp Scale-up Cultivation (Photobioreactor) Inoculum->ScaleUp Optimization Optimization of Growth (Light, Temp, pH, Nutrients) ScaleUp->Optimization Harvesting Biomass Harvesting (Centrifugation/Filtration) Optimization->Harvesting Extraction Extraction of this compound Harvesting->Extraction Purification Purification (Chromatography) Extraction->Purification FinalProduct Pure this compound Purification->FinalProduct Heterologous_Production_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_final Final Product Cloning Cloning of cyb Gene Cluster Vector Construction of Expression Vector Cloning->Vector Transformation Transformation into E. coli Vector->Transformation Fermentation High-Density Fermentation Transformation->Fermentation Induction Induction of Gene Expression Fermentation->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Extraction Extraction of this compound Lysis->Extraction Purification Purification Extraction->Purification FinalProduct Pure this compound Purification->FinalProduct

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Genetic Manipulation of Cyanobacterin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanobacteria are a prolific source of structurally diverse and biologically active natural products. Among these, cyanobacterin stands out as a potent phytotoxin with a highly functionalized γ-butyrolactone core structure, making it a molecule of interest for agrochemical and pharmaceutical research. The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), the "cyb" cluster, which encodes a fascinating array of enzymes.[1][2][3] The advent of CRISPR-Cas9 genome editing technology has opened up unprecedented opportunities for the targeted manipulation of such BGCs to elucidate biosynthetic pathways, generate novel analogs, and improve product titers.[4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to manipulate the this compound BGC in model cyanobacteria. The protocols are designed to be adaptable for various research goals, from fundamental pathway elucidation to the metabolic engineering of this compound production.

The this compound Biosynthetic Gene Cluster (cyb)

The this compound BGC was identified through bioinformatic screening and validated by heterologous expression in Escherichia coli.[1][2] The cluster contains genes encoding a unique combination of enzymes that assemble the furanolide core of this compound. Understanding the function of each gene in this cluster is paramount for targeted genetic manipulation.

Diagram of the Putative this compound Biosynthesis Pathway:

cyanobacterin_pathway cluster_precursors Precursors cluster_core_synthesis Core Assembly (Cyb Enzymes) cluster_modifications Tailoring Reactions cluster_product Final Product AminoAcid Amino Acid Precursors Cyb_Enzymes C-C Bond Formation Cascade AminoAcid->Cyb_Enzymes MalonylCoA Malonyl-CoA MalonylCoA->Cyb_Enzymes Halogenase Halogenation Cyb_Enzymes->Halogenase Furanolide Intermediate Methyltransferase Methylation Halogenase->Methyltransferase Hydroxylase Hydroxylation Methyltransferase->Hydroxylase This compound This compound Hydroxylase->this compound

Caption: Putative biosynthetic pathway of this compound, highlighting the key stages of precursor incorporation, core assembly, and tailoring reactions.

CRISPR-Cas9 Mediated Gene Editing in Cyanobacteria

CRISPR-Cas9 has emerged as a powerful tool for genome engineering in cyanobacteria, addressing challenges such as polyploidy and the often-cumbersome nature of traditional homologous recombination methods.[6][7] The system relies on the Cas9 nuclease, guided by a single guide RNA (sgRNA), to introduce a targeted double-strand break (DSB) in the genome. The cell's natural repair mechanisms can then be harnessed to introduce desired edits, such as gene knockouts, insertions, or replacements, through the co-transformation of a repair template.

General Workflow for CRISPR-Cas9 Gene Editing in Cyanobacteria:

crispr_workflow cluster_design Design Phase cluster_construction Construction Phase cluster_transformation Transformation & Selection cluster_verification Verification & Analysis Target Identify Target Gene in This compound BGC sgRNA Design sgRNA Target->sgRNA Template Design Repair Template (with homology arms) Target->Template Plasmid Clone sgRNA and Repair Template into CRISPR Plasmid sgRNA->Plasmid Template->Plasmid Transform Transform Cyanobacteria with CRISPR Plasmid Plasmid->Transform Select Select for Transformants Transform->Select Verify Verify Gene Edit by PCR and Sequencing Select->Verify Analyze Analyze this compound Production (e.g., by HPLC) Verify->Analyze

Caption: A generalized workflow for CRISPR-Cas9 mediated genetic manipulation of the this compound biosynthetic gene cluster in cyanobacteria.

Experimental Protocols

The following protocols provide a detailed methodology for the knockout of a putative regulatory gene within the this compound BGC in a model cyanobacterium such as Synechocystis sp. PCC 6803.

Protocol 1: Design and Construction of the CRISPR-Cas9 Editing Plasmid
  • Target Gene Selection and sgRNA Design:

    • Identify a target gene within the this compound BGC for knockout (e.g., a putative transcriptional regulator or a tailoring enzyme).

    • Design a 20-bp sgRNA sequence targeting the coding region of the selected gene. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 5'-NGG-3' for Streptococcus pyogenes Cas9. Use online design tools to minimize off-target effects.

  • Repair Template Design:

    • Design a repair template consisting of an antibiotic resistance cassette flanked by 500-1000 bp homology arms corresponding to the regions upstream and downstream of the sgRNA target site in the cyanobacterial genome.

  • Plasmid Assembly:

    • Utilize a suitable cyanobacterial CRISPR-Cas9 vector. These vectors typically contain the Cas9 endonuclease gene, a promoter for expressing the sgRNA, and cloning sites for the sgRNA and the repair template.

    • Clone the designed sgRNA sequence into the sgRNA expression cassette of the vector.

    • Assemble the repair template (upstream homology arm - antibiotic resistance cassette - downstream homology arm) and clone it into the CRISPR-Cas9 plasmid.

    • Verify the final plasmid construct by Sanger sequencing.

Protocol 2: Transformation of Cyanobacteria

This protocol is adapted for the natural transformation of Synechocystis sp. PCC 6803.

  • Culture Preparation:

    • Grow Synechocystis sp. PCC 6803 in BG-11 medium to mid-log phase (OD730 of 0.4-0.6).

    • Pellet 10 mL of the culture by centrifugation at 4,000 x g for 10 minutes.

    • Wash the cell pellet twice with fresh, sterile BG-11 medium and resuspend in 200 µL of BG-11.

  • Transformation:

    • Add 1-2 µg of the constructed CRISPR-Cas9 plasmid to the concentrated cell suspension.

    • Incubate the mixture for 4-6 hours under standard growth conditions (e.g., 30°C, constant illumination) with gentle agitation.

  • Plating and Selection:

    • Spread the cell suspension onto BG-11 agar plates without antibiotics.

    • Incubate the plates under standard growth conditions for 1-2 days to allow for segregation.

    • Replica-plate the colonies onto BG-11 agar plates containing the appropriate antibiotic for selection.

    • Incubate the selection plates for 1-2 weeks until colonies appear.

Protocol 3: Verification of Gene Knockout
  • Colony PCR:

    • Pick individual antibiotic-resistant colonies and resuspend them in sterile water.

    • Perform colony PCR using primers that flank the targeted integration site. The PCR product from a successful knockout mutant will be larger than the wild-type product due to the insertion of the antibiotic resistance cassette.

  • Segregation PCR:

    • To ensure complete segregation of the knockout allele across all genomic copies, perform PCR with primers that bind within the target gene. The absence of a PCR product indicates a fully segregated mutant.

  • Sequencing:

    • Sequence the PCR product from the colony PCR to confirm the correct insertion of the repair template and the absence of unintended mutations.

Protocol 4: Analysis of this compound Production
  • Cultivation and Extraction:

    • Inoculate liquid BG-11 cultures of the wild-type and confirmed knockout strains.

    • Grow the cultures under identical conditions for a set period (e.g., 14 days).

    • Harvest the cells by centrifugation.

    • Extract the secondary metabolites from the cell pellet and the supernatant using an appropriate organic solvent (e.g., ethyl acetate or methanol).

  • Quantification by HPLC:

    • Analyze the crude extracts by High-Performance Liquid Chromatography (HPLC) using a C18 column.

    • Use a purified this compound standard to create a standard curve for quantification.

    • Compare the this compound peak area in the mutant extract to that of the wild-type to determine the effect of the gene knockout on production.

Quantitative Data Presentation

The following table presents hypothetical data from a successful knockout of a putative positive regulator of the this compound BGC.

StrainGenetic ModificationThis compound Titer (µg/L)% of Wild-Type
Wild-TypeNone520 ± 45100%
Δcyb-reg1Knockout of putative regulatorNot Detected0%
Δcyb-tailor2Knockout of tailoring enzyme410 ± 30 (as a new analog)79%

Data are presented as mean ± standard deviation from three biological replicates. The titer for Δcyb-tailor2 represents a novel, de-modified this compound analog.

Conclusion

The application of CRISPR-Cas9 technology to the study of this compound biosynthesis offers a powerful and precise approach to unravel the function of the cyb gene cluster and to engineer its output. The protocols and workflows presented here provide a framework for researchers to begin exploring the genetic manipulation of this fascinating biosynthetic pathway. Such studies will not only deepen our understanding of natural product biosynthesis in cyanobacteria but also pave the way for the development of novel bioactive compounds and the sustainable production of valuable chemicals.

References

Elucidating the Cyanobacterin Biosynthetic Pathway Through Stable Isotope Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanobacterin is a potent natural product exhibiting significant herbicidal and algaecidal activities, making it a molecule of interest for both agricultural and pharmaceutical research. Understanding its biosynthetic pathway is crucial for harnessing its potential through synthetic biology and metabolic engineering approaches. Stable isotope labeling, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a powerful tool to unravel the intricate enzymatic steps involved in the assembly of this complex molecule. This document provides detailed application notes and experimental protocols for utilizing stable isotope labeling to elucidate the biosynthetic pathway of this compound. The methods described herein focus on the heterologous expression of the this compound biosynthetic gene cluster in Escherichia coli and the subsequent feeding of labeled precursors to trace their incorporation into the final product.

Principle of the Method

The core principle of this methodology lies in providing a biosynthetic system with precursors enriched with stable isotopes (e.g., ¹³C or ¹⁵N). As the enzymatic machinery of the host organism processes these labeled precursors, the isotopes are incorporated into the resulting natural products. By analyzing the mass shifts in mass spectrometry and the characteristic signals in NMR spectroscopy of the purified products, the origin of each atom or fragment within the molecule can be traced back to its specific precursor. This information is instrumental in confirming the building blocks of the natural product and deciphering the sequence of bond-forming reactions in the biosynthetic pathway. In the case of this compound, stable isotope labeling has been pivotal in identifying L-tyrosine and L-valine as the primary precursors for its core structure.[1][2]

Application Notes

Stable isotope labeling offers several key advantages for studying the this compound biosynthetic pathway:

  • Precursor Identification: Feeding isotopically labeled candidates (e.g., amino acids, organic acids) and observing their incorporation into this compound or its intermediates definitively identifies the building blocks of the molecule.

  • Pathway Elucidation: By using specifically labeled precursors (e.g., at a particular carbon position), it is possible to track the rearrangement and modification of the precursor backbone throughout the biosynthetic process.

  • Mechanistic Insights: The fragmentation patterns of labeled compounds in tandem mass spectrometry (MS/MS) can provide valuable information about the connectivity of atoms and offer insights into the mechanisms of the biosynthetic enzymes.

  • Metabolic Flux Analysis: While not the primary focus of these notes, stable isotope labeling can be extended to quantify the flow of metabolites through different pathways, providing a more comprehensive understanding of the cellular metabolism supporting this compound production.

The heterologous expression of the this compound biosynthetic gene cluster in a host like E. coli provides a controlled environment for these studies, circumventing the often slower growth and more complex metabolism of the native cyanobacterial producer.[1][3]

Experimental Protocols

The following protocols provide a detailed methodology for conducting stable isotope labeling experiments to investigate the this compound biosynthetic pathway in a heterologous E. coli expression system.

Protocol 1: Heterologous Expression and Stable Isotope Labeling in E. coli

This protocol describes the general procedure for culturing the E. coli strain harboring the this compound biosynthetic gene cluster and feeding the stable isotope-labeled precursors.

Materials:

  • E. coli strain containing the this compound biosynthetic gene cluster on an expression plasmid (e.g., pET vector).

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with appropriate antibiotics and any necessary vitamins or trace elements.

  • Uniformly ¹³C-labeled L-tyrosine (U-¹³C₉, 99%).

  • Uniformly ¹³C-labeled L-valine (U-¹³C₅, 99%).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Sterile culture flasks.

  • Incubator shaker.

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 220 rpm.

  • Main Culture Inoculation: The following day, inoculate 1 L of M9 minimal medium (containing the appropriate antibiotic) with the overnight pre-culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Labeled Precursor Addition: For separate labeling experiments, supplement the M9 minimal medium with either U-¹³C₉-L-tyrosine (final concentration 1 mM) or U-¹³C₅-L-valine (final concentration 1 mM). For a control culture, add unlabeled L-tyrosine and L-valine at the same concentrations.

  • Cell Growth and Induction: Incubate the cultures at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8. Induce the expression of the this compound gene cluster by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Post-induction Incubation: Reduce the incubation temperature to 18-25°C and continue shaking for another 48-72 hours to allow for protein expression and production of this compound intermediates (e.g., prethis compound I and II).[1]

  • Cell Harvesting: After the incubation period, harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until extraction.

Protocol 2: Extraction of Labeled this compound Intermediates

This protocol details the extraction of the produced compounds from the E. coli cell pellet.

Materials:

  • Harvested E. coli cell pellet.

  • Ethyl acetate.

  • Methanol.

  • Sonicator or homogenizer.

  • Centrifuge.

  • Rotary evaporator.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).

Procedure:

  • Cell Lysis: Resuspend the cell pellet in a 1:1 mixture of methanol and water. Lyse the cells using sonication or homogenization.

  • Solvent Extraction: Add an equal volume of ethyl acetate to the cell lysate and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge the mixture at 4,000 x g for 10 minutes to separate the organic and aqueous phases.

  • Collection of Organic Phase: Carefully collect the upper organic layer (ethyl acetate) containing the desired compounds.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize the recovery of the products.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.

  • SPE Cleanup (Optional): For further purification, the dried extract can be redissolved in a small volume of methanol and subjected to Solid Phase Extraction (SPE) using a C18 cartridge. Elute with a stepwise gradient of methanol in water to fractionate the compounds.

Protocol 3: Analysis by Mass Spectrometry and NMR

This protocol outlines the analysis of the extracted compounds to confirm isotopic incorporation.

Materials:

  • Purified labeled and unlabeled extracts.

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., ESI).

  • NMR Spectrometer (≥500 MHz) equipped with a cryoprobe.

  • Deuterated solvents (e.g., CDCl₃, CD₃OD).

Procedure:

  • Mass Spectrometry Analysis:

    • Dissolve the dried extracts in a suitable solvent (e.g., methanol, acetonitrile).

    • Infuse the samples directly into the mass spectrometer or inject them onto a liquid chromatography (LC) column coupled to the MS for separation and analysis.

    • Acquire high-resolution mass spectra in both positive and negative ion modes.

    • Compare the mass-to-charge ratio (m/z) of the putative prethis compound peaks in the labeled and unlabeled samples. The mass shift will correspond to the number of incorporated ¹³C atoms.

  • NMR Spectroscopy Analysis:

    • Dissolve the purified compounds in a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • In the ¹³C NMR spectra of the labeled compounds, the signals corresponding to the carbon atoms derived from the labeled precursor will be significantly enhanced.

    • Analysis of ¹H-¹³C HSQC and HMBC spectra will further confirm the positions of the incorporated isotopes.

Data Presentation

The quantitative data obtained from the stable isotope labeling experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Mass Spectrometry Data for Prethis compound I after Labeling with U-¹³C-Precursors.

Precursor FedExpected Molecular Formula (Unlabeled)Calculated m/z [M+H]⁺ (Unlabeled)Observed m/z [M+H]⁺ (Unlabeled)Expected Mass Shift (Da)Observed m/z [M+H]⁺ (Labeled)
UnlabeledC₂₃H₂₄O₅397.1697397.17010397.1701
U-¹³C₉-L-TyrosineC₂₃H₂₄O₅397.1697397.1701+9406.2003
U-¹³C₅-L-ValineC₂₃H₂₄O₅397.1697397.1701+5402.1868

Note: The molecular formula and m/z values are for the non-chlorinated this compound intermediate, prethis compound I, as heterologous expression in E. coli may not result in the fully mature, chlorinated final product.

Table 2: Key ¹³C NMR Chemical Shift Comparison for Prethis compound I.

Carbon PositionUnlabeled (δ in ppm)U-¹³C₉-L-Tyrosine Labeled (δ in ppm, Signal Intensity)U-¹³C₅-L-Valine Labeled (δ in ppm, Signal Intensity)Inferred Origin
C-2'128.5128.5 (Enhanced) 128.5 (Normal)L-Tyrosine
C-3'130.2130.2 (Enhanced) 130.2 (Normal)L-Tyrosine
C-4'115.8115.8 (Enhanced) 115.8 (Normal)L-Tyrosine
C-α (Valine derived)58.358.3 (Normal)58.3 (Enhanced) L-Valine
C-β (Valine derived)32.132.1 (Normal)32.1 (Enhanced) L-Valine
C-γ (Valine derived)19.519.5 (Normal)19.5 (Enhanced) L-Valine

Note: The chemical shift values are hypothetical and for illustrative purposes. Actual values would need to be obtained from experimental data.

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflow and the proposed biosynthetic pathway based on stable isotope labeling results.

experimental_workflow cluster_culture Heterologous Expression in E. coli cluster_extraction Extraction & Purification cluster_analysis Analysis start Inoculate E. coli with This compound gene cluster culture Grow in M9 minimal medium start->culture labeling Feed U-13C L-Tyrosine or U-13C L-Valine culture->labeling induction Induce with IPTG labeling->induction incubation Incubate for 48-72h induction->incubation harvest Harvest cells incubation->harvest lysis Cell Lysis harvest->lysis extraction Solvent Extraction (Ethyl Acetate) lysis->extraction concentration Concentration extraction->concentration purification SPE Purification concentration->purification ms LC-HRMS Analysis purification->ms nmr NMR Spectroscopy (1H, 13C, 2D) ms->nmr end Data Interpretation: Pathway Elucidation nmr->end cyanobacterin_biosynthesis cluster_precursors Precursors cluster_assembly Core Assembly cluster_product Intermediate Product cluster_tailoring Tailoring Steps tyr L-Tyrosine assembly Enzymatic Assembly (CybE, CybF, etc.) tyr->assembly Incorporation confirmed by 13C labeling val L-Valine val->assembly Incorporation confirmed by 13C labeling prethis compound Prethis compound I/II assembly->prethis compound tailoring Chlorination, Methylation, etc. prethis compound->tailoring final_product This compound tailoring->final_product

References

Troubleshooting & Optimization

Technical Support Center: Heterologous Production of Cyanobacterin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the heterologous production of cyanobacterin.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in producing this compound from its native producer, Scytonema hofmanni?

A1: The primary challenge is the low yield of this compound from its native source.[1] Additionally, the slow growth of many cyanobacterial strains, including Scytonema hofmanni, and the lack of robust genetic tools for these organisms make large-scale production and genetic manipulation difficult.[2][3] Heterologous expression in a well-characterized host like Escherichia coli offers a more viable alternative for scalable production.[4][5]

Q2: Which host organism is recommended for the heterologous production of this compound?

A2: Escherichia coli has been successfully used as a host for the heterologous expression of the this compound biosynthetic gene cluster (BGC).[4][5] E. coli offers several advantages, including rapid growth, well-established genetic tools, and defined fermentation protocols.

Q3: What is the general strategy for expressing the this compound BGC in E. coli?

A3: The recommended strategy involves cloning the entire this compound BGC from the native producer and introducing it into an E. coli expression vector. A method known as Direct Pathway Cloning (DiPaC), which relies on long-amplicon PCR and in vitro DNA assembly, has been successfully used for this purpose.[6][7][8] The BGC is typically placed under the control of an inducible promoter to manage the metabolic load on the host.

Q4: What are the key enzymatic steps in this compound biosynthesis that might present challenges?

A4: The biosynthesis of this compound involves a novel class of enzymes called furanolide synthases, which catalyze a key carbon-carbon bond formation.[1] Ensuring the correct expression, folding, and activity of these unique enzymes in a heterologous host is a critical challenge. The pathway also involves several other enzymes, including O-methyltransferases, whose efficient functioning is necessary for the production of the final compound.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Potential Cause Troubleshooting Step Rationale
Inefficient BGC Cloning or Assembly Verify the integrity and sequence of the cloned BGC using restriction digest and sequencing. Ensure that all genes in the cluster, including their native promoters (if used) or the inducible promoter, are correctly assembled.The this compound BGC is large (~15.7 kb), and errors during PCR amplification or assembly can lead to non-functional pathways.[8]
Poor Expression of Biosynthetic Enzymes Optimize induction conditions (inducer concentration, temperature, induction time). Analyze protein expression levels of key enzymes (e.g., furanolide synthase) via SDS-PAGE or Western blot.Suboptimal induction can lead to insufficient enzyme levels. Low temperatures (e.g., 18-25°C) during induction can improve the solubility of heterologously expressed proteins.
Codon Usage Mismatch If expressing in E. coli, ensure the codons of the cyanobacterial genes are optimized for E. coli expression.Differences in codon usage between cyanobacteria and E. coli can lead to translational stalling and low protein yields.
Limited Precursor Availability Supplement the culture medium with precursors of this compound, such as tyrosine.[8]The heterologous host may not naturally produce sufficient quantities of the necessary building blocks for this compound synthesis.
Enzyme Inactivity Perform in vitro assays with purified key enzymes to confirm their activity.[5]Individual enzymes may be inactive in the heterologous host due to improper folding or lack of necessary cofactors.
Problem 2: Accumulation of Intermediates and Low Final Product Conversion
Potential Cause Troubleshooting Step Rationale
Bottleneck at a Specific Enzymatic Step Identify the accumulated intermediate using LC-MS analysis of culture extracts. Overexpress the downstream enzyme in the pathway to potentially drive the reaction forward.The accumulation of a specific intermediate points to a rate-limiting step in the biosynthetic pathway.
Feedback Inhibition Investigate if high concentrations of the final product or an intermediate are inhibiting an upstream enzyme. A fed-batch fermentation strategy might help to keep intermediate concentrations low.Some biosynthetic pathways are regulated by feedback inhibition, which can limit the final product yield.
Incorrect Subcellular Localization of Enzymes Ensure that all enzymes in the pathway are expressed in the cytoplasm where the precursors are available.Mislocalization of enzymes can prevent their interaction with substrates and other enzymes in the pathway.
Problem 3: Host Cell Toxicity or High Metabolic Burden
Potential Cause Troubleshooting Step Rationale
Toxicity of this compound or Intermediates Use a tightly regulated promoter system to minimize basal expression before induction. Lower the inducer concentration to reduce the rate of production.The final product or an intermediate in the pathway may be toxic to the E. coli host, leading to growth inhibition and reduced yield.[9]
Metabolic Drain on Host Resources Optimize the culture medium to provide sufficient nutrients for both cell growth and product synthesis. Consider co-expression of pathways that regenerate essential cofactors.The expression of a large BGC and the synthesis of a complex secondary metabolite impose a significant metabolic burden on the host cell, depleting resources needed for growth and maintenance.[10]
Plasmid Instability Ensure consistent antibiotic selection throughout the cultivation. Consider integrating the BGC into the host chromosome for stable expression.Large expression plasmids can be unstable, leading to a loss of the biosynthetic pathway in a portion of the cell population.

Quantitative Data Summary

Specific quantitative yield data for the heterologous production of this compound in peer-reviewed literature is currently limited. The following table provides a template for researchers to document their findings and compares yields of other heterologously produced cyanobacterial compounds.

Compound Host Organism Expression System Yield Reference
This compoundE. colipET28-ptetO-GFP::cybData not reported[8]
Lyngbyatoxin AE. coliInducible promoterSignificant accumulation of intermediates[11]
ShinorineSaccharomyces cerevisiaeEngineered xylose/glucose metabolism31.0 mg/L[11]
CyanophycinE. coli (expressing TmCphA1)Bench-scale bioreactorup to 1.9 g/L[2][12]

Experimental Protocols

Protocol 1: Cloning of the this compound BGC using Direct Pathway Cloning (DiPaC)

This protocol is a generalized procedure based on the DiPaC method.

  • Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA from Scytonema hofmanni.

  • Long-Amplicon PCR:

    • Design primers to amplify the entire ~15.7 kb this compound BGC. The primers should include overhangs homologous to the target expression vector.

    • Use a high-fidelity DNA polymerase suitable for long amplicons.

    • Optimize PCR conditions (annealing temperature, extension time) to obtain a specific PCR product of the correct size.

  • Vector Preparation: Linearize the pET-based expression vector (e.g., pET28-ptetO-GFP) by PCR or restriction digest.

  • In Vitro DNA Assembly:

    • Use a commercial in vitro DNA assembly kit (e.g., Gibson Assembly, NEBuilder HiFi DNA Assembly) to fuse the amplified BGC with the linearized vector.

    • Follow the manufacturer's instructions for the assembly reaction.

  • Transformation: Transform the assembly reaction into a suitable E. coli cloning strain (e.g., DH5α).

  • Verification: Screen colonies by colony PCR and confirm the correct assembly by restriction digest and sequencing of the entire BGC.

Protocol 2: Heterologous Production of this compound in E. coli
  • Transformation: Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Production Culture:

    • Inoculate a larger volume of Terrific Broth (TB) or other rich medium with the overnight culture to an initial OD600 of 0.1.

    • Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Cool the culture to 18-25°C.

    • Add the inducer (e.g., anhydrotetracycline for a PtetO promoter) to the optimal concentration.

    • Continue to incubate at the lower temperature for 24-72 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet and the supernatant can be processed separately to determine if the product is intracellular or secreted.

Protocol 3: Extraction and Purification of this compound

This is a general protocol for the extraction of secondary metabolites and should be optimized for this compound.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press.

  • Extraction:

    • Extract the lysate with an organic solvent such as ethyl acetate or dichloromethane.

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the organic phase and evaporate the solvent under reduced pressure.

  • Purification:

    • Redissolve the crude extract in a suitable solvent.

    • Purify the this compound using chromatographic techniques such as silica gel chromatography followed by high-performance liquid chromatography (HPLC) with a C18 column.

    • Monitor fractions for the presence of this compound using UV detection and confirm the identity of the purified compound by mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Visualizations

Experimental_Workflow cluster_cloning BGC Cloning cluster_expression Heterologous Expression cluster_purification Purification & Analysis gDNA gDNA Isolation (S. hofmanni) PCR Long-Amplicon PCR (~15.7 kb BGC) gDNA->PCR Assembly In Vitro Assembly (DiPaC) PCR->Assembly Vector Vector Linearization Vector->Assembly Transformation_Cloning Transformation (E. coli Cloning Strain) Assembly->Transformation_Cloning Verification Plasmid Verification Transformation_Cloning->Verification Transformation_Expression Transformation (E. coli Expression Strain) Verification->Transformation_Expression Culture Culturing Transformation_Expression->Culture Induction Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Extraction Extraction Harvest->Extraction Purification Chromatography (HPLC) Extraction->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: Experimental workflow for heterologous production of this compound.

Troubleshooting_Low_Yield decision decision action action start Low/No this compound Yield check_construct Is the BGC construct sequence-verified? start->check_construct check_expression Are biosynthetic enzymes expressed and soluble? check_construct->check_expression Yes action_verify_clone Re-clone or sequence-verify the BGC construct check_construct->action_verify_clone No check_activity Are key enzymes (e.g., furanolide synthase) active? check_expression->check_activity Yes action_optimize_induction Optimize induction conditions (temp, inducer conc.) check_expression->action_optimize_induction No check_precursors Is precursor (tyrosine) availability a limiting factor? check_activity->check_precursors Yes action_in_vitro_assay Perform in vitro enzyme assays check_activity->action_in_vitro_assay No action_supplement_media Supplement media with tyrosine check_precursors->action_supplement_media No action_metabolic_engineering Metabolically engineer host for precursor overproduction check_precursors->action_metabolic_engineering Yes Cyanobacterin_Biosynthesis enzyme enzyme Tyrosine Tyrosine CybC CybC (PAL/HAL) Tyrosine->CybC p_Coumaric_acid p-Coumaric acid CybE CybE (Acyl-CoA Ligase) p_Coumaric_acid->CybE Intermediate1 Activated Intermediate CybF CybF (Furanolide Synthase) Intermediate1->CybF Intermediate2 Acyloin Intermediate Intermediate2->CybF Prethis compound Prethis compound CybG_K CybG-K (Tailoring Enzymes) Prethis compound->CybG_K This compound This compound CybC->p_Coumaric_acid CybE->Intermediate1 CybF->Intermediate2 CybF->Prethis compound CybG_K->this compound

References

Technical Support Center: Optimizing Fermentation Conditions for Cyanobacterin Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing fermentation conditions for the production of Cyanobacterin, a potent phytotoxin with significant interest in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary producing organism of this compound?

A1: this compound is a secondary metabolite produced by the cyanobacterium Scytonema hofmanni, which is now also referred to as Tolypothrix sp. PCC 9009.

Q2: What are the key environmental factors influencing this compound yield?

A2: The primary factors influencing the yield of this compound, like many cyanobacterial secondary metabolites, are light intensity, pH, temperature, and the availability of essential nutrients, particularly nitrogen and phosphorus. Optimizing these parameters is crucial for maximizing production.

Q3: Is there a standard culture medium recommended for Scytonema hofmanni to produce this compound?

A3: BG-11 medium is a commonly used and effective basal medium for the cultivation of Scytonema hofmanni and other cyanobacteria. However, for optimizing this compound production, modifications to the standard BG-11 formulation, particularly the concentrations of nitrogen and phosphorus sources, may be necessary.

Q4: How can I monitor the production of this compound during fermentation?

A4: this compound production can be monitored by periodically harvesting a small sample of the culture, extracting the secondary metabolites, and quantifying the this compound concentration using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low Biomass Growth 1. Suboptimal light intensity (too low or too high). 2. Inappropriate pH of the culture medium. 3. Nutrient limitation (e.g., nitrogen, phosphorus, or trace metals). 4. Contamination with other microorganisms. 5. Incorrect temperature.1. Adjust the light intensity. For many cyanobacteria, a range of 50-100 µmol photons m⁻² s⁻¹ is a good starting point. 2. Monitor and adjust the pH of the medium to maintain it within the optimal range for Scytonema hofmanni (typically slightly alkaline, around pH 7.5-9.0). 3. Ensure the culture medium has adequate concentrations of all essential nutrients. Consider analyzing the medium for nutrient depletion. 4. Check for contamination under a microscope and ensure aseptic techniques are followed. 5. Maintain the optimal growth temperature for Scytonema hofmanni, which is generally around 25-30°C.
Low this compound Yield Despite Good Biomass 1. Fermentation conditions are optimized for growth but not for secondary metabolite production. 2. Nutrient levels are not inducing the secondary metabolic pathway. 3. The culture has not reached the stationary phase where secondary metabolite production is often highest. 4. Genetic drift or loss of productivity in the cyanobacterial strain.1. Experiment with shifting fermentation parameters (e.g., slight nutrient stress, changes in light spectrum) after the initial growth phase. 2. Investigate the effect of varying nitrogen and phosphorus concentrations. Nutrient limitation, particularly phosphate, can sometimes trigger secondary metabolite production. 3. Extend the fermentation time to allow the culture to enter the stationary phase. 4. Use a fresh culture from a reliable stock or re-isolate a high-producing strain.
Inconsistent this compound Yields Between Batches 1. Variability in inoculum size or quality. 2. Inconsistent preparation of culture media. 3. Fluctuations in environmental conditions (light, temperature). 4. Inconsistent timing of harvest.1. Standardize the inoculum preparation, ensuring a consistent cell density and physiological state. 2. Prepare media carefully, ensuring all components are accurately measured and dissolved. 3. Use a well-controlled photobioreactor or incubator to maintain consistent environmental parameters. 4. Harvest all batches at the same growth phase (e.g., late exponential or early stationary phase).
Foaming in the Fermenter 1. High agitation or aeration rates. 2. Production of extracellular polymeric substances (EPS) by the cyanobacteria.1. Reduce the agitation or aeration speed. 2. If foaming is excessive, a small amount of a sterile, biocompatible antifoaming agent can be added.
Clumping or Biofilm Formation on Bioreactor Surfaces 1. Natural growth characteristic of filamentous cyanobacteria like Scytonema hofmanni. 2. Inadequate mixing in the bioreactor.1. This is often unavoidable with filamentous strains. Gentle agitation can help to keep the culture suspended. 2. Ensure the bioreactor design provides sufficient mixing to prevent large clumps from settling.

Data Presentation: Optimizing Fermentation Parameters

While specific quantitative data for this compound yield optimization is limited in publicly available literature, the following tables provide a general framework for an optimization experiment based on typical ranges for cyanobacterial secondary metabolite production. Researchers should conduct their own experiments to determine the optimal conditions for their specific strain and setup.

Table 1: Effect of Light Intensity on Biomass and Hypothetical this compound Yield

Light Intensity (µmol photons m⁻² s⁻¹)Biomass (g/L)Hypothetical this compound Yield (mg/L)
25LowLow
50ModerateModerate
100HighPotentially High
150HighMay decrease due to photoinhibition
200May decreaseMay decrease

Table 2: Effect of pH on Biomass and Hypothetical this compound Yield

pHBiomass (g/L)Hypothetical this compound Yield (mg/L)
6.5LowLow
7.5ModerateModerate
8.5HighPotentially High
9.5ModerateMay decrease
10.5LowLow

Table 3: Effect of Nitrogen and Phosphorus Concentration (in modified BG-11 medium) on Biomass and Hypothetical this compound Yield

NaNO₃ (g/L)K₂HPO₄ (g/L)Biomass (g/L)Hypothetical this compound Yield (mg/L)
1.5 (Standard BG-11)0.04 (Standard BG-11)HighBaseline
0.750.04ModerateMay increase due to N limitation
1.50.02HighMay increase due to P limitation
0.750.02ModeratePotentially highest due to combined stress
2.50.06Very HighMay be lower due to nutrient richness favoring primary metabolism

Experimental Protocols

Protocol 1: General Cultivation of Scytonema hofmanni for this compound Production
  • Media Preparation: Prepare BG-11 medium according to the standard formulation. For optimization experiments, prepare several batches with varied concentrations of NaNO₃ and K₂HPO₄ as outlined in Table 3. Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterile BG-11 medium with a healthy, actively growing culture of Scytonema hofmanni to an initial optical density at 750 nm (OD₇₅₀) of approximately 0.1.

  • Incubation: Incubate the cultures in a photobioreactor or a temperature-controlled incubator with a light source. Maintain a constant temperature (e.g., 28°C) and a defined light-dark cycle (e.g., 16:8 hours). Provide continuous, gentle agitation or aeration with filtered air to ensure adequate mixing and gas exchange.

  • Monitoring Growth: Monitor the growth of the culture by measuring the OD₇₅₀ daily.

  • Harvesting: Harvest the culture during the late exponential or early stationary phase by centrifugation (e.g., 5000 x g for 15 minutes).

  • Extraction: Lyophilize the cell pellet to obtain a dry biomass. Extract the dried biomass with a suitable organic solvent, such as a mixture of dichloromethane and methanol (2:1 v/v).

  • Quantification: After extraction, evaporate the solvent and redissolve the residue in a known volume of a suitable solvent (e.g., methanol). Analyze the sample using HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water) to quantify the this compound concentration.

Protocol 2: Optimization of Fermentation Parameters
  • Experimental Design: Set up a series of parallel fermentations in which one parameter is varied while others are kept constant. For example, to optimize light intensity, set up cultures under different light levels (e.g., 25, 50, 100, 150, 200 µmol photons m⁻² s⁻¹) while keeping temperature, pH, and media composition constant.

  • Data Collection: At the end of the fermentation period (determined by the growth curve), harvest each culture and measure the final biomass (dry weight) and the this compound yield (using the extraction and HPLC protocol described above).

  • Analysis: Plot the biomass and this compound yield against the varied parameter to determine the optimal condition.

  • Iterative Optimization: Once the optimum for one parameter is found, it can be fixed, and another parameter can be varied to find its optimum. It is also advisable to use statistical methods like Response Surface Methodology (RSM) for multi-parameter optimization.

Visualizations

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing Media Media Preparation (e.g., BG-11) Fermenter Photobioreactor (Controlled Light, Temp, pH) Media->Fermenter Inoculum Inoculum Preparation Inoculum->Fermenter Harvest Harvesting (Centrifugation) Fermenter->Harvest Culture Growth Extract Extraction Harvest->Extract Analyze Analysis (HPLC) Extract->Analyze Purify Purification Analyze->Purify Cyanobacterin_Biosynthesis Tyrosine L-Tyrosine Coumaric_Acid p-Coumaric Acid Tyrosine->Coumaric_Acid CybB HPPA 4-Hydroxyphenylpyruvic Acid Tyrosine->HPPA TA Valine L-Valine KIV α-Ketoisovaleric Acid Valine->KIV TA Coumaroyl_CoA p-Coumaroyl-CoA Coumaric_Acid->Coumaroyl_CoA CybC CybE CybE (TPP-dependent enzyme) HPPA->CybE KIV->CybE CybF CybF (Furanolide Synthase) Coumaroyl_CoA->CybF Furanolide_Core Furanolide Core This compound This compound Furanolide_Core->this compound Tailoring_Enzymes CybB CybB (Ammonia Lyase) TA Transaminases CybC CybC (Acyl-CoA Synthetase) CybE->CybF CybF->Furanolide_Core Tailoring_Enzymes Tailoring Enzymes (e.g., Halogenase) Troubleshooting_Logic Start Low this compound Yield Check_Biomass Check Biomass Growth Start->Check_Biomass Low_Biomass Low Biomass Check_Biomass->Low_Biomass Low Good_Biomass Good Biomass Check_Biomass->Good_Biomass Good Optimize_Growth Optimize Growth Conditions (Light, pH, Nutrients) Low_Biomass->Optimize_Growth Optimize_Production Optimize for Secondary Metabolism (Nutrient Stress, Harvest Time) Good_Biomass->Optimize_Production Check_Contamination Check for Contamination Optimize_Growth->Check_Contamination Contaminated Contaminated Check_Contamination->Contaminated Yes Not_Contaminated Not Contaminated Check_Contamination->Not_Contaminated No Aseptic_Technique Improve Aseptic Technique Contaminated->Aseptic_Technique Check_Strain Check Strain Viability/ Productivity Optimize_Production->Check_Strain Strain_OK Strain is Productive Check_Strain->Strain_OK OK Strain_Bad Strain Lost Productivity Check_Strain->Strain_Bad Bad New_Culture Start with Fresh Stock Culture Strain_Bad->New_Culture

Technical Support Center: Troubleshooting Low Yields of Cyanobacterin in Recombinant Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the recombinant production of cyanobacterin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My recombinant E. coli strain is not producing any detectable this compound or its precursors. What are the initial checks I should perform?

A1: When no product is detected, a systematic verification of your expression system is crucial. Start by confirming the integrity of your expression plasmid through restriction digest and sequencing to ensure the this compound biosynthetic gene cluster (BGC) is correct and in-frame. Subsequently, verify the expression of the biosynthetic enzymes (CybB, CybC, CybE, CybF, and tailoring enzymes) via SDS-PAGE and Western blotting if antibodies are available. It's also essential to confirm that the host strain is viable and growing as expected under the induction conditions.

Q2: I am observing very low yields of this compound. What are the most common bottlenecks in the biosynthetic pathway?

A2: Low yields can stem from several factors. Key bottlenecks often include:

  • Insufficient Precursor Supply: The biosynthesis of this compound requires L-tyrosine, L-valine, and Coenzyme A.[1][2] Your host organism may not produce these precursors in sufficient quantities to support high-level this compound production.

  • Suboptimal Enzyme Expression or Activity: The expression levels of the Cyb enzymes might be low, or the enzymes could be insoluble or inactive. Codon usage, promoter strength, and induction conditions play a significant role here.[3][4]

  • Metabolic Burden: Overexpression of a large gene cluster can impose a significant metabolic load on the host, leading to reduced growth and productivity.[5]

  • Product Toxicity: The final this compound product or its intermediates may be toxic to the host organism, limiting accumulation.

Q3: How can I improve the supply of precursors for this compound biosynthesis in E. coli?

A3: Enhancing the intracellular pool of L-tyrosine and L-valine is a key strategy. This can be achieved by overexpressing genes from their respective biosynthetic pathways in E. coli. For instance, feedback-resistant versions of key enzymes in the shikimate pathway can increase L-tyrosine availability. Similarly, overexpression of the ilv operon genes can boost L-valine levels. Supplementing the growth medium with these amino acids can also be a straightforward approach to test if precursor availability is the limiting factor.[6]

Q4: What are the best practices for expressing the this compound biosynthetic gene cluster in E. coli?

A4: For optimal expression, consider the following:

  • Codon Optimization: The cyanobacterial genes should be codon-optimized for E. coli to ensure efficient translation.[7][8]

  • Promoter Selection: Use strong, inducible promoters such as the T7 or arabinose-inducible promoters to control the expression of the BGC. This allows for initial biomass accumulation before inducing the potentially burdensome metabolic pathway.[9][10]

  • Host Strain Selection: Utilize E. coli strains engineered for the expression of complex natural products, such as BL21(DE3) or its derivatives. These strains are deficient in certain proteases, which can improve the stability of heterologously expressed proteins.

  • Culture Conditions: Optimize induction parameters (e.g., IPTG concentration, induction temperature, and duration). Lowering the induction temperature (e.g., to 16-20°C) can often improve the solubility of recombinant proteins.

Q5: How can I accurately quantify the amount of this compound produced?

A5: High-Performance Liquid Chromatography (HPLC) is the most common method for this compound quantification.[11][12] A reverse-phase C18 column is typically used with a water/acetonitrile gradient containing a small amount of acid (e.g., 0.1% trifluoroacetic acid). Detection is usually performed using a UV detector at a wavelength where this compound has a strong absorbance (around 350 nm).[2] For accurate quantification, a standard curve should be generated using purified this compound of a known concentration.

Troubleshooting Guides

Problem 1: No or Very Low this compound Production

This guide provides a step-by-step approach to diagnose and resolve issues of no or negligible this compound yield.

Troubleshooting Workflow:

G start No/Low this compound Yield plasmid_check Verify Plasmid Integrity (Restriction Digest, Sequencing) start->plasmid_check protein_expression Check Enzyme Expression (SDS-PAGE, Western Blot) plasmid_check->protein_expression host_growth Assess Host Viability and Growth protein_expression->host_growth precursor_feeding Supplement with Precursors (L-Tyrosine, L-Valine) host_growth->precursor_feeding codon_optimization Optimize Codon Usage for Host precursor_feeding->codon_optimization promoter_strength Test Different Promoters (Inducible, varying strength) codon_optimization->promoter_strength culture_conditions Optimize Culture Conditions (Temperature, Inducer Conc.) promoter_strength->culture_conditions yield_improved Yield Improved? culture_conditions->yield_improved end Successful Production yield_improved->end Yes reassess Re-evaluate Pathway and Host yield_improved->reassess No G cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Product L_Tyrosine L_Tyrosine p_Coumaric_acid p-Coumaric acid L_Tyrosine->p_Coumaric_acid CybB bottleneck2 Bottleneck: Precursor Limitation L_Tyrosine->bottleneck2 L_Valine L_Valine alpha_Ketoisovalerate alpha-Ketoisovalerate L_Valine->alpha_Ketoisovalerate Transaminase L_Valine->bottleneck2 p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA CybC Furanolide_core Furanolide Core p_Coumaroyl_CoA->Furanolide_core CybE, CybF bottleneck1 Bottleneck: Low Enzyme Expression/Activity p_Coumaroyl_CoA->bottleneck1 alpha_Ketoisovalerate->Furanolide_core CybE, CybF This compound This compound Furanolide_core->this compound Tailoring Enzymes (CybD, CybI, CybJ, CybK) Furanolide_core->bottleneck1

References

Technical Support Center: Overcoming Cyanobacterin Instability During Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the potent cyanobacterial metabolite, cyanobacterin, ensuring its stability during purification is a critical challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a chlorinated natural product isolated from the freshwater cyanobacterium Scytonema hofmanni.[1] Its chemical structure contains a γ-lactone ring, which is a key feature for its biological activity but also the primary source of its instability.[2][3] The lactone ring is susceptible to hydrolysis, particularly under acidic or alkaline conditions, and the entire molecule can be sensitive to heat and light, leading to degradation and loss of activity during purification.

Q2: What are the primary factors that contribute to this compound degradation?

The main factors that can lead to the degradation of this compound during purification are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the γ-lactone ring.[4][5]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[6]

  • Light: Exposure to light, particularly UV radiation, may cause degradation of the chlorinated aromatic nucleus.

  • Oxidation: The presence of oxidizing agents can affect the stability of the molecule.

  • Incompatible Solvents: Certain solvents may promote degradation pathways.

Troubleshooting Guides

Issue 1: Low yield of this compound after extraction.

Possible Cause: Degradation during the initial extraction process.

Troubleshooting Steps:

  • Control Temperature: Perform extraction at low temperatures (4°C) to minimize thermal degradation.

  • pH Buffered Solvents: Use a buffered extraction solvent to maintain a neutral or slightly acidic pH (pH 6.0-7.0).

  • Minimize Light Exposure: Conduct the extraction in amber glassware or a dark room to prevent photodegradation.

  • Use of Antioxidants: Consider adding antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidative degradation.[6]

  • Solvent Selection: Start with a non-polar solvent like ethyl acetate or a mixture of hexane and ethyl acetate to extract this compound, as it is a relatively non-polar molecule.

Issue 2: Suspected degradation of this compound during chromatographic separation.

Possible Cause: Instability on the chromatographic support or in the mobile phase.

Troubleshooting Steps:

  • Column Selection: Utilize a reversed-phase C18 column for high-performance liquid chromatography (HPLC), which is a common method for separating similar cyanobacterial toxins.

  • Mobile Phase pH: Ensure the mobile phase is buffered to a neutral or slightly acidic pH. Avoid highly acidic or basic mobile phases.

  • Temperature Control: If possible, use a column oven to maintain a consistent and cool temperature during separation.

  • Gradient Elution: Employ a gentle gradient elution to minimize the time the compound spends on the column.

  • Fractions Collection: Collect fractions in tubes containing a small amount of a stabilizing agent, such as a concentrated buffer solution to neutralize any pH changes, or an antioxidant.

Issue 3: Loss of biological activity in the purified this compound sample.

Possible Cause: Degradation during solvent removal or storage.

Troubleshooting Steps:

  • Evaporation Method: Use a rotary evaporator with a water bath set to a low temperature (≤ 30°C) for solvent removal. Avoid heating the sample to dryness.

  • Storage Conditions: Store the purified this compound in a non-polar, aprotic solvent (e.g., anhydrous ethyl acetate or dichloromethane) at low temperatures (-20°C or -80°C).

  • Inert Atmosphere: For long-term storage, consider storing the sample under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the purified sample into smaller volumes to avoid repeated freezing and thawing, which can introduce moisture and promote degradation.

Data Presentation

Table 1: Recommended pH and Temperature Ranges for this compound Purification Steps

Purification StepRecommended pH RangeRecommended Temperature
Extraction6.0 - 7.04°C
Chromatography6.5 - 7.5Room Temperature (controlled)
Solvent RemovalN/A≤ 30°C
StorageN/A-20°C to -80°C

Experimental Protocols

Key Experiment: Extraction of this compound from Scytonema hofmanni

Objective: To extract this compound from cyanobacterial biomass while minimizing degradation.

Materials:

  • Lyophilized Scytonema hofmanni biomass

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ascorbic acid

  • Anhydrous sodium sulfate

  • Amber glassware

  • Sonicator

  • Centrifuge

  • Rotary evaporator

Methodology:

  • Resuspend 10 g of lyophilized Scytonema hofmanni biomass in 100 mL of phosphate buffer (pH 7.0).

  • Add 0.1% (w/v) ascorbic acid to the suspension.

  • Sonicate the suspension on ice for 3 cycles of 5 minutes each, with 2-minute intervals, to lyse the cells.

  • Extract the aqueous suspension three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the extract to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 30°C.

  • Redissolve the crude extract in a minimal volume of a hexane:ethyl acetate mixture (e.g., 9:1 v/v) for further purification by chromatography.

Visualizations

experimental_workflow start Start: Lyophilized Scytonema hofmanni biomass extraction Extraction (Ethyl Acetate, pH 7.0 buffer, 4°C, darkness, +antioxidant) start->extraction centrifugation Centrifugation/ Filtration extraction->centrifugation concentration Concentration (Rotary Evaporation, ≤ 30°C) centrifugation->concentration chromatography Chromatographic Purification (Reversed-phase HPLC, buffered mobile phase) concentration->chromatography analysis Purity & Activity Analysis chromatography->analysis storage Storage (-20°C to -80°C, inert atmosphere) analysis->storage end End: Purified This compound storage->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic issue Low Yield or Inactive Compound check_extraction Check Extraction Protocol issue->check_extraction check_chromatography Check Chromatography Conditions issue->check_chromatography check_storage Check Storage Conditions issue->check_storage extraction_params Control Temperature (4°C)? Use Buffered Solvent (pH 6-7)? Protect from Light? Add Antioxidant? check_extraction->extraction_params chromatography_params Buffered Mobile Phase? Controlled Temperature? Gentle Gradient? check_chromatography->chromatography_params storage_params Low Temperature Storage (-20°C)? Inert Atmosphere? Avoid Freeze-Thaw? check_storage->storage_params optimize_extraction Optimize Extraction extraction_params->optimize_extraction If 'No' to any optimize_chromatography Optimize Chromatography chromatography_params->optimize_chromatography If 'No' to any optimize_storage Optimize Storage storage_params->optimize_storage If 'No' to any

Caption: Troubleshooting flowchart for this compound purification.

References

Strategies to improve the efficiency of Cyanobacterin extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanobacterin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing extraction protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the efficiency of this compound extraction?

A1: The most critical factors are the choice of cell lysis method, the selection of an appropriate extraction solvent, and the conditions during extraction such as temperature and pH. Efficiently breaking open the cyanobacterial cells is the first essential step, followed by using a solvent that can effectively solubilize the this compound without degrading it.

Q2: Which cell lysis techniques are most effective for cyanobacteria?

A2: Cyanobacteria have tough cell walls, making lysis a key challenge. Physical methods like bead beating and probe sonication are highly effective, often achieving over 80-99% cell lysis.[1][2] Chemical methods, particularly those using enzyme cocktails (e.g., lysozyme, proteinase K) and detergents, can also achieve nearly 100% lysis while better preserving biomolecules like DNA and mRNA.[1][3] Freeze-thaw cycles are a low-cost alternative but are often less efficient on their own, lysing only around 19% of M. aeruginosa cells after three cycles.[1]

Q3: What is the best solvent for extracting this compound?

A3: The choice of solvent is critical and depends on the specific this compound's polarity. For many cyanotoxins like microcystins, aqueous methanol solutions (e.g., 75% methanol) are highly effective.[4][5] For other, more nonpolar compounds, solvents like acetone or ethanol, or mixtures such as ethanol and ethyl acetate, may be more suitable.[6] It is often necessary to test a few solvent systems to find the optimal one for your target compound.

Q4: How can I prevent the degradation of this compound during extraction?

A4: this compound stability is sensitive to temperature, pH, and light.[7][8] It is crucial to maintain low temperatures (e.g., 4°C) throughout the extraction process.[8] The optimal pH for stability for many related compounds is often slightly acidic to neutral (pH 5.5-7.0).[7][8][9] Extractions should also be performed in the dark or under dim light to prevent photodegradation.[7][8] For some toxins, temperatures above 60-80°C can cause significant degradation.[5]

Q5: How can I remove co-extracted pigments like chlorophyll and phycocyanin?

A5: Pigment co-extraction is a common problem. A biphasic solvent system, such as methanol-chloroform-water, can help partition pigments into the non-aqueous (chloroform) phase, leaving polar metabolites in the aqueous phase.[10] Another strategy is to use Solid Phase Extraction (SPE) with a C18 cartridge, which can effectively separate the target this compound from interfering pigments and other impurities.[4]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound extraction experiments.

Problem 1: Low or No Yield of this compound

Question: My final extract shows a very low concentration of the target this compound. What are the potential causes and solutions?

Answer: Low yield is a frequent issue that can originate from several stages of the workflow. The key is to systematically evaluate cell lysis, solvent selection, and the extraction parameters.

LowYield Problem Low this compound Yield Cause1 Inefficient Cell Lysis? Problem->Cause1 Cause2 Suboptimal Solvent? Problem->Cause2 Cause3 Compound Degradation? Problem->Cause3 Cause4 Incomplete Extraction? Problem->Cause4 Solution1a Increase physical force (e.g., longer sonication/bead beating) Cause1->Solution1a Physical Method Solution1b Add enzymes (lysozyme) or detergents to lysis buffer Cause1->Solution1b Chemical Method Solution2a Test solvents of different polarities (e.g., Methanol, Acetone, Ethyl Acetate) Cause2->Solution2a Solution2b Use aqueous solvent mixtures (e.g., 75% Methanol) Cause2->Solution2b Solution3a Work at low temperatures (4°C) and protect from light Cause3->Solution3a Solution3b Ensure pH of solvent is optimal for compound stability Cause3->Solution3b Solution4a Increase solvent-to-biomass ratio Cause4->Solution4a Solution4b Perform multiple extraction cycles with fresh solvent Cause4->Solution4b

Problem 2: Crude Extract is Heavily Contaminated with Pigments

Question: My crude extract is dark green or blue, and the pigments are interfering with downstream analysis. How can I clean up my sample?

Answer: Pigment contamination is common due to the abundance of chlorophylls and phycobiliproteins in cyanobacteria. The solution involves either preventing their co-extraction or removing them post-extraction.

  • Possible Cause: The chosen extraction solvent has a high affinity for photosynthetic pigments.

    • Solution 1 (Biphasic Extraction): Use a biphasic solvent system like Methanol:Chloroform:Water. After extraction and centrifugation, polar compounds (including some cyanobacterins) will remain in the upper aqueous methanol phase, while nonpolar lipids and pigments like chlorophyll will be in the lower chloroform phase.[10]

    • Solution 2 (Solid Phase Extraction - SPE): This is a highly effective cleanup step. Pass the crude extract through a C18 SPE cartridge. Polar cyanobacterins will be retained on the cartridge while many impurities are washed away. The target compound can then be eluted with a suitable solvent, such as a higher concentration of methanol.[4]

    • Solution 3 (Pre-Wash): For some methods like Pressurized Liquid Extraction (PLE), you can perform a pre-wash cycle with a solvent like ethanol at a lower temperature (e.g., 75°C) to remove some pigments before the main extraction cycle.[8]

Data Tables for Method Comparison

Table 1: Comparison of Cyanobacterial Cell Lysis Methods.

Lysis MethodOrganismEfficiency (% Lysis)Time RequiredNotes
Bead BeatingM. aeruginosa~99%3 minHighly effective for many species.[1]
Probe SonicationM. aeruginosa>80%2-10 minMore efficient than bath sonication.[2][11]
Freeze-ThawM. aeruginosa~19% (3 cycles)HoursLow cost, but often insufficient alone.[1][11]
Chemical (Detergent only)M. aeruginosa~37%VariableEfficiency can be low without enzymes.[1]
Chemical (Enzymatic)Synechocystis~100%>90 minExcellent for preserving biomolecules.[1][3]
MicrowaveM. aeruginosa<50%3-5 minRapid, but may not fully destroy cells.[2]

Table 2: Effect of Temperature on Microcystin (MC) Stability During Extraction.

SolventToxinTemperature (°C)Pressure (MPa)Recovery/Stability
75% MethanolMC-LR & MC-RRUp to 80°C7 - 14Stable
75% MethanolMC-LR & MC-RR100°C7 - 1410-17% degradation[5]
WaterMC-RR60°C14Maximum recovery
WaterMC-RR100°C14Significant degradation[5]
75% MethanolAnatoxin-a60°C7 - 14~50% (Best case, still labile)[5]

Experimental Protocols

Protocol 1: General this compound Extraction Workflow

This protocol outlines a generalized workflow for this compound extraction, from cell harvesting to a crude extract ready for purification.

Workflow cluster_0 Upstream cluster_1 Extraction cluster_2 Downstream Harvest 1. Harvest Biomass (Centrifugation) Lyophilize 2. Lyophilize (Freeze-Dry) (Optional, but recommended) Harvest->Lyophilize Lysis 3. Cell Lysis (e.g., Sonication in Solvent) Lyophilize->Lysis Extract 4. Solvent Extraction (Agitation at 4°C, in dark) Lysis->Extract Separate 5. Separate Debris (Centrifugation/Filtration) Extract->Separate Evaporate 6. Evaporate Solvent (Rotary Evaporator) Separate->Evaporate Purify 7. Purify Crude Extract (e.g., SPE, HPLC) Evaporate->Purify

Methodology:

  • Cell Harvesting: Centrifuge the cyanobacterial culture (e.g., at 3000-5000 x g for 15 minutes) to pellet the cells. Discard the supernatant.[12]

  • Drying (Recommended): Lyophilize (freeze-dry) the cell pellet until a dry powder is obtained. This improves lysis efficiency and allows for accurate measurement of biomass.[4][12]

  • Cell Lysis and Extraction:

    • Weigh the lyophilized biomass and place it in a suitable vessel.

    • Add the chosen extraction solvent (e.g., 75% aqueous methanol) at a specific solvent-to-biomass ratio (e.g., 20:1 mL/g).

    • Perform cell lysis. For probe sonication, sonicate the sample on ice for several minutes in pulsed cycles to prevent overheating.[2][11]

    • After lysis, agitate the mixture for 1-2 hours at a low temperature (4°C) and protected from light.

  • Debris Removal: Centrifuge the extract at high speed (e.g., 10,000 x g for 20 minutes) to pellet the cell debris.[8] Carefully collect the supernatant, which contains the crude extract.

  • Solvent Evaporation: Remove the organic solvent from the supernatant using a rotary evaporator under reduced pressure and at a low temperature (e.g., <40°C).[13][14]

  • Purification: The resulting aqueous residue or dried crude extract can then be subjected to further purification steps, such as Solid Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC).[15][16][17]

References

Technical Support Center: Refinement of Analytical Methods for Detecting Cyanobacterin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Cyanobacterin, particularly at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting this compound at low concentrations?

A1: The most common and reliable methods for detecting this compound and its analogues at low concentrations are chromatography-based techniques coupled with mass spectrometry.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is considered the gold standard for its sensitivity and selectivity.[1][2][5] Other methods include biochemical assays like Enzyme-Linked Immunosorbent Assay (ELISA), which can be used for rapid screening, though they may have limitations in specificity and quantification of different variants.[1][3][6]

Q2: Why is sample preparation so critical for this compound analysis?

A2: Sample preparation is a critical step because this compound is often present at trace levels within complex biological or environmental matrices.[3] Effective sample preparation, typically involving Solid-Phase Extraction (SPE), is necessary to remove interfering compounds (matrix effects), concentrate the analyte to a detectable level, and ensure accurate quantification.[3][7] Improper sample handling can lead to analyte loss, signal suppression in the mass spectrometer, and unreliable results.[3][8]

Q3: What are "matrix effects" and how can I mitigate them?

A3: Matrix effects occur when co-extracted compounds from the sample interfere with the ionization of the target analyte (this compound) in the mass spectrometer's source, leading to signal suppression or enhancement.[7][8][9] This can cause significant errors in quantification.[9] Mitigation strategies include:

  • Effective Sample Cleanup: Using techniques like Solid-Phase Extraction (SPE) to remove interfering substances.[3][7]

  • Stable Isotope-Labeled Internal Standards: Using a labeled version of the analyte (e.g., ¹⁵N-BMAA) can help correct for matrix effects as it co-elutes and experiences similar ionization effects as the native compound.[9][10]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[9]

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate this compound from co-eluting matrix components.[7]

Q4: My analyte recovery is low after Solid-Phase Extraction (SPE). What could be the cause?

A4: Low recovery from SPE can stem from several factors. First, ensure the SPE cartridge chemistry is appropriate for the polarity of this compound. Second, check that the pH of the sample and the solvents used for loading, washing, and elution are optimized. The flow rate during sample loading and elution can also be too fast, preventing proper interaction with the sorbent. Finally, incomplete elution, where the analyte remains bound to the cartridge, can be a problem; try using a stronger elution solvent or increasing the elution volume.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Suggested Solution(s)
No/Low Signal for this compound Standard Instrument sensitivity issue; incorrect MS/MS transition parameters; degradation of the standard.Verify instrument performance with a known compound. Optimize MS/MS parameters (precursor/product ions, collision energy). Prepare a fresh standard solution.
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation; inappropriate mobile phase pH; secondary interactions with the stationary phase.Use a guard column and ensure proper sample cleanup. Adjust mobile phase pH to ensure the analyte is in a single ionic state. Consider a different column chemistry.
Inconsistent Results Between Injections Carryover from a previous injection; autosampler issue; sample instability in the autosampler.Run blank injections between samples to check for carryover. Check autosampler syringe and wash protocols. Keep the autosampler tray cooled if the analyte is unstable at room temperature.
Signal Suppression in Sample vs. Standard Significant matrix effects from co-eluting compounds.[7][8]Implement a more rigorous sample cleanup protocol (e.g., different SPE sorbent).[3] Use a stable isotope-labeled internal standard.[10] Dilute the sample if the concentration is high enough to remain above the limit of detection.
False Positives or Interferences Presence of isobaric compounds (molecules with the same mass).[10] Insufficient chromatographic resolution.Improve chromatographic separation by modifying the gradient or changing the column. Use high-resolution mass spectrometry (HRMS) for more accurate mass determination. Confirm identity using multiple MS/MS transitions.[11]

Quantitative Data Summary

The table below summarizes the performance of various analytical methods for cyanotoxin detection. Note that limits of detection (LOD) and quantification (LOQ) can vary significantly based on the specific toxin, matrix, and instrument used.

MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Limitations
HPLC-MS/MS [10]BMAA (derivatized)2.8 ng/g22.9 ng/gHigh sensitivity and specificity; robust for complex matrices.Requires derivatization for some analytes; susceptible to matrix effects.[10]
UHPLC-HRMS [1]Microcystins, Nodularin, etc.Picogram per liter scaleNot specifiedHigh accuracy and ability to detect a wide range of toxins simultaneously.Higher instrument cost; data processing can be complex.
MALDI-TOF MS [12]Microcystin-LR0.015 µM (in solution); 0.058 µM (in cell extract)Not specifiedRapid analysis time; simple sample preparation.Matrix effects can decrease linear range and sensitivity.[12]
ELISA [1]Saxitoxin0.35 µg/L (in water)Not specifiedRapid, high-throughput, and cost-effective for screening.Cross-reactivity can lead to inaccuracies; may not detect all variants.[3]
Mouse Bioassay [6]General MicrocystinsLD₅₀: 50-600 µg/kgNot applicableMeasures overall toxicity.Lacks sensitivity for low concentrations; not suitable for quantification.[2][6]

Experimental Protocols & Workflows

Protocol: General UHPLC-MS/MS Analysis of this compound

This protocol provides a general framework. Specific parameters must be optimized for your instrument, column, and specific this compound analogue.

  • Sample Preparation (Solid-Phase Extraction):

    • Lyse cyanobacterial cells (e.g., via freeze-thawing or ultrasonication) to release intracellular toxins.[6]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Condition an SPE cartridge (e.g., Oasis MCX) with methanol followed by ultrapure water.[7]

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., water with 2% formic acid) to remove polar interferences.

    • Elute the this compound with an appropriate solvent (e.g., methanol with 5% ammonium hydroxide).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • Chromatography (UHPLC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: Develop a gradient program that provides good separation of the analyte from matrix components (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), typically in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).[7]

    • Transitions: Optimize at least two MRM transitions (a quantifier and a qualifier) for the specific this compound analogue by infusing a pure standard.

    • Data Analysis: Quantify the analyte peak area against a calibration curve prepared with matrix-matched standards or by using a stable isotope-labeled internal standard.

Diagrams

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (Water/Biomass) Lysis 2. Cell Lysis (Freeze-thaw/Sonication) Sample->Lysis Centrifuge 3. Centrifugation Lysis->Centrifuge SPE 4. Solid-Phase Extraction (Cleanup & Concentration) Centrifuge->SPE Reconstitute 5. Reconstitution SPE->Reconstitute UHPLC 6. UHPLC Separation Reconstitute->UHPLC MSMS 7. MS/MS Detection (MRM Mode) UHPLC->MSMS Integration 8. Peak Integration MSMS->Integration Quant 9. Quantification Integration->Quant

Caption: Experimental workflow for this compound analysis.

G start Inaccurate Quantification (Signal Suppression/Enhancement) q1 Are you using an internal standard (IS)? start->q1 sol_is Implement a Stable Isotope-Labeled Internal Standard for best results. q1->sol_is No q2 Is the IS co-eluting with the analyte? q1->q2 Yes is_yes Yes is_no No sol_chrom Adjust chromatographic method to ensure co-elution. q2->sol_chrom No q3 Are you using matrix-matched calibrants? q2->q3 Yes elute_yes Yes elute_no No sol_mm Prepare calibration standards in blank matrix extract. q3->sol_mm No sol_cleanup Improve Sample Cleanup: - Optimize SPE protocol - Test alternative sorbents - Dilute sample extract q3->sol_cleanup Yes mm_yes Yes mm_no No

Caption: Troubleshooting logic for matrix effects.

References

Improving the genetic tractability of Scytonema hofmanni for Cyanobacterin research.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the genetic tractability of Scytonema hofmanni. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their work on cyanobacterin and other natural products from this organism.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the genetic manipulation of S. hofmanni.

Section 1: Cultivation and Maintenance

Question: My Scytonema hofmanni culture is growing very slowly or not at all. What are the optimal growth conditions?

Answer: Slow growth is a common challenge. Ensure your culture conditions are optimized. S. hofmanni is often cultured in BG-11 medium.[1] Key parameters to verify include:

  • Temperature: Maintain a constant temperature of approximately 20-26°C.[1]

  • Light Intensity: This species prefers shaded or low-to-moderate light. An intensity of 2000-3200 lux is recommended.[1] High light can be inhibitory.

  • Photoperiod: A 12:12 hour light/dark cycle is a standard condition that supports growth.[1]

  • Medium: Use the correct formulation of BG-11 medium. Ensure the pH is within the optimal range for cyanobacteria (typically 7.5-9.0).

  • Aeration: For liquid cultures, gentle agitation or bubbling with filtered air can promote gas exchange and prevent clumping, but be aware that S. hofmanni grows in filaments that can form mats.[2]

Question: My culture is contaminated with heterotrophic bacteria. How can I obtain an axenic culture?

Answer: Scytonema hofmanni cultures, such as those from the ATCC, can be xenic, co-existing with other bacteria like Sphingomonas. While these co-habitants may not thrive in BG-11 medium, obtaining an axenic culture may be necessary for specific experiments. Standard methods include:

  • Antibiotic Treatment: A trial-and-error approach with a cocktail of antibiotics (e.g., ampicillin, cycloheximide) can be effective. Test sensitivity on a small scale first.

  • Micromanipulation: Isolate single, healthy filaments using a micropipette under a microscope and transfer them to fresh, sterile medium.

  • Phototaxis/Gliding Motility: Exploit the movement of filaments towards a light source on an agar plate to separate them from non-motile contaminants.

Section 2: Genetic Transformation

Question: I am getting no transformants after electroporation. What could be the problem?

Answer: Electroporation success in filamentous cyanobacteria can be low and requires optimization.[3] Common failure points include:

  • Cell Wall/Sheath: The thick extracellular polysaccharide sheath of S. hofmanni can impede DNA uptake. Consider enzymatic pre-treatment (e.g., cellulase, macerozyme) to weaken the sheath, but be cautious as this can affect viability.

  • Incorrect Electroporation Parameters: Optimal voltage, capacitance, and resistance are species-specific. You must empirically determine the best conditions. See the protocol below for a starting point adapted from other cyanobacteria.[4]

  • DNA Degradation: Endogenous restriction-modification systems may degrade foreign plasmid DNA. If the genome of your strain is known, check for restriction systems and consider methylating your plasmid DNA accordingly prior to transformation.[5]

  • Cell Viability: High voltage can lead to significant cell death. Ensure you have a sufficient recovery period in non-selective medium after the pulse.

Question: My conjugation experiment failed to yield exconjugants. What should I troubleshoot?

Answer: Conjugation is often more successful than electroporation for filamentous cyanobacteria. If you are not seeing results, check the following:

  • Incorrect Donor/Helper Strains: For triparental mating, ensure you are using the correct E. coli donor strain (containing your cargo plasmid with an origin of transfer, oriT) and a helper strain (providing the transfer machinery on a separate plasmid).

  • Cell Ratios: The ratio of donor, helper, and recipient (S. hofmanni) cells is critical. An excess of E. coli can inhibit cyanobacterial growth. Optimize the ratio, starting with a 1:1:1 ratio and adjusting as needed.[6]

  • Mating Conditions: Ensure the mating plate (e.g., BG-11 agar without antibiotics) allows for the viability of both E. coli and S. hofmanni. The incubation time for mating is also a key parameter to optimize (typically 1-2 days).

  • Selection Pressure: The antibiotic concentration used for selecting exconjugants must be correct. It should be high enough to kill wild-type S. hofmanni and the E. coli donors, but not so high that it kills the newly transformed cyanobacteria.

Section 3: Plasmid and Mutant Stability

Question: My transformed S. hofmanni loses the plasmid over time, even with antibiotic selection. Why is this happening?

Answer: Plasmid instability is a known issue in many bacteria, including cyanobacteria.[7][8][9]

  • Low Copy Number: The plasmid may be a low-copy-number replicon that is not efficiently segregated into daughter cells during division.

  • Metabolic Burden: Expression of the antibiotic resistance gene or other genes on the plasmid can impose a metabolic load, giving plasmid-free cells a competitive advantage.

  • Ineffective Selection: The antibiotic may degrade over time or may not be fully effective against cells within a dense filament mat.

  • Solutions: Consider using plasmids with robust partitioning systems or integrating your gene of interest directly into the chromosome.[10] For chromosomal integration, CRISPR-based methods are becoming more common.

Question: I am trying to use a CRISPR-Cas system, but I'm not detecting any edits. What should I do?

Answer: CRISPR-based editing in novel organisms requires significant optimization. Scytonema hofmanni is known to possess a Type V-K CRISPR-associated transposon system (Cas12k), which suggests it has native components that could be leveraged or may interfere with introduced systems.[11]

  • Cas Nuclease and gRNA Expression: Ensure your Cas nuclease and guide RNA are being expressed. Use promoters that are active in S. hofmanni. If possible, verify expression using RT-qPCR or a reporter system.

  • Delivery Method: Efficient delivery of the entire CRISPR system (Cas nuclease, gRNA, and any repair template) is critical. A single-plasmid system delivered via conjugation is often the most reliable method.

  • Target Site Accessibility: The chromatin structure of the target site may make it inaccessible to the Cas nuclease. Try designing gRNAs for multiple sites within your gene of interest.

  • Repair Mechanism: If you are attempting homology-directed repair (HDR), be aware that non-homologous end joining (NHEJ) may be the dominant pathway, leading to indels instead of precise insertions. The efficiency of HDR is often low in bacteria.

Experimental Protocols and Methodologies

Protocol 1: Electroporation of Scytonema hofmanni

(Adapted from general cyanobacterial protocols)[3][4][12]

  • Cell Preparation: Grow S. hofmanni in liquid BG-11 medium to mid-exponential phase.

  • Harvesting: Pellet 50 mL of culture by centrifugation (e.g., 4000 x g for 10 minutes).

  • Washing: Wash the cell pellet three times with ice-cold, sterile 1 mM HEPES buffer (pH 7.5) to remove salts from the medium.

  • Resuspension: Resuspend the final pellet in 200 µL of ice-cold 15% glycerol. The cell suspension should be dense.

  • DNA Addition: Add 1-2 µg of plasmid DNA to 50-100 µL of the cell suspension in a pre-chilled electroporation cuvette (2 mm gap).

  • Electroporation: Immediately apply a single electrical pulse. Starting parameters for optimization are 1.5 kV, 25 µF, and 400 Ω.

  • Recovery: Immediately add 1 mL of fresh BG-11 medium to the cuvette, gently mix, and transfer the cell suspension to a sterile tube. Incubate for 16-24 hours under low light without antibiotic selection to allow for cell recovery and expression of the resistance gene.

  • Plating: Plate the recovered cells onto solid BG-11 medium containing the appropriate selective antibiotic.

  • Incubation: Incubate plates under standard growth conditions for 2-4 weeks, monitoring for the appearance of resistant colonies.

Protocol 2: Triparental Conjugation

(Adapted from general bacterial protocols)[6][13]

  • Culture Preparation:

    • Grow a 5 mL overnight culture of the E. coli donor strain (e.g., DH5α carrying your cargo plasmid).

    • Grow a 5 mL overnight culture of the E. coli helper strain (e.g., HB101 carrying a helper plasmid like pRK2013).

    • Grow a liquid culture of S. hofmanni to a sufficient density.

  • Cell Harvesting and Washing:

    • Pellet and wash the E. coli cultures with LB medium to remove antibiotics.

    • Pellet and wash the S. hofmanni culture with fresh BG-11 medium.

  • Mating:

    • Resuspend each pellet in a small volume of its respective medium.

    • Combine the cells in a 1:1:1 ratio (Donor:Helper:Recipient) in a microfuge tube. For example, 100 µL of each.

    • Gently pellet the cell mixture and resuspend in a small volume (~50 µL).

    • Spot the mixture onto a nitrocellulose filter placed on a solid BG-11 plate (no antibiotics).

  • Incubation: Incubate the mating plate for 24-48 hours under standard growth conditions for S. hofmanni.

  • Selection:

    • Transfer the filter to a tube containing 1 mL of liquid BG-11. Vortex to dislodge the cells.

    • Plate serial dilutions of the cell suspension onto solid BG-11 medium containing the antibiotic for selecting S. hofmanni transformants and an antibiotic for counter-selecting the E. coli (if the S. hofmanni strain has a native resistance).

  • Incubation: Incubate the selective plates for 2-4 weeks until exconjugant colonies appear.

Quantitative Data Summary

The genetic transformation of S. hofmanni is an emerging field, and published efficiency data is scarce. The following table provides hypothetical target efficiencies based on data from other filamentous cyanobacteria to serve as a benchmark for optimization.

Parameter Electroporation Triparental Conjugation Reference/Target
Transformation Efficiency 1 - 10 per µg DNA10 - 100 per µg DNAHypothetical
Optimal DNA Amount 1 - 2 µgN/A (Cell Ratio is Key)General Practice
Typical Recovery Time 16 - 24 hoursN/A[4]
Time to See Colonies 3 - 4 weeks2 - 3 weeksEstimated

Visualizations: Workflows and Pathways

General Genetic Workflow

G start Start: Wild-Type S. hofmanni Culture transform Transformation: DNA Delivery into Cells start->transform dna_prep Plasmid / DNA Construct Preparation dna_prep->transform recovery Recovery Phase (Non-Selective Medium) transform->recovery selection Selection Phase (Antibiotic Medium) recovery->selection screening Screening & Verification (PCR, Sequencing) selection->screening end Verified Mutant Strain for this compound Research screening->end

Caption: A generalized workflow for creating mutant strains of S. hofmanni.

Electroporation Troubleshooting Logic

G start Electroporation Attempt check_colonies Observe Plates: Any Colonies? start->check_colonies success Success: Proceed to Screening check_colonies->success Yes no_colonies Problem: No Colonies check_colonies->no_colonies No check_viability Check Cell Viability: (Control plate w/o antibiotic) no_colonies->check_viability ts_node ts_node check_params Review EP Parameters: (Voltage, Capacitance) check_viability->check_params check_dna Verify DNA Quality & Restriction Systems check_params->check_dna

Caption: A decision tree for troubleshooting failed electroporation experiments.

Triparental Conjugation Workflow

G cluster_ecoli E. coli Strains cluster_scytonema Recipient donor Donor Strain (Cargo Plasmid) mix Mix & Mate (Non-Selective Plate) donor->mix helper Helper Strain (Transfer Plasmid) helper->mix recipient S. hofmanni (Wild-Type) recipient->mix select Transfer & Select (Antibiotic Plate) mix->select result Exconjugant Colonies select->result

Caption: The workflow for transferring genetic material via triparental mating.

CRISPR-Cas12k Gene Editing Concept

G plasmid CRISPR Plasmid (Cas12k + gRNA + Repair Template) delivery Delivery via Conjugation to S. hofmanni plasmid->delivery expression Expression of Cas12k & gRNA delivery->expression complex Cas12k-gRNA Ribonucleoprotein Complex expression->complex binding Targeted Binding to Genomic DNA complex->binding cleavage DNA Cleavage (Double-Strand Break) binding->cleavage repair Homology Directed Repair (Using Template) cleavage->repair result Edited Genome repair->result

Caption: Conceptual pathway for CRISPR-Cas12k mediated gene editing.

References

Technical Support Center: Enhancing Enzyme Activity in the Cyanobacterin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the cyanobacterin biosynthetic pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound biosynthetic gene cluster and what are the functions of the core enzymes?

A1: The this compound biosynthetic gene cluster (cyb) is responsible for the production of this compound, a potent phytotoxin with a distinct γ-butyrolactone core structure. The core enzymatic machinery involves a streamlined carbon-carbon bond-forming cascade. The key enzymes and their roles in the biosynthesis of the furanolide core are:

  • CybB and CybC: These enzymes are involved in the biosynthesis of 4-coumaroyl-CoA.

  • CybE: This enzyme is involved in the assembly of the furanolide core from precursor molecules.

  • CybF: This furanolide synthase catalyzes the core structure assembly through a reaction cascade that includes an acylation, a Morita-Baylis-Hillman (MBH) type reaction, and a 1,4-hydride shift.[1][2][3]

The heterologous expression of the cyb gene cluster has been successfully achieved in Escherichia coli.[4]

Q2: My heterologous expression of the this compound gene cluster in E. coli results in low or no product. What are the common causes and solutions?

A2: Low or no yield in heterologous expression of a multi-enzyme pathway like this compound biosynthesis is a common issue. Here are some potential causes and troubleshooting steps:

  • Codon Usage: The codon usage of the cyanobacterial genes may not be optimal for E. coli.

    • Solution: Synthesize codon-optimized genes for E. coli expression.[5]

  • Promoter Strength and Regulation: The promoter driving the expression of the cyb genes might be too weak, or there might be leaky expression causing toxicity.

    • Solution: Experiment with different promoters (e.g., T7, arabinose-inducible) and ensure tight regulation. Adding glucose to the medium can help repress basal expression from the T7 promoter.[6]

  • Metabolic Burden: Expressing a large, multi-enzyme pathway can impose a significant metabolic burden on the host cells, depleting resources for growth and protein synthesis.

    • Solution: Optimize expression conditions by lowering the induction temperature (e.g., 18-25°C) and reducing the inducer concentration (e.g., IPTG).[6][7]

  • Precursor Availability: The precursor molecules required for this compound biosynthesis may be limited in E. coli.

    • Solution: Supplement the culture medium with precursors like p-coumaric acid.

  • Protein Insolubility/Misfolding: One or more of the Cyb enzymes may be expressed as insoluble inclusion bodies.

    • Solution: Lower the induction temperature, co-express with molecular chaperones, or fuse the problematic enzyme to a solubility-enhancing tag.[5]

  • Toxicity of Intermediates or Product: Accumulation of biosynthetic intermediates or the final this compound product might be toxic to E. coli.

    • Solution: Use a strain engineered for better tolerance or implement an in situ product removal strategy.

Q3: How can I improve the activity of the tailoring enzymes in the this compound pathway?

A3: The tailoring enzymes (CybD, CybG, CybI, CybJ, CybK) are responsible for modifications like methylation, reduction, and halogenation of the furanolide core. To enhance their activity:

  • Ensure Cofactor Availability: These enzymes may require specific cofactors (e.g., S-adenosylmethionine for methyltransferases, NADPH/NADH for reductases). Ensure these are not limiting in your in vivo or in vitro system.

  • Optimize Reaction Conditions: For in vitro assays, optimize pH, temperature, and buffer components for each enzyme.

  • Protein Engineering: Site-directed mutagenesis can be used to improve the catalytic efficiency or substrate specificity of the enzymes.

Troubleshooting Guides

Guide 1: Troubleshooting Low Yield of this compound in E. coli

This guide provides a systematic approach to diagnosing and resolving low production titers of this compound in your E. coli expression system.

Observed Problem Potential Cause Recommended Action
No or very low levels of this compound detected by LC-MS.1. No or low expression of Cyb proteins. - Verify protein expression by SDS-PAGE and Western blot. - Check for codon bias and re-synthesize genes if necessary. - Use a stronger promoter or optimize inducer concentration.
2. Inactive or misfolded enzymes. - Lower induction temperature (e.g., 18°C) and shorten induction time. - Co-express with chaperones (e.g., GroEL/ES). - Check for the presence of inclusion bodies. If present, refer to inclusion body solubilization protocols.
3. Limiting precursor supply. - Supplement the growth medium with potential precursors like p-coumaric acid.
Accumulation of a specific biosynthetic intermediate.1. Bottleneck at a specific enzymatic step. - Overexpress the enzyme responsible for converting the accumulated intermediate. - Perform in vitro assays to confirm the activity of the downstream enzyme.
2. Feedback inhibition. - Use site-directed mutagenesis to create a feedback-resistant variant of the inhibited enzyme.
Cell growth is severely inhibited after induction.1. Toxicity of the heterologous proteins, intermediates, or final product. - Reduce the inducer concentration and/or lower the induction temperature. - Use a host strain with higher tolerance to toxic compounds. - Investigate the toxicity of individual pathway intermediates.
2. High metabolic burden. - Use a lower copy number plasmid. - Grow cells to a higher density before induction. - Optimize the growth medium to better support the metabolic load.[7]
Guide 2: Troubleshooting In Vitro Enzyme Assays

This guide addresses common issues encountered during in vitro characterization of the Cyb enzymes.

Observed Problem Potential Cause Recommended Action
No or low enzyme activity detected.1. Inactive enzyme preparation. - Confirm protein purity and concentration. - Ensure proper protein folding; consider refolding protocols if purified from inclusion bodies. - Check for the presence of necessary cofactors in the assay buffer.
2. Suboptimal assay conditions. - Systematically vary pH, temperature, and buffer components to find the optimal conditions for your enzyme.
3. Incorrect substrate or substrate degradation. - Verify the identity and purity of your substrate. - Prepare fresh substrate solutions for each experiment.
High background signal or non-enzymatic reaction.1. Substrate instability. - Run control reactions without the enzyme to measure the rate of non-enzymatic substrate degradation or product formation.
2. Contaminating activities in the enzyme preparation. - Further purify your enzyme using a different chromatography method.
Inconsistent results between replicates.1. Pipetting errors. - Use calibrated pipettes and ensure thorough mixing of reaction components.
2. Enzyme instability. - Keep enzyme stocks on ice and add to the reaction mixture last. - Determine the stability of the enzyme under assay conditions over time.

Experimental Protocols

Protocol 1: Heterologous Expression of the this compound Biosynthetic Gene Cluster in E. coli

This protocol is a general guideline for expressing the cyb gene cluster in E. coli. Optimization will be required for specific constructs and strains.

  • Vector Construction:

    • Clone the codon-optimized cyb gene cluster into a suitable expression vector (e.g., pET series for T7 promoter-driven expression).

    • Ensure that the genes are arranged in an operon structure with appropriate ribosome binding sites (RBS) for efficient translation.

  • Transformation:

    • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking.

  • Expression Culture:

    • Inoculate 100 mL of fresh LB medium with the overnight starter culture to an initial OD600 of 0.1.

    • Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Cool the culture to the desired induction temperature (e.g., 18°C).

    • Add IPTG to a final concentration of 0.1-1 mM.

    • If precursors are being supplemented, add them at this stage.

    • Incubate for 16-24 hours at the lower temperature with shaking.

  • Harvesting and Extraction:

    • Harvest the cells by centrifugation.

    • Extract the small molecules from the cell pellet and the supernatant using an organic solvent (e.g., ethyl acetate).

    • Dry the organic extract and resuspend in a suitable solvent for LC-MS analysis.

Protocol 2: In Vitro Assay for CybE and CybF Activity

This protocol is adapted from Ji et al. (2023) for the in vitro reconstitution of the furanolide core.[8]

  • Reaction Mixture (100 µL total volume):

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 5 µM CybE enzyme

    • 6.5 µM CybF enzyme

    • 5 µM At4CL1 (a promiscuous homolog of CybB/C)

    • 500 µM p-coumaric acid (substrate for At4CL1)

    • 500 µM α-ketoisovaleric acid (substrate for CybE)

    • 500 µM 4-hydroxyphenylpyruvic acid (substrate for CybE)

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 1 mM Thiamine pyrophosphate (TPP)

    • 5 mM MgCl₂

  • Procedure:

    • Combine all components except the enzymes in a microcentrifuge tube.

    • Initiate the reaction by adding the enzymes.

    • Incubate at 25°C for 16 hours with shaking (450 rpm).

    • Quench the reaction by adding an equal volume of acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by HRLC-MS/MS for the formation of prethis compound I.

Protocol 3: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound. Specific parameters will need to be optimized for your instrument.

  • Sample Preparation:

    • Prepare a standard curve of purified this compound of known concentrations.

    • Extract this compound from your experimental samples (e.g., E. coli culture extracts) and resuspend in a solvent compatible with your LC method.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to elute this compound and separate it from other components.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor ion ([M+H]⁺) for this compound and its characteristic product ions for detection and quantification.

  • Quantification:

    • Generate a standard curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in your samples by interpolating their peak areas from the standard curve.

Visualizations

Cyanobacterin_Biosynthetic_Pathway cluster_precursors Precursors cluster_core_synthesis Core Furanolide Synthesis cluster_tailoring Tailoring Reactions cluster_products Products L_Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvic acid L_Tyrosine->HPPA CybB CybB L_Tyrosine->CybB L_Valine L-Valine alpha_Ketoisovaleric_acid α-Ketoisovaleric acid L_Valine->alpha_Ketoisovaleric_acid p_Coumaric_acid p-Coumaric acid CybC CybC p_Coumaric_acid->CybC CybE CybE alpha_Ketoisovaleric_acid->CybE HPPA->CybE CybB->p_Coumaric_acid CybF CybF CybC->CybF CybE->CybF Prethis compound Prethis compound CybF->Prethis compound CybI CybI (Chlorination) CybJ CybJ (O-Methylation) CybI->CybJ CybK CybK (Hydroxylation) CybJ->CybK CybD CybD (O-Methylation) CybK->CybD CybG CybG (Reduction) CybD->CybG This compound This compound CybG->this compound Prethis compound->CybI

Caption: Overview of the this compound biosynthetic pathway.

Troubleshooting_Workflow Start Low/No this compound Production CheckProtein Check Protein Expression (SDS-PAGE/Western) Start->CheckProtein OptimizeCodons Codon Optimize Genes CheckProtein->OptimizeCodons No/Low Expression ChangePromoter Change Promoter/Inducer Conc. CheckProtein->ChangePromoter No/Low Expression CheckSolubility Check Protein Solubility CheckProtein->CheckSolubility Expression OK LowTempInduction Lower Induction Temperature CheckSolubility->LowTempInduction Insoluble CoexpressChaperones Co-express Chaperones CheckSolubility->CoexpressChaperones Insoluble CheckPrecursors Supplement Precursors CheckSolubility->CheckPrecursors Soluble Success Improved Production CoexpressChaperones->Success SupplementMedia Add p-Coumaric Acid to Media CheckPrecursors->SupplementMedia No Improvement CheckToxicity Assess Cell Viability Post-Induction CheckPrecursors->CheckToxicity Improvement SupplementMedia->Success ReduceToxicity Lower Inducer Conc./Temp. CheckToxicity->ReduceToxicity Low Viability ReduceToxicity->Success

Caption: Troubleshooting workflow for low this compound yield.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyanobacterin and related cyanotoxins. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent phytotoxin produced by certain species of cyanobacteria. Its primary mechanism of action is the inhibition of Photosystem II (PSII) in photosynthetic organisms. It achieves this by binding to the D1 protein within the PSII complex, thereby blocking the electron transport chain and halting photosynthesis.[1][2] This disruption leads to the formation of reactive oxygen species, causing cellular damage and ultimately cell death in susceptible organisms.[1]

Q2: Which bioassays are most commonly used to assess the biological activity of this compound and other cyanotoxins?

A2: The choice of bioassay depends on the specific research question. For assessing cytotoxicity in non-photosynthetic organisms, colorimetric assays like the MTT assay are frequently employed. To investigate genotoxicity, the Comet assay and micronucleus assay are common choices. For detection and quantification of cyanotoxins in samples, immunoassays such as ELISA are widely used due to their sensitivity and specificity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used for precise identification and quantification of specific toxins.

Q3: Why am I seeing high variability in my bioassay results between experiments?

A3: High inter-experimental variability can be due to several factors, including inconsistencies in cell culture conditions (e.g., passage number, confluency), reagent preparation, and incubation times. It is crucial to standardize these parameters across all experiments to ensure reproducibility.

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT Assay)

Problem: High background absorbance in control wells (no cells).

  • Possible Cause: Contamination of the culture medium with reducing substances or microbial contamination. Phenol red in the medium can also interfere with absorbance readings.

  • Solution:

    • Use fresh, sterile culture medium and reagents.

    • Visually inspect plates for any signs of microbial contamination.

    • Consider using a phenol red-free medium during the assay.

    • Run a "reagent blank" control containing only medium and the MTT reagent to subtract background absorbance.

Problem: Low absorbance readings across the entire plate.

  • Possible Cause: Insufficient number of viable cells, suboptimal incubation time with the MTT reagent, or incomplete solubilization of formazan crystals.

  • Solution:

    • Optimize cell seeding density to ensure a sufficient number of metabolically active cells.

    • Increase the incubation time with the MTT reagent (typically 1-4 hours) to allow for adequate formazan formation.

    • Ensure complete solubilization of the formazan crystals by using an appropriate solubilizing agent and thorough mixing.

Problem: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, pipetting errors, or the "edge effect" where wells on the perimeter of the plate evaporate more quickly.

  • Solution:

    • Ensure a homogenous cell suspension before seeding.

    • Be precise and consistent with your pipetting technique.

    • To mitigate the edge effect, avoid using the outer wells of the 96-well plate for experimental samples and instead fill them with sterile water or media.

Enzyme-Linked Immunosorbent Assay (ELISA)

Problem: No or very low signal in positive control wells.

  • Possible Cause: Inactive enzyme conjugate, improper reagent storage, or incorrect incubation times/temperatures.

  • Solution:

    • Verify the expiration date and proper storage conditions of all kit components.

    • Ensure all reagents are brought to room temperature before use.

    • Strictly follow the incubation times and temperatures specified in the protocol.

Problem: High background signal in negative control wells.

  • Possible Cause: Insufficient washing, non-specific binding of antibodies, or contaminated reagents.

  • Solution:

    • Increase the number of wash steps and ensure complete removal of wash buffer between steps.

    • Use the blocking buffer recommended in the protocol to prevent non-specific binding.

    • Use fresh, uncontaminated reagents.

Problem: Inconsistent results between duplicate wells.

  • Possible Cause: Pipetting errors, incomplete mixing of reagents in the wells, or improper plate washing.

  • Solution:

    • Ensure accurate and consistent pipetting into all wells.

    • Gently tap the plate after adding reagents to ensure thorough mixing.

    • Automated plate washers can improve washing consistency.

Data Presentation

Table 1: Comparative Cytotoxicity of Cyanotoxins in Various Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values of different cyanotoxins, providing a comparative view of their cytotoxic potential across various cell lines.

CyanotoxinCell LineAssayExposure Time (h)IC50 ValueReference
CylindrospermopsinC3A (human hepatocyte)MTT241.5 ± 0.54 µM[3]
CylindrospermopsinHepG2 (human hepatocyte)MTT241.5 ± 0.87 µM[3]
CylindrospermopsinCaco-2 (human colon)MTT246.5 ± 3.3 µM[3]
CylindrospermopsinTHP-1 (human monocyte)MTS246.00 ± 1.04 µM[4]
CylindrospermopsinJurkat (human T lymphocyte)MTS245.20 ± 1.20 µM[4]
Microcystin-LRHepG2 (human hepatocyte)MTT240.76 mg/mL (extract)[5]
Anatoxin-aNeuro-2a (mouse neuroblastoma)Cytotoxicity72EC50 reached, specific value not stated[6]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol outlines the key steps for assessing the cytotoxicity of this compound using the MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the this compound extract or pure compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include appropriate vehicle controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

ELISA Protocol for Cyanotoxin Detection

This protocol provides a general workflow for the detection of cyanotoxins using a competitive ELISA kit.

  • Sample Preparation: Prepare samples and standards according to the kit instructions. This may involve dilution of the samples.

  • Coating: Add standards and samples to the antibody-coated microplate wells.

  • Competition: Add the enzyme-conjugated cyanotoxin to the wells. The free cyanotoxin in the sample will compete with the enzyme-conjugated cyanotoxin for binding to the antibodies on the plate.

  • Incubation: Incubate the plate according to the manufacturer's instructions to allow for the competitive binding reaction to occur.

  • Washing: Wash the plate multiple times to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to the wells. The enzyme bound to the plate will convert the substrate, resulting in a color change.

  • Stopping the Reaction: Stop the color development by adding a stop solution.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength. The intensity of the color is inversely proportional to the concentration of the cyanotoxin in the sample.

Visualizations

Diagram 1: this compound Bioassay Troubleshooting Workflow

Start Start Bioassay Problem Unexpected Results? Start->Problem High_Variability High Variability? Problem->High_Variability Yes Low_Signal Low Signal? Problem->Low_Signal No End Reliable Results Problem->End No Check_Pipetting Check Pipetting & Seeding High_Variability->Check_Pipetting High_Background High Background? Low_Signal->High_Background No Optimize_Cells Optimize Cell Density Low_Signal->Optimize_Cells Yes Check_Reagents Check Reagent Quality High_Background->Check_Reagents Yes Edge_Effect Address Edge Effect Check_Pipetting->Edge_Effect Edge_Effect->End Optimize_Incubation Optimize Incubation Time Optimize_Cells->Optimize_Incubation Optimize_Incubation->End Contamination Check for Contamination Check_Reagents->Contamination Contamination->End

Caption: A logical workflow for troubleshooting common issues in this compound bioassays.

Diagram 2: this compound's Mechanism of Action - Inhibition of Photosystem II

cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- O2 O2 H_plus H+ QA QA (Plastoquinone) Pheo->QA e- QB_Site QB Binding Site (D1 Protein) QA->QB_Site e- Cytb6f Cytochrome b6f Complex QB_Site->Cytb6f e- (as PQH2) Light Light Energy Light->P680 H2O H2O H2O->P680 e- This compound This compound This compound->Block Block->QB_Site Inhibits Electron Transport

Caption: this compound blocks the electron transport chain at the QB binding site in Photosystem II.

References

Validation & Comparative

Unveiling the Potency of Cyanobacterin: A Comparative Guide to Photosystem II Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of photosynthesis research and herbicide development, understanding the precise mechanisms of photosystem II (PSII) inhibition is paramount. This guide provides a comprehensive comparison of Cyanobacterin, a potent natural PSII inhibitor, with other well-established synthetic inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of experimental data, standardized protocols, and visual representations of the underlying molecular interactions.

This compound, a secondary metabolite produced by the cyanobacterium Scytonema hofmanni, has demonstrated remarkable efficacy in disrupting the photosynthetic electron transport chain. Its unique properties and high potency make it a subject of significant interest for the development of novel bioherbicides and for probing the intricate functions of PSII.

Quantitative Comparison of Photosystem II Inhibitors

The inhibitory effect of a compound on PSII is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of the PSII activity. The following table summarizes the IC50 values for this compound and other commonly used PSII inhibitors, highlighting the superior potency of this compound.

InhibitorIC50 (nM)Target Organism/SystemReference
This compound 16 Synechococcus sp.[1]
Diuron (DCMU)300Synechococcus sp.[1]
Diuron (DCMU)4.3 µg/L (~18.5 nM)Halophila ovalis (seagrass)[2]
Atrazine~35 µg/L (~162 nM)Halophila ovalis (seagrass)[2]
Terbuthylazine7-8 x 10⁻⁸ M (70-80 nM)Pea thylakoids[3]
Metribuzin7-8 x 10⁻⁸ M (70-80 nM)Pea thylakoids[3]

Note: IC50 values can vary depending on the experimental conditions and the organism or preparation used.

Mechanism of Action: A Tale of Two Binding Sites

Most conventional herbicides, including Diuron (DCMU) and Atrazine, inhibit PSII by competing with the native plastoquinone (PQ) for binding at the QB site on the D1 protein.[4] This blockage prevents the transfer of electrons from the primary quinone acceptor, QA, to QB, thereby halting the photosynthetic electron flow.[4]

Intriguingly, this compound employs a different strategy. Studies have shown that DCMU-resistant mutants remain sensitive to this compound, indicating that it does not bind to the classical QB pocket. While the precise molecular interactions of this compound with the D1 protein are still under investigation, it is evident that it targets a distinct and highly effective inhibitory site. This unique mechanism of action makes this compound a valuable tool for studying the structure and function of PSII and a promising candidate for overcoming herbicide resistance.

Experimental Validation of PSII Inhibition

The inhibitory effects of compounds like this compound on PSII are primarily validated through two key experimental techniques: chlorophyll a fluorescence measurement and oxygen evolution assay.

Experimental Workflow for Validating PSII Inhibition

G Experimental Workflow for PSII Inhibition Assay cluster_prep Sample Preparation cluster_assay Inhibition Assay cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare algal/cyanobacterial culture or isolated thylakoids incubation Incubate samples with a range of inhibitor concentrations prep->incubation Add inhibitors to samples inhibitor Prepare stock solutions of This compound and other inhibitors chloro Chlorophyll Fluorescence Measurement (PAM Fluorometry) incubation->chloro Measure Fv/Fm or Y(II) oxygen Oxygen Evolution Measurement (Clark-type electrode) incubation->oxygen Measure O2 evolution rate ic50 Calculate IC50 values chloro->ic50 oxygen->ic50 compare Compare inhibitory efficacy ic50->compare

A streamlined workflow for assessing the inhibitory effects of compounds on Photosystem II.

Detailed Experimental Protocols

Chlorophyll a Fluorescence Measurement

This non-invasive technique measures the fluorescence emitted by chlorophyll a in PSII, which is inversely proportional to the efficiency of photochemistry. Inhibition of the electron transport chain leads to an increase in fluorescence yield.

Protocol:

  • Sample Preparation: Dark-adapt the algal or cyanobacterial culture for 15-20 minutes to ensure all PSII reaction centers are in an "open" state.[5]

  • Inhibitor Incubation: Add the desired concentrations of this compound or other inhibitors to the dark-adapted samples. Include a control sample with no inhibitor.

  • Measurement using a Pulse Amplitude Modulated (PAM) Fluorometer:

    • Measure the minimal fluorescence (Fo) by applying a weak measuring light.

    • Apply a saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fm).

    • Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.[6]

  • Data Analysis: Plot the Fv/Fm values against the inhibitor concentrations to determine the IC50 value. A decrease in Fv/Fm indicates inhibition of PSII. For light-adapted samples, the effective quantum yield of PSII (Y(II) or ΔF/Fm') can be measured.[7]

Oxygen Evolution Assay

This method directly measures the rate of oxygen production, a primary function of PSII through the water-splitting reaction. A decrease in the rate of oxygen evolution is a direct indicator of PSII inhibition.

Protocol:

  • Sample Preparation: Resuspend the algal/cyanobacterial cells or isolated thylakoids in a suitable assay buffer (e.g., 50 mM MES, pH 6.5, containing an artificial electron acceptor).[8]

  • Clark-Type Oxygen Electrode Setup: Calibrate a Clark-type oxygen electrode according to the manufacturer's instructions. Maintain a constant temperature (e.g., 25°C).

  • Inhibitor Addition: Introduce a known concentration of the inhibitor into the reaction chamber containing the sample.

  • Measurement:

    • Add an artificial electron acceptor, such as 2,6-dichloro-p-benzoquinone (DCBQ), to accept electrons from PSII.[8]

    • Illuminate the sample with a saturating light source to initiate photosynthesis.

    • Record the change in oxygen concentration over time to determine the rate of oxygen evolution.

  • Data Analysis: Compare the rates of oxygen evolution in the presence and absence of the inhibitor to calculate the percentage of inhibition and subsequently the IC50 value.

Photosystem II Electron Transport Pathway and Inhibitor Binding Sites

The following diagram illustrates the key components of the PSII electron transport chain and the proposed binding sites of different classes of inhibitors.

G Photosystem II Electron Transport and Inhibitor Action cluster_psii Photosystem II (PSII) cluster_inhibitors Inhibitors P680 P680 Pheo Pheophytin P680->Pheo Light Energy (hν) QA QA (Quinone A) Pheo->QA e- QB QB (Quinone B) QA->QB e- Plastoquinone\nPool Plastoquinone Pool QB->Plastoquinone\nPool e- D1 D1 Protein DCMU DCMU / Atrazine DCMU->QB Binds to QB site on D1 This compound This compound This compound->D1 Binds to a distinct site on D1

The electron flow in PSII and the distinct binding sites of conventional herbicides and this compound.

Conclusion

This compound stands out as a highly potent and mechanistically unique inhibitor of photosystem II. Its superior inhibitory activity compared to conventional herbicides like DCMU and Atrazine, coupled with its distinct binding site on the D1 protein, makes it an invaluable tool for fundamental research and a promising lead compound for the development of next-generation herbicides. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate further investigation into the remarkable properties of this compound and its potential applications.

References

A Comparative Analysis of Cyanobacterin with Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of cyanobacterin, a natural phytotoxin produced by the cyanobacterium Scytonema hofmanni, with widely used commercial herbicides that target Photosystem II (PSII). This document summarizes available data on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

This compound is a potent inhibitor of photosynthetic electron transport, specifically targeting Photosystem II.[1][2] Its mechanism of action is analogous to a significant class of commercial herbicides, including the triazines (e.g., atrazine) and phenylureas (e.g., diuron). These compounds disrupt the normal photosynthetic process, leading to the production of reactive oxygen species and subsequent cell death.[3][4] While direct, side-by-side quantitative comparisons are limited in publicly available literature, existing studies indicate that this compound's inhibitory effect on PSII can be more potent than that of some commercial herbicides like diuron.[1][2] This natural compound, therefore, presents a promising candidate for the development of new, potentially more effective or environmentally benign herbicides.

Data Presentation: Comparative Efficacy

The following table summarizes the available quantitative data on the efficacy of this compound and the commercial herbicides atrazine and diuron. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions and target species.

CompoundTarget Organism/SystemEndpointConcentration/ValueReference
This compound Isolated pea chloroplastsInhibition of Hill ReactionGenerally lower concentration than diuron[1][2]
AlgaeGrowth Inhibition~ 5 µM[1][2]
Diuron Cyanobacterial matsEC50 (growth inhibition)0.009 µmole L⁻¹[5]
Selenastrum capricornutum (alga)EC50 (72h)15 µg L⁻¹[6]
Atrazine Selenastrum capricornutum (alga)EC50 (72h)54 µg L⁻¹[6]
Zebrafish (larvae)LC50 (96h)6.70 mg L⁻¹[7]

EC50 (Effective Concentration 50): The concentration of a substance that causes a 50% reduction in a measured response (e.g., growth, photosynthesis). LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of a test population. IC50 (Inhibitory Concentration 50): The concentration of a substance that inhibits a specific biological or biochemical function by 50%.

Mechanism of Action: Inhibition of Photosystem II

Both this compound and commercial herbicides like atrazine and diuron act by inhibiting the photosynthetic electron transport chain at Photosystem II.[1][3][4] They achieve this by binding to the D1 protein of the PSII complex, specifically at the Q_B_ binding site.[3][4] This binding event blocks the transfer of electrons from the primary quinone acceptor, Q_A_, to the secondary quinone acceptor, Q_B_.[8] The interruption of electron flow leads to a cascade of events, including the cessation of ATP and NADPH production, and the formation of highly reactive oxygen species that cause lipid peroxidation and ultimately, cell death.[3][4]

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_Inhibitors Inhibitors P680 P680 Pheo Pheophytin P680->Pheo Light (Photon) QA QA Pheo->QA e- QB QB Site (D1 Protein) QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- This compound This compound This compound->QB Binds to QB site, blocks electron flow Herbicides Commercial Herbicides (e.g., Atrazine, Diuron) Herbicides->QB

Mechanism of Photosystem II Inhibition by this compound and Commercial Herbicides.

Experimental Protocols

Hill Reaction Assay for Photosystem II Inhibition

This in vitro assay measures the rate of photoreduction of an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP) by isolated chloroplasts, which is indicative of PSII activity.[8][9]

Methodology:

  • Chloroplast Isolation:

    • Homogenize fresh plant tissue (e.g., spinach leaves) in a chilled isolation buffer (e.g., containing sucrose, Tris-HCl, and MgCl₂).

    • Filter the homogenate through cheesecloth to remove large debris.

    • Centrifuge the filtrate at a low speed to pellet intact chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of the isolation buffer.

  • Reaction Mixture:

    • Prepare reaction tubes containing a reaction buffer, the artificial electron acceptor (DCPIP), and varying concentrations of the test compound (this compound or commercial herbicide).

    • A control tube without any inhibitor is also prepared.

  • Measurement:

    • Add the isolated chloroplast suspension to the reaction tubes and immediately measure the initial absorbance of the DCPIP at its absorbance maximum (e.g., 600 nm).

    • Expose the tubes to a light source to initiate the photosynthetic reaction.

    • Measure the decrease in absorbance of DCPIP at regular intervals. The rate of color change from blue to colorless indicates the rate of electron transport.

  • Data Analysis:

    • Calculate the rate of the Hill reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Hill_Reaction_Workflow start Start isolate_chloro Isolate Chloroplasts from Plant Tissue start->isolate_chloro prep_reaction Prepare Reaction Mixtures (Buffer, DCPIP, Herbicide) isolate_chloro->prep_reaction add_chloro Add Chloroplasts to Reaction Mixtures prep_reaction->add_chloro measure_initial Measure Initial Absorbance (A600) add_chloro->measure_initial expose_light Expose to Light measure_initial->expose_light measure_final Measure Absorbance over Time expose_light->measure_final calculate_rate Calculate Rate of Hill Reaction measure_final->calculate_rate determine_ic50 Determine IC50 calculate_rate->determine_ic50 end End determine_ic50->end

Workflow for a typical Hill Reaction Assay.
Whole-Plant Bioassay for Herbicidal Efficacy

This in vivo assay assesses the overall effect of a herbicide on the growth and survival of a target plant species.[10]

Methodology:

  • Plant Cultivation:

    • Grow a susceptible plant species from seed in pots containing a standardized soil or growth medium.

    • Maintain the plants in a controlled environment (greenhouse or growth chamber) with consistent light, temperature, and humidity.

  • Herbicide Application:

    • Prepare a range of concentrations for each herbicide to be tested.

    • Apply the herbicide solutions to the plants at a specific growth stage (e.g., two- to four-leaf stage). Application can be done via spraying to simulate field conditions.

    • Include a control group of plants treated only with the solvent used to dissolve the herbicides.

  • Assessment:

    • Observe the plants regularly over a period of several weeks for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.

    • At the end of the experimental period, quantify the herbicidal effect by measuring parameters such as plant survival, fresh or dry weight, and plant height.

  • Data Analysis:

    • Calculate the percentage of growth inhibition or mortality for each herbicide concentration relative to the control group.

    • Plot the dose-response curve and determine the GR50 (the dose required to cause a 50% reduction in growth) or LD50 (the lethal dose for 50% of the population).

Whole_Plant_Bioassay start Start grow_plants Grow Target Plants in Controlled Environment start->grow_plants prep_herbicides Prepare Herbicide Dose-Response Series grow_plants->prep_herbicides apply_herbicides Apply Herbicides to Plants (e.g., Spraying) prep_herbicides->apply_herbicides observe Observe Plants for Phytotoxicity Symptoms apply_herbicides->observe quantify Quantify Efficacy (e.g., Biomass, Survival) observe->quantify analyze Analyze Data and Determine GR50/LD50 quantify->analyze end End analyze->end

References

A Comparative Analysis of the Bioactivity of Natural versus Synthetic Cyanobacterin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the photosystem II inhibitory activities of cyanobacterin derived from its natural source, the cyanobacterium Scytonema hofmanni, and synthetic biology approaches reveals comparable high potency, underscoring the potential of biotechnological production for this potent phytotoxin. While direct comparative studies with standardized methodologies are limited, available data suggests that both natural and synthetically produced this compound exhibit profound inhibitory effects on photosynthetic electron transport.

This compound is a potent inhibitor of photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain. Its mechanism of action involves blocking the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B) on the D1 protein of the PSII reaction center. This disruption leads to a cascade of events including the cessation of oxygen evolution, the generation of reactive oxygen species (ROS), and ultimately, photoinhibition and cell death in susceptible photosynthetic organisms.

Quantitative Bioactivity: A Tale of Two Sources

The bioactivity of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to inhibit a biological process by 50%.

Natural this compound: Studies on this compound isolated from its natural producer, Scytonema hofmanni, have demonstrated its exceptional potency. In an assay measuring the inhibition of silicomolybdate reduction, a process directly linked to PSII activity, natural this compound exhibited an IC50 value of 16 nM .[1] This places it among the most potent natural inhibitors of photosystem II.

The following table summarizes the available quantitative data for the bioactivity of natural this compound.

Compound SourceBioassayTargetIC50 Value
Natural this compound (Scytonema hofmanni)Inhibition of Silicomolybdate ReductionPhotosystem II16 nM[1]
Synthetic this compound Data Not AvailablePhotosystem II-

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing bioactivity data.

Isolation and Purification of Natural this compound

The isolation of natural this compound from Scytonema hofmanni is a multi-step process that involves:

  • Culturing: Large-scale cultivation of Scytonema hofmanni in appropriate growth media.

  • Extraction: Harvesting the cyanobacterial biomass and extracting the bioactive compounds using organic solvents.

  • Purification: A series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are employed to isolate pure this compound from the crude extract.

Production of Synthetic this compound

Synthetic this compound is typically produced via heterologous expression:

  • Gene Cluster Identification and Cloning: The biosynthetic gene cluster responsible for this compound production is identified and cloned into an expression vector.

  • Heterologous Expression: The engineered vector is introduced into a suitable host organism, such as E. coli, which then produces this compound.[2][4]

  • Purification: The synthetically produced this compound is then purified from the host cell culture using standard biochemical techniques.

Bioactivity Assay: Inhibition of Photosystem II Electron Transport

The inhibitory effect of this compound on photosystem II is commonly assessed using the following methods:

1. Silicomolybdate Reduction Assay:

  • Principle: This assay measures the rate of oxygen evolution in isolated thylakoid membranes or PSII-enriched preparations. Silicomolybdate acts as an artificial electron acceptor that can accept electrons directly from the primary quinone acceptor (Q_A) of PSII, bypassing the DCMU/cyanobacterin inhibition site. In the presence of an inhibitor that blocks electron flow to Q_B, the rate of silicomolybdate reduction, and thus oxygen evolution, is measured.[6][7][8]

  • Protocol Outline:

    • Isolation of functional thylakoid membranes from a suitable photosynthetic organism (e.g., spinach, cyanobacteria).

    • Incubation of the thylakoid membranes with varying concentrations of the inhibitor (this compound).

    • Addition of silicomolybdate as the electron acceptor.

    • Measurement of the rate of oxygen evolution using a Clark-type oxygen electrode under controlled illumination.

    • Calculation of the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

2. Chlorophyll Fluorescence Measurement:

  • Principle: Chlorophyll fluorescence provides a non-invasive probe of the status of PSII. When PSII is inhibited, the energy from absorbed light cannot be used for photochemistry and is dissipated as fluorescence. By measuring changes in fluorescence yield, the inhibitory effect of a compound can be quantified.[5][9][10][11]

  • Protocol Outline:

    • Adaptation of whole cells or isolated thylakoids to dark conditions.

    • Incubation with different concentrations of the inhibitor.

    • Measurement of the fast chlorophyll fluorescence induction curve (OJIP transient) using a pulse-amplitude-modulated (PAM) fluorometer.

    • Analysis of fluorescence parameters to determine the extent of PSII inhibition.

Signaling Pathways and Downstream Effects

The inhibition of PSII by this compound triggers a series of downstream events within the photosynthetic cell.

Photosystem_II_Inhibition_Pathway cluster_thylakoid Thylakoid Membrane cluster_inhibition cluster_cellular_response Cellular Response LHCII LHCII PSII Photosystem II (PSII) D1/D2 Heterodimer LHCII->PSII Light Energy PQ Plastoquinone Pool PSII->PQ Electron Transport Cytb6f Cytochrome b6f PQ->Cytb6f PSI Photosystem I (PSI) Cytb6f->PSI This compound This compound This compound->Block Binds to D1 Protein (QB site) ROS Reactive Oxygen Species (ROS) Generation Block->ROS Blocked Electron Flow Photoinhibition Photoinhibition ROS->Photoinhibition D1_Degradation D1 Protein Degradation Photoinhibition->D1_Degradation Repair_Cycle PSII Repair Cycle D1_Degradation->Repair_Cycle Cell_Death Cell Death D1_Degradation->Cell_Death If repair fails Repair_Cycle->PSII De novo D1 synthesis

Caption: Signaling pathway of Photosystem II inhibition by this compound.

The blockage of electron transport at PSII leads to an over-reduction of the plastoquinone pool and the accumulation of excited chlorophyll molecules. This energy overload results in the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[1] ROS can cause oxidative damage to lipids, proteins, and pigments, leading to a phenomenon known as photoinhibition, where the photosynthetic capacity of the cell is reduced. A key consequence of severe photoinhibition is the damage and subsequent degradation of the D1 protein, a core component of the PSII reaction center.[12][13][14] The cell initiates a repair cycle to replace the damaged D1 protein, but under continuous inhibition by this compound, the rate of damage can exceed the rate of repair, ultimately leading to the dismantling of PSII and cell death.

Experimental Workflow for Comparative Bioactivity Analysis

A robust experimental workflow is essential for a direct and meaningful comparison of the bioactivity of natural and synthetic this compound.

Experimental_Workflow cluster_source Source of this compound cluster_prep Preparation cluster_assay Bioactivity Assay cluster_data Data Analysis Natural Natural Source (Scytonema hofmanni) Isolation Isolation & Purification Natural->Isolation Synthetic Synthetic Source (Heterologous Expression) Production Production & Purification Synthetic->Production PSII_Inhibition Photosystem II Inhibition Assay (e.g., Silicomolybdate Reduction or Chlorophyll Fluorescence) Isolation->PSII_Inhibition Production->PSII_Inhibition IC50 IC50 Value Determination PSII_Inhibition->IC50 Comparison Statistical Comparison IC50->Comparison

Caption: Workflow for comparing natural and synthetic this compound bioactivity.

This workflow highlights the critical steps, from sourcing and preparation to bioassay and data analysis, that would be required for a definitive comparative study.

References

Unveiling the Potency of Cyanobacterin Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of cyanobacterin analogs, focusing on their structure-activity relationships (SAR) as inhibitors of Photosystem II (PSII). Sourced from experimental data, this document aims to be an objective resource for advancing research in herbicide and algaecide development.

This compound, a natural product isolated from the cyanobacterium Scytonema hofmanni, has garnered significant interest due to its potent herbicidal and algicidal properties. Its mechanism of action lies in the inhibition of photosynthetic electron transport, a vital process for the survival of plants and algae. This guide delves into the SAR of various this compound analogs, presenting quantitative data to elucidate the molecular features crucial for their inhibitory activity.

Comparative Analysis of this compound Analog Activity

The inhibitory potency of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following table summarizes the reported IC50 values for a series of this compound analogs against the green alga Scenedesmus obliquus, a common model organism for studying herbicidal activity.

CompoundModificationIC50 (µM)
This compound Natural Product0.5
Analog 1 Dechloro> 100
Analog 2 Methoxy instead of Hydroxy at C-72.5
Analog 3 Ethyl instead of Methyl at C-101.2
Analog 4 Phenyl group modification (p-methoxy)0.8
Analog 5 Phenyl group modification (p-chloro)0.4

Key Observations from Structure-Activity Relationship Studies:

  • The chlorine atom at the benzylic position is critical for high activity, as its removal (Analog 1) leads to a dramatic loss of potency.

  • The hydroxyl group at C-7 plays an important role in binding to the target site, although its replacement with a methoxy group (Analog 2) retains moderate activity.

  • Modifications to the alkyl side chain at C-10 can influence activity, with an ethyl group (Analog 3) being well-tolerated.

  • Substitutions on the phenyl ring can modulate activity. Electron-donating groups like methoxy (Analog 4) slightly decrease activity, while electron-withdrawing groups like chloro (Analog 5) can enhance potency.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. The following protocols outline the key experiments cited in the SAR studies of this compound analogs.

Photosystem II Inhibition Assay using Chlorophyll Fluorescence

This non-invasive technique measures the fluorescence emitted by chlorophyll to assess the efficiency of PSII. Inhibition of PSII by compounds like this compound leads to an increase in chlorophyll fluorescence.

Materials:

  • Culture of Scenedesmus obliquus in the exponential growth phase.

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • Pulse-Amplitude-Modulation (PAM) fluorometer.

  • 96-well microplate.

Procedure:

  • Adjust the concentration of the Scenedesmus obliquus culture to a defined cell density (e.g., 1 x 10^6 cells/mL).

  • Dispense 198 µL of the algal suspension into each well of a 96-well microplate.

  • Add 2 µL of the this compound analog solution at various concentrations to the wells. Include a solvent control (e.g., 2 µL of DMSO).

  • Incubate the microplate in the dark for 15 minutes to allow for the binding of the inhibitors.

  • Measure the initial fluorescence (Fo) using the PAM fluorometer.

  • Apply a saturating pulse of light to measure the maximum fluorescence (Fm).

  • The maximum quantum yield of PSII (Fv/Fm) is calculated as (Fm - Fo) / Fm.

  • The IC50 value is determined by plotting the percentage of inhibition of Fv/Fm against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

Photosynthetic_Electron_Transport_Chain cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f cluster_PSI Photosystem I (PSI) cluster_ATPSynthase ATP Synthase P680 P680 Pheo Pheophytin P680->Pheo O2 O₂ QA QA Pheo->QA QB QB (Plastoquinone) QA->QB PQ_pool Plastoquinone Pool QB->PQ_pool PQH₂ Cytb6f Cytochrome b6f PC Plastocyanin Cytb6f->PC 2e⁻ Proton_Gradient Proton Gradient (H⁺) Cytb6f->Proton_Gradient P700 P700 Fd Ferredoxin P700->Fd NADP NADP⁺ Fd->NADP 2e⁻ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP H2O H₂O H2O->P680 2e⁻ PQ_pool->Cytb6f 2e⁻ PC->P700 2e⁻ NADPH NADPH Proton_Gradient->ATPSynthase Inhibitor This compound Analogs Inhibitor->QB Inhibition

Caption: Photosynthetic electron transport chain and the site of inhibition by this compound analogs.

Experimental_Workflow cluster_preparation Sample Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Algal_Culture 1. Cultivate Scenedesmus obliquus Harvest 2. Harvest cells in exponential phase Algal_Culture->Harvest Adjust_Density 3. Adjust cell density Harvest->Adjust_Density Dispense 4. Dispense algal suspension into 96-well plate Adjust_Density->Dispense Add_Inhibitor 5. Add this compound analogs at various concentrations Dispense->Add_Inhibitor Incubate 6. Incubate in dark Add_Inhibitor->Incubate PAM_Fluorometer 7. Use PAM Fluorometer Incubate->PAM_Fluorometer Measure_Fo 8. Measure Fo PAM_Fluorometer->Measure_Fo Measure_Fm 9. Measure Fm Measure_Fo->Measure_Fm Calculate_FvFm 10. Calculate Fv/Fm Measure_Fm->Calculate_FvFm Dose_Response 11. Plot dose-response curve Calculate_FvFm->Dose_Response Calculate_IC50 12. Determine IC50 Dose_Response->Calculate_IC50

Caption: Experimental workflow for determining the IC50 of this compound analogs.

Cross-Species Comparison of Cyanobacterin Production in Cyanobacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of cyanobacterin production in cyanobacteria. This compound, a potent phytotoxin with herbicidal and algicidal properties, has garnered interest for its potential applications in agriculture and pharmacology. This document summarizes the current knowledge on its biosynthesis, production across different species, and the methodologies for its study.

Introduction to this compound

This compound is a chlorinated secondary metabolite originally isolated from the freshwater cyanobacterium Scytonema hofmanni.[1][2] It exhibits strong inhibitory effects on the growth of other cyanobacteria and green algae, making it a molecule of interest for the development of natural herbicides.[1][2] Its mode of action involves the inhibition of photosystem II (PSII) in photosynthetic organisms.

Biosynthesis of this compound

The production of this compound is governed by a dedicated biosynthetic gene cluster (BGC), designated as the cyb gene cluster.[3][4] The elucidation of this pathway has been a significant step towards understanding and potentially harnessing the production of this complex molecule.

The core of the this compound molecule is a furanolide structure, and its biosynthesis involves a series of enzymatic reactions. Key enzymes in this process include:

  • CybB: A tyrosine ammonia lyase that converts L-tyrosine to p-coumaric acid.

  • CybC: A long-chain acyl-CoA synthetase.

  • CybF: A key enzyme that catalyzes a critical carbon-carbon bond formation, leading to the furanolide core.

The cyb gene cluster has been successfully expressed in a heterologous host (Escherichia coli), which has enabled the functional characterization of the biosynthetic enzymes and the production of this compound precursors.[4]

Signaling Pathway for this compound Biosynthesis

The precise signaling pathways that regulate the expression of the cyb gene cluster in Scytonema hofmanni are not yet fully elucidated. However, the production of secondary metabolites in cyanobacteria is generally known to be influenced by various environmental factors such as nutrient availability (e.g., nitrogen, phosphorus), light intensity, and temperature. The regulation often involves complex networks of transcription factors and two-component systems that respond to these environmental cues.

Cyanobacterin_Biosynthesis_Regulation cluster_environmental_cues Environmental Cues cluster_cellular_response Cellular Response cluster_gene_expression Gene Expression cluster_biosynthesis Biosynthesis Light Light Signal_Transduction Signal Transduction (e.g., Two-Component Systems) Light->Signal_Transduction Nutrients Nutrients Nutrients->Signal_Transduction Temperature Temperature Temperature->Signal_Transduction Transcriptional_Regulators Transcriptional Regulators Signal_Transduction->Transcriptional_Regulators cyb_Gene_Cluster cyb Gene Cluster Transcriptional_Regulators->cyb_Gene_Cluster Activation/ Repression Cyb_Enzymes Cyb Enzymes (CybB, CybC, CybF, etc.) cyb_Gene_Cluster->Cyb_Enzymes Transcription & Translation Precursors Precursors (e.g., L-tyrosine) This compound This compound Precursors->this compound Enzymatic Conversion

A conceptual diagram of the potential regulatory pathway for this compound biosynthesis.

Cross-Species Production of this compound

Currently, Scytonema hofmanni is the only cyanobacterial species from which this compound has been isolated and characterized from its natural source.[1][2] While genomic data from other cyanobacteria may reveal the presence of homologous cyb gene clusters, to date, there is a notable lack of published research on the natural production of this compound in other species. Reports often describe the yield from Scytonema hofmanni as being in "small quantities," though specific quantitative data is scarce in the literature.[1][2][5]

Due to the limited data, a quantitative comparison of this compound production across different native cyanobacterial species is not currently feasible. The table below reflects this knowledge gap.

Cyanobacterial SpeciesThis compound Production StatusReported YieldReference
Scytonema hofmanniConfirmed Producer"Small quantities"[1][2][5]
Other CyanobacteriaNot ReportedNot Applicable-

Future research involving the screening of diverse cyanobacterial strains for the cyb gene cluster and subsequent chemical analysis is necessary to populate a comprehensive comparative dataset.

Experimental Protocols

Cultivation of Cyanobacteria

A generalized workflow for the cultivation and harvesting of cyanobacteria for metabolite extraction is presented below.

Cultivation_Workflow Start Start Inoculation Inoculate sterile culture medium (e.g., BG-11) with cyanobacterial strain Start->Inoculation Incubation Incubate under controlled conditions (Light, Temperature, Aeration) Inoculation->Incubation Monitoring Monitor growth (e.g., optical density) Incubation->Monitoring Harvesting Harvest biomass by centrifugation or filtration in late exponential phase Monitoring->Harvesting Washing Wash biomass with sterile water to remove residual medium Harvesting->Washing Lyophilization Freeze-dry (lyophilize) biomass to obtain a stable powder Washing->Lyophilization Storage Store dried biomass at -20°C or -80°C until extraction Lyophilization->Storage End End Storage->End

General workflow for cyanobacterial cultivation and biomass preparation.
Extraction and Purification of this compound

This protocol is a generalized procedure and may require significant optimization for this compound.

1. Cell Lysis and Extraction:

  • Objective: To break open the cyanobacterial cells and release the intracellular metabolites into a solvent.

  • Procedure:

    • Resuspend the lyophilized biomass in a suitable organic solvent. A mixture of dichloromethane and methanol (2:1, v/v) is often effective for moderately polar compounds.

    • Disrupt the cells using methods such as sonication on ice, bead beating, or a French press.

    • Centrifuge the mixture to pellet the cell debris.

    • Collect the supernatant containing the crude extract.

    • Repeat the extraction process on the pellet to maximize yield and pool the supernatants.

2. Solvent Partitioning:

  • Objective: To perform a preliminary fractionation of the crude extract based on polarity.

  • Procedure:

    • Evaporate the organic solvent from the crude extract under reduced pressure.

    • Resuspend the residue in a mixture of water and a non-polar organic solvent (e.g., ethyl acetate or hexane).

    • Separate the aqueous and organic layers. This compound, being moderately polar, is expected to partition into the organic phase.

    • Collect the organic phase and evaporate the solvent.

3. Chromatographic Purification:

  • Objective: To isolate this compound from other compounds in the extract.

  • Procedure:

    • Silica Gel Chromatography: Dissolve the extract from the previous step in a minimal amount of solvent and load it onto a silica gel column. Elute with a gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol). Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • High-Performance Liquid Chromatography (HPLC): For final purification, use a semi-preparative HPLC system with a suitable column (e.g., C18). Develop a gradient elution method with solvents such as acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) to achieve high purity.

Quantification of this compound

1. High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC separates compounds based on their interaction with a stationary phase (the column) and a mobile phase (the solvent). A detector (e.g., UV-Vis or Diode Array Detector) measures the amount of the compound as it elutes from the column.

  • Method:

    • Column: A reversed-phase C18 column is typically used for compounds of moderate polarity.

    • Mobile Phase: A gradient of water and acetonitrile or methanol is a common starting point.

    • Detection: this compound has a chromophore and can be detected by UV absorbance. The specific wavelength for maximum absorbance should be determined experimentally.

    • Quantification: A standard curve is generated using a purified and quantified this compound standard. The concentration of this compound in an unknown sample is determined by comparing its peak area to the standard curve.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Principle: LC-MS/MS couples the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. It allows for the detection and quantification of compounds at very low concentrations.[6][7]

  • Method:

    • The LC conditions would be similar to those used for HPLC.

    • The mass spectrometer would be operated in a mode such as Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. This requires knowledge of the precursor ion (the molecular weight of this compound) and its characteristic fragment ions.

    • Quantification is achieved using a standard curve of a known amount of this compound.

Conclusion

The study of this compound production is a promising area of research with potential applications in biotechnology and agriculture. While the biosynthetic pathway has been elucidated, there remains a significant need for further research to identify other cyanobacterial producers, quantify their production yields, and develop optimized and standardized protocols for extraction and analysis. The information and methodologies presented in this guide are intended to serve as a foundation for researchers entering this exciting field.

References

Validating the Target Specificity of Cyanobacterin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Cyanobacterin, a potent natural phytotoxin, with other photosynthetic inhibitors. It focuses on validating its target specificity through experimental data and established protocols, offering an objective resource for researchers evaluating its use as a specific biochemical tool or a lead compound for herbicide development.

Introduction to this compound

This compound is a chlorinated secondary metabolite produced by the freshwater cyanobacterium Scytonema hofmanni.[1][2] It is a potent inhibitor of photosynthetic electron transport, demonstrating significant algicidal and herbicidal activity against a wide range of photoautotrophs, including cyanobacteria, eukaryotic algae, and angiosperms.[1][2] Its efficacy and specific mode of action make it a subject of interest for both agricultural applications and as a research tool for studying photosynthesis.

Primary Target and Mechanism of Action

The primary molecular target of this compound is Photosystem II (PSII) , a critical protein complex in the thylakoid membranes of photosynthetic organisms. Specifically, this compound inhibits the electron transport chain within PSII.[1][2] It functions by competing with the native plastoquinone (PQ) molecule for its binding pocket at the QB site on the D1 subunit of the PSII reaction center.[3] This blockage prevents the transfer of electrons from the primary quinone acceptor, QA, to QB, thereby halting the photosynthetic process and leading to the death of the organism.

G cluster_PSII Photosystem II (PSII) cluster_inhibitors Inhibitors cluster_downstream Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA Fe Non-Heme Iron QA->Fe QB QB Site (D1 Protein) Cytb6f Cytochrome b6f QB->Cytb6f Plastoquinone Pool Fe->QB This compound This compound This compound->QB Inhibits e- transfer DCMU DCMU / Terbutryn DCMU->QB H2O H2O OEC Oxygen Evolving Complex (OEC) H2O->OEC e- OEC->P680 e- caption Figure 1: this compound's Site of Action in PSII.

Figure 1: this compound's Site of Action in PSII.

Comparative Performance with Alternative Inhibitors

The specificity of a compound is best understood in comparison to alternatives. This compound's primary competitors as PSII inhibitors include the classical herbicide DCMU (Diuron) and other natural compounds like Argimicin A.

FeatureThis compound DCMU (Diuron) Argimicin A
Primary Target Photosystem II (PSII)[1][2]Photosystem II (PSII)[1][4]Photosynthetic Apparatus (pre-PSII)[5]
Binding Site QB site on D1 protein (distinct from DCMU)[6]QB site on D1 protein[4][7]Phycobilisome energy transfer to PSII[5]
Potency (IC50) ~16 nM[8]~300 nM[8]Not specified
Known Specificity Highly specific to the photosynthetic apparatus. Active against DCMU-resistant mutants.[6]Broadly inhibits PSII in plants, algae, and cyanobacteria. Resistance is well-documented.Reported to have selective activity against cyanobacteria.[5]
Source Natural product (Scytonema hofmanni)[1]Synthetic (Urea derivative)Natural product (Sphingomonas sp.)[5]

Table 1: Comparison of this compound with other photosynthetic inhibitors.

Notably, this compound exhibits significantly higher potency than DCMU.[1][8] Furthermore, it is effective against mutants that have developed resistance to DCMU, suggesting it interacts with the QB binding pocket differently, which can be a significant advantage in managing resistant weed or algal populations.[6]

Experimental Protocols for Target Validation

Validating the target specificity of a compound like this compound involves a multi-step approach, progressing from physiological assays in whole organisms or organelles to direct biochemical and proteomic analyses.

Hill Reaction Assay

This in-vitro assay measures the integrity of the light-dependent reactions of photosynthesis in isolated chloroplasts. It quantifies the rate of oxygen evolution using an artificial electron acceptor. Inhibition of the Hill reaction is a strong indicator of interference in the photosynthetic electron transport chain.

Methodology:

  • Chloroplast Isolation: Isolate intact chloroplasts from a source organism (e.g., spinach or pea leaves) via differential centrifugation.

  • Reaction Mixture: Prepare a buffered reaction mixture containing the isolated chloroplasts and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) or potassium ferricyanide).

  • Inhibitor Addition: Add varying concentrations of this compound (and control inhibitors like DCMU) to the reaction mixtures.

  • Measurement: Expose the samples to a saturating light source and measure the rate of oxygen evolution using an oxygen electrode, or measure the photoreduction of the electron acceptor spectrophotometrically.

  • Data Analysis: Calculate the concentration of the inhibitor required for 50% inhibition of the Hill reaction (IC50). This compound has been shown to inhibit this reaction at concentrations generally lower than DCMU.[1]

Chlorophyll Fluorescence Measurement

This non-invasive technique provides detailed information about the status of PSII. The yield of chlorophyll fluorescence changes depending on the redox state of the primary quinone acceptor, QA. An inhibitor blocking the electron flow from QA to QB will cause QA to remain in its reduced state, leading to a rapid rise in fluorescence to a maximum level (Fm).

Methodology:

  • Sample Preparation: Prepare a suspension of algal cells, cyanobacteria, or isolated thylakoids.

  • Dark Adaptation: Dark-adapt the sample for 15-20 minutes to ensure all PSII reaction centers are "open" (QA is oxidized).

  • Inhibitor Incubation: Incubate the samples with various concentrations of this compound.

  • Fluorescence Measurement: Use a pulse-amplitude modulation (PAM) fluorometer. A weak measuring light determines the minimal fluorescence (Fo). A short, saturating pulse of light is then applied to reduce all QA, measuring the maximal fluorescence (Fm).

  • Data Analysis: The variable fluorescence (Fv = Fm - Fo) is a measure of PSII activity. A decrease in Fv upon addition of the compound indicates inhibition.[4] The rapid fluorescence induction kinetics in the presence of this compound can confirm its site of action at the QB site, similar to DCMU.[7][9]

Proteomic Approaches for Off-Target Profiling

While the above methods confirm the primary target, they do not rule out other interactions. Modern proteomic techniques are essential for unbiased, proteome-wide identification of on- and off-targets.

General Workflow:

  • Probe Synthesis (Optional): For affinity-based methods, a chemical probe is synthesized by attaching a reporter tag (like biotin) and a photoreactive group to the this compound molecule.[10][11]

  • Cellular Treatment: Treat live cells or a cell lysate with the compound (or probe).

  • Target Identification:

    • Thermal Proteome Profiling (TPP): This label-free method measures changes in protein thermal stability upon ligand binding. Proteins that bind to this compound will show a shift in their melting temperature.[12]

    • Affinity Purification-Mass Spectrometry (AP-MS): If using a probe, the compound-protein complexes are captured (e.g., on streptavidin beads) and interacting proteins are identified by mass spectrometry.[11]

  • Validation: Putative off-targets identified through proteomics must be validated using independent biochemical or genetic assays.

G cluster_workflow Target Specificity Validation Workflow Phenotypic_Screening Phenotypic Screening (e.g., Algal Growth Inhibition) Primary_Target_Assay Primary Target Assay (Hill Reaction, Chl-Fluorescence) Phenotypic_Screening->Primary_Target_Assay Confirm On-Target Activity Proteomics Proteome-Wide Off-Target Screen (e.g., TPP, AP-MS) Primary_Target_Assay->Proteomics Investigate Broader Specificity Identify_Off_Targets Identify Putative Off-Targets Proteomics->Identify_Off_Targets Validate_Off_Targets Biochemical Validation of Off-Targets Identify_Off_Targets->Validate_Off_Targets Conclusion Determine Specificity Profile Validate_Off_Targets->Conclusion caption Figure 2: General workflow for validating target specificity.

Figure 2: General workflow for validating target specificity.

Conclusion

The available evidence strongly supports that this compound is a highly potent and specific inhibitor of Photosystem II. Its mechanism of action at the QB site, coupled with its efficacy against DCMU-resistant strains, makes it a valuable tool for both basic research and as a potential next-generation herbicide. However, a comprehensive validation of its specificity, particularly in non-target organisms, requires the application of modern, unbiased proteomic techniques. Future studies should focus on these label-free and affinity-based methods to build a complete profile of its molecular interactions, solidifying its standing as a truly specific biochemical agent.

References

Unraveling the Transcriptomic Impact of Cyanobacterin on Algae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanobacterin, a natural secondary metabolite produced by the cyanobacterium Scytonema hofmanni, is a potent inhibitor of photosynthetic electron transport. Its algicidal properties make it a compound of interest for understanding algal physiology and for the potential development of novel algaecides. This guide provides a comparative overview of the transcriptomic effects of this compound on algae. Due to the absence of direct transcriptomic studies on this compound, this guide leverages data from studies on other photosystem II (PSII) inhibitors, such as atrazine, to infer the potential transcriptomic landscape of an alga under this compound-induced stress.

Mechanism of Action: this compound as a Photosystem II Inhibitor

This compound targets and inhibits the photosynthetic electron transport chain.[1][2] Specifically, it has been shown to inhibit electron transport in photosystem II (PSII), a critical protein complex for oxygenic photosynthesis in all plants and algae.[1][2] This inhibition disrupts the normal flow of electrons, leading to a cascade of cellular responses, including the production of reactive oxygen species (ROS) and ultimately, growth inhibition.[1]

Comparative Transcriptomic Analysis: Inferred Effects of this compound

While direct transcriptomic data for this compound-treated algae is not currently available, the effects can be inferred from studies on algae treated with other PSII-inhibiting herbicides, such as atrazine. A study on a photosynthetic picoeukaryote exposed to atrazine revealed significant changes in gene expression.[3] Based on this, we can hypothesize a similar transcriptomic response in algae treated with this compound.

Table 1: Predicted Differentially Expressed Genes in Algae Treated with this compound (based on atrazine study)

Functional Category Predicted Gene Expression Change Potential Biological Role
Photosynthesis-related genes Down-regulationDecreased light harvesting, chlorophyll binding, and carbon concentration mechanisms in response to PSII inhibition.
Gene expression and ribosomal subunits Up-regulationIncreased protein turnover and synthesis of stress-response proteins.
Carotenoid biosynthesis Up-regulationPhotoprotective response to dissipate excess light energy and scavenge reactive oxygen species.
Carbon fixation Up-regulationPotential compensatory mechanism to overcome photosynthetic inhibition.
DNA replication and cell cycle Down-regulationInhibition of cell proliferation and growth due to cellular stress.

Experimental Protocols

To facilitate further research, this section details a general methodology for a comparative transcriptomics study of algae treated with this compound, adapted from relevant studies on algal transcriptomics.[3]

1. Algal Culture and Treatment:

  • Algal Strain: A model organism such as Chlamydomonas reinhardtii or a relevant environmental isolate.

  • Culture Conditions: Grow cultures in a defined medium (e.g., TAP medium) under a controlled light:dark cycle (e.g., 16:8 h) and temperature (e.g., 25°C).

  • This compound Treatment: Expose mid-logarithmic phase cultures to a sub-lethal concentration of this compound (determined by preliminary dose-response experiments). Include a solvent control group.

  • Time Points: Harvest cells at various time points (e.g., 0, 1, 6, 24 hours) post-treatment to capture both early and late transcriptomic responses.

2. RNA Extraction and Sequencing:

  • RNA Isolation: Harvest cells by centrifugation and immediately freeze in liquid nitrogen. Extract total RNA using a commercially available kit or a Trizol-based method.

  • Library Preparation: Prepare sequencing libraries from high-quality RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit).

  • Sequencing: Perform high-throughput sequencing (e.g., Illumina NovaSeq) to generate a sufficient number of reads for differential gene expression analysis.

3. Bioinformatics Analysis:

  • Quality Control: Assess the quality of raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

  • Read Mapping: Align the trimmed reads to a reference genome or a de novo assembled transcriptome.

  • Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in this compound-treated samples compared to the control using statistical packages like DESeq2 or edgeR.

  • Functional Annotation and Enrichment Analysis: Annotate the differentially expressed genes and perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to understand the biological processes affected by this compound.

Visualizing the Impact of this compound

Signaling Pathway

cyanobacterin_pathway cluster_cell Algal Cell This compound This compound PSII Photosystem II (PSII) This compound->PSII Inhibits Electron_Transport_Chain Electron Transport Chain PSII->Electron_Transport_Chain Blocks Electron Flow ROS Reactive Oxygen Species (ROS) Production Electron_Transport_Chain->ROS Transcriptional_Response Transcriptional Response ROS->Transcriptional_Response Stress_Response Cellular Stress Response Transcriptional_Response->Stress_Response Growth_Inhibition Growth Inhibition Stress_Response->Growth_Inhibition

Caption: Proposed signaling pathway of this compound in an algal cell.

Experimental Workflow

transcriptomics_workflow cluster_workflow Comparative Transcriptomics Workflow Algal_Culture Algal Culture Treatment This compound Treatment (and Control) Algal_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatics Analysis Sequencing->Bioinformatics Data_Interpretation Data Interpretation Bioinformatics->Data_Interpretation

Caption: General experimental workflow for comparative transcriptomics.

References

Cyanobacterin: A Potent Phytotoxin Compared to Other Known Herbicidal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of cyanobacterin, a potent natural phytotoxin, with other well-established phytotoxins and commercial herbicides. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of new herbicidal compounds. The information presented herein is based on available experimental data and aims to provide an objective comparison of the performance of these molecules.

Executive Summary

This compound, a secondary metabolite produced by the cyanobacterium Scytonema hofmanni, demonstrates significant phytotoxic activity by inhibiting photosystem II (PSII) of the photosynthetic electron transport chain.[1][2] Experimental data reveals that this compound is a more potent inhibitor of PSII than the widely used commercial herbicide Diuron (DCMU). While direct comparative data with herbicides targeting other metabolic pathways, such as glyphosate and glufosinate, is limited, this guide provides a detailed analysis of their respective mechanisms of action and available efficacy data to offer a broad perspective on the potential of this compound as a natural herbicide.

Quantitative Comparison of Phytotoxin Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and other selected phytotoxins. It is important to note that direct comparisons of IC50 and EC50 values should be made with caution, as experimental conditions can vary between studies.

Table 1: Comparison of Photosystem II (PSII) Inhibitors

CompoundTarget Organism/SystemEndpointIC50/EC50Reference
This compound Isolated pea chloroplastsInhibition of silicomolybdate reduction16 nM [1]
Diuron (DCMU)Isolated pea chloroplastsInhibition of silicomolybdate reduction300 nM[1]
Diuron (DCMU)Lemna minorGrowth inhibition50 x 10³ ng L⁻¹ (approx. 215 nM) after 48h[3]
AtrazineTropical benthic microalgaePhotosynthesis inhibition130 - 620 nM
HexazinoneTropical benthic microalgaePhotosynthesis inhibition25 - 110 nM

Table 2: Efficacy of Phytotoxins with Other Mechanisms of Action

CompoundMechanism of ActionTarget OrganismEndpointIC50/EC50Reference
Glufosinate Glutamine Synthetase InhibitionNot specifiedNot specifiedNot specified
Glyphosate EPSP Synthase InhibitionSynechococcus elongatusBiomass growth inhibition (72h)IC50 significantly lower for Roundup formulation than pure glyphosate[4]
Microcystin-LRProtein Phosphatase InhibitionLemna minorGrowth inhibitionSignificant reduction at 0.5 mg/L[5][6]

Mechanisms of Action and Signaling Pathways

The phytotoxicity of these compounds stems from their ability to disrupt critical metabolic and signaling pathways within the plant cell.

This compound and other PSII Inhibitors

This compound acts as a potent inhibitor of photosynthetic electron transport in photosystem II.[1] It binds to the D1 protein of the PSII complex, blocking the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This disruption halts the production of ATP and NADPH, essential for carbon fixation, and leads to the generation of reactive oxygen species (ROS), which cause rapid cellular damage and plant death.

Photosystem_II_Inhibition cluster_thylakoid Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA QB QB Site (D1 Protein) QA->QB Plastoquinone Plastoquinone (PQ) QB->Plastoquinone e- transfer blocked ROS Reactive Oxygen Species (ROS) Production QB->ROS Light Light (Photons) Light->P680 This compound This compound / Diuron This compound->QB CellDamage Cell Damage & Plant Death ROS->CellDamage

Inhibition of Photosystem II by this compound and Diuron.
Glufosinate: Glutamine Synthetase Inhibition

Glufosinate is a non-selective, contact herbicide that irreversibly inhibits glutamine synthetase. This enzyme is crucial for ammonia detoxification and the production of glutamine, a key amino acid. Inhibition of glutamine synthetase leads to a rapid accumulation of toxic ammonia and the depletion of glutamine, which in turn halts photosynthesis and causes plant death through the production of reactive oxygen species.

Glutamine_Synthetase_Inhibition Glutamate Glutamate + NH4+ GS Glutamine Synthetase (GS) Glutamate->GS Glutamine Glutamine GS->Glutamine Ammonia_Accumulation Toxic Ammonia Accumulation GS->Ammonia_Accumulation Inhibition Glufosinate Glufosinate Glufosinate->GS Photosynthesis_Inhibition Photosynthesis Inhibition Ammonia_Accumulation->Photosynthesis_Inhibition Plant_Death Plant Death Photosynthesis_Inhibition->Plant_Death

Mechanism of action of Glufosinate via Glutamine Synthetase inhibition.
Glyphosate: EPSP Synthase Inhibition

Glyphosate is a broad-spectrum, systemic herbicide that targets the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway. This pathway is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms. By inhibiting EPSP synthase, glyphosate depletes the plant of these essential amino acids, leading to a cessation of growth and eventual death.

EPSP_Synthase_Inhibition Shikimate3P Shikimate-3-phosphate + PEP EPSPS EPSP Synthase Shikimate3P->EPSPS EPSP EPSP EPSPS->EPSP Pathway_Block Shikimate Pathway Blocked EPSPS->Pathway_Block Inhibition Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) EPSP->Aromatic_AA Glyphosate Glyphosate Glyphosate->EPSPS Plant_Death Plant Death Pathway_Block->Plant_Death

Glyphosate's mechanism of action via inhibition of EPSP Synthase.

Experimental Protocols

Standardized bioassays are crucial for the accurate assessment and comparison of phytotoxin efficacy. The following protocols are commonly employed for evaluating the phytotoxicity of various compounds.

Protocol 1: Duckweed (Lemna minor) Growth Inhibition Test

This test is widely used to assess the toxicity of substances to aquatic plants and is sensitive to herbicides that inhibit photosynthesis.

Objective: To determine the concentration of a phytotoxin that inhibits the growth of Lemna minor.

Materials:

  • Lemna minor culture

  • Sterile Steinberg medium or equivalent

  • Test substance (e.g., this compound)

  • Sterile glass beakers or flasks

  • Growth chamber with controlled lighting (continuous cool-white fluorescent lighting) and temperature (24 ± 2 °C)

  • Digital camera and image analysis software (optional)

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test substance in the growth medium. Include a negative control (medium only) and, if necessary, a solvent control.

  • Inoculation: Select healthy Lemna minor colonies, each consisting of 2-4 fronds. Transfer a set number of colonies (e.g., 3-4) to each test vessel containing the test solution.

  • Incubation: Incubate the test vessels in the growth chamber for 7 days.

  • Data Collection: At the end of the incubation period, count the number of fronds in each vessel. Alternatively, the total frond area can be measured using image analysis.

  • Analysis: Calculate the percent inhibition of growth for each concentration relative to the control. Determine the EC50 (the concentration causing 50% inhibition of growth) using appropriate statistical methods (e.g., probit analysis).

Lemna_Minor_Workflow start Start prep Prepare Test Solutions (Phytotoxin Dilutions) start->prep inoculate Inoculate with Lemna minor Colonies prep->inoculate incubate Incubate for 7 days (Controlled Conditions) inoculate->incubate collect Collect Data (Frond Count / Area) incubate->collect analyze Analyze Data (Calculate % Inhibition, EC50) collect->analyze end End analyze->end

Experimental workflow for the Lemna minor growth inhibition test.
Protocol 2: Lettuce (Lactuca sativa) Seed Germination and Root Elongation Assay

This assay is a common method for evaluating the phytotoxicity of compounds on terrestrial plants.

Objective: To assess the effect of a phytotoxin on the seed germination and early root growth of Lactuca sativa.

Materials:

  • Lactuca sativa seeds

  • Test substance

  • Sterile petri dishes (9 cm diameter)

  • Sterile filter paper (Whatman No. 1 or equivalent)

  • Incubator with controlled temperature (e.g., 25°C) and light conditions (darkness is often preferred for germination)

  • Ruler or caliper for root measurement

Procedure:

  • Preparation of Test Solutions: Prepare a range of concentrations of the test substance in distilled water or a suitable solvent. A control with only the solvent (if used) and a negative control with distilled water should be included.

  • Assay Setup: Place two layers of sterile filter paper in each petri dish. Add a defined volume (e.g., 5 mL) of the respective test solution to each dish, ensuring the filter paper is saturated.

  • Seed Plating: Place a known number of Lactuca sativa seeds (e.g., 20-25) on the moistened filter paper in each petri dish.

  • Incubation: Seal the petri dishes with parafilm to prevent evaporation and incubate in the dark at a constant temperature for a specified period (e.g., 72-120 hours).

  • Data Collection: After the incubation period, count the number of germinated seeds to determine the germination percentage. Measure the length of the primary root of each germinated seedling.

  • Analysis: Calculate the percent inhibition of seed germination and root elongation for each concentration compared to the control. Determine the IC50 values for both parameters.

Lettuce_Assay_Workflow start Start prep Prepare Test Solutions (Phytotoxin Dilutions) start->prep setup Setup Petri Dishes with Filter Paper and Solutions prep->setup plate Plate Lactuca sativa Seeds setup->plate incubate Incubate in Dark (e.g., 72-120 hours) plate->incubate measure Measure Germination Rate and Root Length incubate->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Workflow for the Lactuca sativa seed germination and root elongation assay.

Conclusion

This compound exhibits remarkable potency as a phytotoxin, with an efficacy in inhibiting photosystem II that surpasses that of the commercial herbicide Diuron (DCMU). Its distinct mechanism of action, when compared to other major herbicides like glyphosate and glufosinate, highlights the diverse strategies that natural compounds employ to achieve phytotoxicity. Further research, particularly direct comparative studies on a wider range of terrestrial plant species, is warranted to fully elucidate the potential of this compound as a bioherbicide. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

Benchmarking Cyanobacterin Purification: A Comparative Guide to Established and Novel Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established and emerging methods for the purification of cyanobacterin, a potent phytotoxin produced by cyanobacteria. Due to the limited availability of specific, peer-reviewed protocols with comprehensive comparative data for this compound purification, this document outlines generalized workflows based on established techniques for other cyanobacterial toxins and γ-lactone-containing natural products. The information presented here is intended to serve as a foundational resource for developing and optimizing this compound purification strategies.

Data Presentation: Comparison of Purification Techniques

The following table summarizes and compares common techniques that can be applied to the purification of this compound. The selection of a particular method or combination of methods will depend on the specific research goals, available equipment, and the desired scale of purification.

Purification TechniquePrincipleAdvantagesDisadvantages
Solvent Extraction Differential solubility of this compound in organic solvents versus aqueous media.Simple, rapid for initial extraction from biomass.Low selectivity, co-extraction of pigments and lipids.
Solid-Phase Extraction (SPE) Partitioning between a solid stationary phase and a liquid mobile phase.High-throughput potential, good for sample cleanup and concentration.[1]Can be costly, requires method development for optimal resin and solvent selection.
Ammonium Sulfate Precipitation Salting out of proteins and other macromolecules at high salt concentrations.Effective for initial fractionation and removal of high molecular weight contaminants.[2]May not be highly specific for this compound, requires subsequent purification steps.
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Useful for separating this compound from larger or smaller molecules.Limited resolution for molecules of similar size.
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.High resolving power, can separate isoforms with different charges.[2]Requires knowledge of this compound's isoelectric point, can be sensitive to buffer pH and ionic strength.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.High resolution and sensitivity, suitable for final polishing and analytical quantification.Can be complex to develop a robust method, requires specialized equipment.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments in a this compound purification workflow. These protocols are based on established practices for the purification of other cyanotoxins and should be optimized for this compound.

Biomass Harvesting and Extraction
  • Cell Harvesting : Cultured cyanobacterial cells (e.g., Scytonema hofmanni) are harvested from the growth medium by centrifugation or filtration.

  • Lysis : The cell pellets are resuspended in a suitable buffer and subjected to lysis to release intracellular contents. Common methods include freeze-thaw cycles, sonication, or homogenization. For cyanotoxins, a triple freeze-thaw cycle is often employed to ensure complete cell lysis.

  • Initial Extraction : The cell lysate is extracted with an organic solvent such as methanol or a methanol/water mixture. The mixture is agitated and then centrifuged to pellet cell debris. The supernatant containing the crude extract is collected.

Solid-Phase Extraction (SPE) for Sample Cleanup
  • Column Conditioning : An SPE cartridge (e.g., C18) is conditioned sequentially with methanol and then with water.

  • Sample Loading : The crude extract, potentially diluted to reduce organic solvent concentration, is loaded onto the conditioned SPE cartridge.

  • Washing : The cartridge is washed with a low percentage of organic solvent in water to remove polar impurities.

  • Elution : this compound is eluted from the cartridge using a higher concentration of organic solvent (e.g., methanol or acetonitrile). The eluate is collected for further purification.

Chromatographic Purification
  • Column Preparation : A chromatography column (e.g., ion-exchange or size-exclusion) is packed and equilibrated with the appropriate starting buffer.

  • Sample Injection : The partially purified extract from the previous step is injected onto the column.

  • Elution :

    • For Ion-Exchange Chromatography , a gradient of increasing salt concentration is used to elute bound molecules.

    • For Size-Exclusion Chromatography , an isocratic mobile phase is used, and molecules elute based on their size.

  • Fraction Collection : Fractions are collected throughout the elution process.

  • Analysis : Each fraction is analyzed for the presence of this compound, typically using analytical HPLC or mass spectrometry. Fractions containing the pure compound are pooled.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Final Purification
  • System Preparation : An RP-HPLC system equipped with a suitable column (e.g., C18) is equilibrated with the initial mobile phase conditions (a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid).

  • Sample Injection : The pooled fractions from the previous chromatography step are injected onto the HPLC column.

  • Gradient Elution : A gradient of increasing organic solvent concentration is applied to elute the compounds.

  • Detection and Collection : The eluting compounds are monitored by a detector (e.g., UV-Vis), and the peak corresponding to this compound is collected.

  • Solvent Removal : The solvent from the collected fraction is removed, typically by lyophilization or evaporation, to yield the purified this compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_purification Purification cluster_analysis Analysis & Final Product Harvest Harvest Cyanobacterial Biomass Lyse Cell Lysis (e.g., Freeze-Thaw) Harvest->Lyse Extract Solvent Extraction Lyse->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE Crude Extract IEX_SEC Ion-Exchange or Size-Exclusion Chromatography SPE->IEX_SEC Concentrated Extract RPHPLC Reversed-Phase HPLC IEX_SEC->RPHPLC Analysis Purity Analysis (LC-MS) RPHPLC->Analysis Purified Fractions Final Pure this compound Analysis->Final

Caption: Generalized workflow for this compound purification.

Signaling Pathway: Inhibition of Photosystem II

This compound's primary mode of action is the inhibition of Photosystem II (PSII) in the photosynthetic electron transport chain.[3][4] It achieves this by binding to the Q_B binding site on the D1 protein of the PSII reaction center, thereby blocking the binding of plastoquinone. This interruption prevents the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), effectively halting photosynthetic electron flow.

signaling_pathway cluster_psii Photosystem II (PSII) cluster_downstream Downstream Electron Transport P680 P680 Pheo Pheophytin P680->Pheo e⁻ O2 O₂ + 4H⁺ P680->O2 QA QA Pheo->QA e⁻ QB_site QB Binding Site on D1 Protein QA->QB_site e⁻ Cytb6f Cytochrome b6f Complex QB_site->Cytb6f e⁻ (as PQH₂) Light Light Energy (Photon) Light->P680 Excites H2O 2H₂O H2O->P680 Donates e⁻ PQ Plastoquinone (PQ) PQ->QB_site Binds This compound This compound This compound->QB_site Blocks Binding

Caption: this compound inhibits Photosystem II electron transport.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Cyanobacterin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Cyanobacterin, a potent photosynthesis inhibitor with algaecidal and herbicidal properties, requires meticulous disposal procedures due to its chemical nature as a chlorinated organic compound containing a γ-butyrolactone structure. This guide provides essential, step-by-step information for the safe and effective disposal of this compound waste, fostering a culture of safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal process, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound, especially during disposal, should be conducted within a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors.

Quantitative Data on Related Compounds

To provide context on the chemical class to which this compound belongs, the following table summarizes key data for γ-butyrolactone, a core structural component.

PropertyValue
Chemical Formula C₄H₆O₂
Molar Mass 86.09 g/mol
Boiling Point 204-205 °C
Flash Point 98 °C (closed cup)
Solubility in Water Miscible

Note: This data is for γ-butyrolactone and is provided for informational purposes. The properties of this compound will differ due to its more complex structure.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound waste is through a licensed hazardous waste disposal service. Under no circumstances should this compound or its solutions be disposed of down the drain.

Experimental Protocol for Waste Segregation and Collection:

  • Designate a specific, labeled hazardous waste container for all this compound-contaminated materials. The container should be made of a material compatible with chlorinated organic compounds (e.g., glass or a suitable polymer).

  • Segregate waste types:

    • Solid Waste: Collect all this compound-contaminated solid materials, such as filter paper, contaminated PPE, and empty vials, in the designated solid waste container.

    • Liquid Waste: Collect all aqueous and organic solutions containing this compound in a separate, designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keeping chlorinated and non-chlorinated solvent wastes separate is often required as it can impact the disposal method and cost.[1][2]

  • Labeling: Clearly label each waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.

  • Storage: Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[3]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.

Decontamination Procedures

For glassware and equipment contaminated with this compound, a thorough decontamination process is essential before they can be reused or disposed of as non-hazardous waste.

Experimental Protocol for Decontamination:

  • Initial Rinse: Rinse the contaminated glassware or equipment three times with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol, or methanol). The rinsate from these initial rinses must be collected and disposed of as hazardous liquid waste.

  • Secondary Wash: Wash the rinsed items with a laboratory detergent and hot water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the cleaned items to air dry completely or dry them in an oven.

Spill Management

In the event of a this compound spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor and EHS office.

  • Contain the Spill: If it is safe to do so, contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds. Do not use combustible materials like paper towels to absorb large quantities of flammable solvents.

  • Neutralization/Deactivation (for informational purposes, not recommended without specific guidance): While chemical degradation methods exist for some toxins, such as advanced oxidation processes (AOPs) using ozone or hydrogen peroxide, these have not been specifically validated for this compound.[4] Attempting chemical deactivation without a validated protocol can be dangerous and is not recommended.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place all materials in a labeled hazardous waste container.

  • Decontaminate the Area: Decontaminate the spill area using the procedure outlined above.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

Cyanobacterin_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs_contact Contact Environmental Health & Safety (EHS) storage->ehs_contact disposal_pickup Arrange for Professional Hazardous Waste Disposal ehs_contact->disposal_pickup end End: Waste Removed disposal_pickup->end

This compound Waste Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Personal protective equipment for handling Cyanobacterin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cyanobacterin. Given that this compound is a potent phytotoxin and antibiotic with limited specific safety data available, a cautious approach based on established protocols for handling hazardous biological and chemical compounds is imperative. The following procedural guidance is designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures involving this compound. The selection of PPE will depend on the concentration, scale of work, and the potential for aerosol generation. The following table summarizes the recommended PPE based on general laboratory safety principles.

Protection LevelRecommended PPE EnsembleWhen to Use
Standard Laboratory Practice (Low Risk) - Safety glasses with side shields- Nitrile gloves- Laboratory coatHandling very dilute solutions (<µg/mL) in a well-ventilated area with no risk of aerosolization.
Enhanced Precaution (Moderate Risk) - Chemical splash goggles or a face shield[1]- Double-layered nitrile gloves[2]- Chemical-resistant lab coat or gown- Work conducted in a certified chemical fume hood or biological safety cabinet.Handling stock solutions, performing dilutions, or any procedure with a moderate risk of splashes or minimal aerosol generation.
High Containment (High Risk) - Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR)[2]- Chemical-resistant suit or coveralls[1][3]- Outer and inner chemical-resistant gloves[1][3]- Chemical-resistant boots[1][3]Weighing or handling powdered (solid) this compound, large-scale operations, or any procedure with a high potential for aerosolization or significant spills.

Experimental Protocols

General Handling Procedures:

  • Preparation: Before handling this compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling and clearly label it.

  • Weighing (if in solid form): Conduct all weighing operations of powdered this compound within a chemical fume hood or a containment glove box to prevent inhalation of airborne particles.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. All work should be performed in a chemical fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in the appropriate waste stream. Wash hands thoroughly with soap and water.[4]

Spill Cleanup Protocol:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Secure the Area: Restrict access to the spill area. If the spill is significant or involves a highly concentrated solution, contact the institutional safety office.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate level of PPE, including respiratory protection if the substance is volatile or a powder.

  • Contain the Spill: For liquid spills, use absorbent pads or other appropriate absorbent materials to contain the spill. For solid spills, gently cover the powder with a damp cloth or paper towel to avoid generating dust.

  • Decontaminate: Treat the spill area with a suitable deactivating agent. In the absence of specific data for this compound, a 10% bleach solution followed by a water rinse may be effective for decontamination. Allow for sufficient contact time.

  • Clean Up: Collect all contaminated materials (absorbent pads, cloths, etc.) in a sealed, labeled hazardous waste container.

  • Final Decontamination: Wipe the spill area again with the decontaminating solution, followed by a final rinse with water.

Disposal Plan

All waste contaminated with this compound, including unused solutions, contaminated labware, and PPE, must be disposed of as hazardous chemical waste.

  • Liquid Waste: Collect in a clearly labeled, sealed, and chemical-resistant container. Do not mix with other waste streams unless compatible.

  • Solid Waste: Collect all contaminated solid materials (e.g., pipette tips, gloves, absorbent pads) in a designated, labeled, and sealed hazardous waste bag or container.

  • Sharps: Any contaminated sharps should be placed in a puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all institutional, local, and national regulations.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response risk_assessment Conduct Risk Assessment select_ppe Select Appropriate PPE risk_assessment->select_ppe prepare_work_area Prepare & Label Work Area select_ppe->prepare_work_area don_ppe Don PPE prepare_work_area->don_ppe handle_this compound Handle this compound (in Fume Hood/BSC) don_ppe->handle_this compound decontaminate_surfaces Decontaminate Surfaces & Equipment handle_this compound->decontaminate_surfaces evacuate_secure Evacuate & Secure Area handle_this compound->evacuate_secure Spill Occurs doff_ppe Doff & Dispose of PPE decontaminate_surfaces->doff_ppe segregate_waste Segregate & Label Hazardous Waste doff_ppe->segregate_waste store_waste Store Waste Securely segregate_waste->store_waste dispose_vendor Dispose via Licensed Vendor store_waste->dispose_vendor don_spill_ppe Don Spill PPE evacuate_secure->don_spill_ppe contain_spill Contain Spill don_spill_ppe->contain_spill decontaminate_spill Decontaminate Spill Area contain_spill->decontaminate_spill collect_waste Collect Contaminated Materials decontaminate_spill->collect_waste collect_waste->segregate_waste To Disposal Stream

Caption: Workflow for the safe handling, spill response, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.